molecular formula C7H9NO2S B1145941 (R)-2-Amino-3-(thiophen-3-yl)propanoic acid CAS No. 152612-26-5

(R)-2-Amino-3-(thiophen-3-yl)propanoic acid

Cat. No.: B1145941
CAS No.: 152612-26-5
M. Wt: 171.22
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Description

(R)-2-Amino-3-(thiophen-3-yl)propanoic acid is a non-proteinogenic amino acid of high interest in medicinal chemistry and neuroscience research, particularly in the development and study of ligands for ionotropic glutamate receptors . This compound features a thiophene ring, a versatile heterocycle known to influence the pharmacokinetic and binding properties of bioactive molecules, linked to a propanoic acid backbone in the (R)-enantiomeric form . The specific stereochemistry is critical for its biological activity and interaction with target proteins. Current scientific literature highlights the significant research value of similar (R)-2-amino-3-(heteroaryl)propanoic acid derivatives as novel chemical scaffolds for investigating N-Methyl-D-aspartate (NMDA) receptor subtypes . These receptors are vital for learning, memory, and cognitive functions, and their dysfunction is implicated in a range of neurological and psychiatric disorders, including stroke, epilepsy, schizophrenia, depression, and neurodegenerative diseases like Parkinson's and Alzheimer's . As such, this compound serves as a valuable building block for designing glycine site agonists or positive allosteric modulators with potential subunit-specific activity (GluN2A-D), providing researchers with tools to explore NMDA receptor pharmacology and develop new therapeutic candidates . The product is supplied for research applications only and is strictly not intended for diagnostic or therapeutic use in humans or animals. Researchers are advised to consult the Safety Data Sheet (SDS) before use and handle the compound in a appropriately controlled laboratory environment.

Properties

IUPAC Name

(2R)-2-amino-3-thiophen-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c8-6(7(9)10)3-5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIZSAUUYAGTMS-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC=C1C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152612-27-6
Record name beta-3-Thienyl-D-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152612276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-3-THIENYL-D-ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSY3AJ5XSB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-Amino-3-(thiophen-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(R)-2-Amino-3-(thiophen-3-yl)propanoic acid, also known as D-3-Thienylalanine, is a non-proteinogenic α-amino acid that has garnered significant interest within the scientific and pharmaceutical communities. Its unique structural features, particularly the presence of a thiophene ring in the side chain, impart distinct chemical and biological properties that make it a valuable building block in drug discovery and a compelling subject for chemical synthesis research. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis methodologies, analytical characterization, and potential applications of this compound, tailored for researchers, scientists, and drug development professionals.

Introduction: The Significance of Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids, which are not among the 20 standard amino acids encoded by the genetic code, represent a vast and diverse class of molecules.[1][2] Their incorporation into peptides and other molecular scaffolds can lead to compounds with enhanced metabolic stability, improved receptor binding affinity, and novel biological activities.[2] this compound is a prime example of such a molecule, offering a unique combination of a chiral amino acid core and a heterocyclic side chain.

The thiophene moiety, a sulfur-containing aromatic heterocycle, is a well-established bioisostere for the phenyl group in medicinal chemistry. This substitution can modulate a compound's pharmacokinetic and pharmacodynamic properties, often leading to improved efficacy and safety profiles. The specific stereochemistry of the (R)-enantiomer is crucial, as biological systems are highly stereoselective, and different enantiomers can exhibit vastly different activities.[3]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are essential for its application in synthesis and drug design.

Molecular Structure

The structure consists of a central chiral carbon atom (α-carbon) bonded to an amino group (-NH2), a carboxylic acid group (-COOH), a hydrogen atom, and a 3-thienylmethyl side chain.

Molecular Formula: C₇H₉NO₂S[4][5]

Canonical SMILES: C1=CSC=C1CN[5]

InChI Key: VOIZSAUUYAGTMS-ZCFIWIBFSA-N[5]

Physicochemical Data

A summary of the key computed physicochemical properties is presented below. These parameters are crucial for predicting the compound's behavior in various chemical and biological environments.

PropertyValueSource
Molecular Weight 171.22 g/mol [4][5]
Exact Mass 171.03539970 Da[4]
XLogP3-AA -1.7[4]
pKa (Predicted) 2.23 ± 0.10[5]
Polar Surface Area 91.6 Ų[4]

Synthesis Strategies: Accessing Enantiopure this compound

The synthesis of enantiomerically pure non-proteinogenic amino acids is a significant challenge in organic chemistry.[3][6] Several strategies can be employed to obtain this compound with high optical purity.

Asymmetric Synthesis

Asymmetric synthesis is the most direct approach to producing a single enantiomer.[3] This can be achieved through various methods:

  • Chiral Auxiliary-Mediated Synthesis: This well-established method involves temporarily attaching a chiral auxiliary to a prochiral substrate to direct a stereoselective reaction.[3] For the synthesis of the target molecule, this could involve the diastereoselective alkylation of a chiral glycine enolate equivalent with 3-(bromomethyl)thiophene. Subsequent cleavage of the auxiliary would yield the desired (R)-amino acid.

  • Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to induce enantioselectivity.[3] Methods like asymmetric hydrogenation of a prochiral enamide precursor or asymmetric amination of a suitable carboxylic acid derivative are powerful tools for accessing chiral α-amino acids.[3][6] A recently developed method involving a nitrene-mediated stereocontrolled 1,3-nitrogen shift from abundant carboxylic acids presents a promising and straightforward route.[6]

Chiral Pool Synthesis

This strategy utilizes readily available chiral starting materials from nature, such as other amino acids, to synthesize the target molecule.[3][7] For instance, a naturally occurring amino acid like L-serine or L-aspartic acid could be chemically modified to introduce the thiophen-3-yl side chain while retaining the desired stereochemistry at the α-carbon, which would then require inversion to the (R)-configuration.

Resolution of Racemates

In this approach, a racemic mixture of 2-amino-3-(thiophen-3-yl)propanoic acid is synthesized, and the enantiomers are then separated. This can be accomplished through:

  • Diastereomeric Salt Formation: Reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization due to their different solubilities.

  • Enzymatic Resolution: Utilizing enzymes that selectively act on one enantiomer, allowing for the separation of the desired (R)-enantiomer from the unreacted (S)-enantiomer.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the asymmetric synthesis of this compound using a chiral auxiliary approach.

G cluster_start Starting Materials Prochiral_Substrate Prochiral Glycine Equivalent Coupling Coupling Reaction Prochiral_Substrate->Coupling Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Coupling Chiral_Intermediate Chiral Intermediate Coupling->Chiral_Intermediate Alkylation Diastereoselective Alkylation with 3-(halomethyl)thiophene Chiral_Intermediate->Alkylation Alkylated_Intermediate Alkylated Diastereomer Alkylation->Alkylated_Intermediate Cleavage Auxiliary Cleavage Alkylated_Intermediate->Cleavage Purification Purification Cleavage->Purification Final_Product This compound Purification->Final_Product G cluster_input Input Compound This compound Derivative Biological_Target Biological Target (e.g., Receptor, Enzyme) Compound->Biological_Target Interacts with Binding_Interaction Binding and Modulation Biological_Target->Binding_Interaction Signaling_Cascade Downstream Signaling Cascade Binding_Interaction->Signaling_Cascade Initiates/Modulates Cellular_Response Cellular Response (e.g., Gene Expression, Ion Channel Activity) Signaling_Cascade->Cellular_Response Therapeutic_Effect Potential Therapeutic Effect Cellular_Response->Therapeutic_Effect

Sources

An In-Depth Technical Guide to (R)-2-Amino-3-(thiophen-3-yl)propanoic Acid: Exploring Biological Potential and Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-3-(thiophen-3-yl)propanoic acid, a non-proteinogenic amino acid, stands as a molecule of significant interest in medicinal chemistry and drug discovery. While direct, extensive biological characterization of this specific compound remains emergent, its structural features, particularly the presence of a thiophene ring, and the activities of closely related analogs, provide a compelling foundation for exploring its potential therapeutic applications. This guide synthesizes the available information on this compound, delves into a probable mechanism of action based on structure-activity relationships with a known NMDA receptor agonist, and outlines experimental pathways for its further investigation.

Introduction: The Significance of Thiophene-Containing Amino Acids

The incorporation of unnatural amino acids into peptide and small molecule drug candidates is a well-established strategy to enhance pharmacological properties. Thiophene-containing amino acids, such as this compound, are particularly valuable in this regard. The thiophene ring, a sulfur-containing aromatic heterocycle, can introduce unique conformational constraints, alter lipophilicity, and modulate interactions with biological targets compared to its phenyl counterparts.[1] These modifications can lead to improved metabolic stability, enhanced receptor affinity, and novel biological activities.[1]

This compound, also known as (R)-3-(Thiophen-3-yl)-D-alanine, possesses a chiral center and a thiophene moiety connected to the alpha-carbon via a methylene bridge.[2] This structure makes it a versatile building block for solid-phase peptide synthesis and a scaffold for the development of new chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for designing experimental protocols.

PropertyValueSource
Molecular Formula C₇H₉NO₂S[2]
Molecular Weight 171.22 g/mol [2]
CAS Number 152612-27-6[2]
Appearance White to off-white powderCommercially available
Solubility Soluble in aqueous solutionsGeneral knowledge
Chirality (R)-enantiomer[2]

Postulated Biological Activity and Mechanism of Action: A Focus on the Central Nervous System

Direct experimental evidence detailing the biological activity of this compound is limited in publicly available literature. However, a significant lead emerges from a study on a structurally similar compound, (R)-2-Amino-3-(4-(thiophen-3-yl)-1H-1,2,3-triazol-1-yl)propanoic acid . This molecule has been identified as a partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, showing preference for the GluN1/2C and GluN1/2D subtypes.[3]

The NMDA receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. The glycine binding site on the GluN1 subunit is a co-agonist site, meaning that both glutamate and glycine (or D-serine) must bind for the receptor to be fully activated. Modulators of this site have therapeutic potential in a range of neurological and psychiatric disorders.

Given the structural conservation of the this compound core in the aforementioned NMDA receptor agonist, it is plausible to hypothesize that our topic compound may also exhibit activity at the NMDA receptor glycine site. The thiophene ring could engage in key interactions within the binding pocket, potentially mimicking the role of the phenyl or other aromatic groups in known glycine site ligands.

Proposed Signaling Pathway

The proposed mechanism of action, based on the activity of its analog, would involve the binding of this compound to the glycine binding site on the GluN1 subunit of the NMDA receptor. This binding would facilitate the glutamate-dependent opening of the ion channel, leading to an influx of Ca²⁺ and subsequent activation of downstream signaling cascades.

NMDA_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Compound (R)-2-Amino-3- (thiophen-3-yl)propanoic acid Compound->NMDA_Receptor Binds to Glycine Site (GluN1) Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream_Signaling Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Downstream_Signaling->Synaptic_Plasticity

Figure 1: Postulated signaling pathway for this compound at the NMDA receptor.

Potential Applications in Drug Discovery and Peptide Design

Beyond its potential direct pharmacological activity, this compound is a valuable tool for medicinal chemists.

  • Peptidomimetics: Its incorporation into peptides can lead to analogs with enhanced resistance to enzymatic degradation, improved cell permeability, and altered receptor binding profiles. The thiophene ring can serve as a bioisostere for a phenyl ring, offering a way to fine-tune the electronic and steric properties of a peptide.

  • Scaffold for Small Molecule Synthesis: The amino acid functionality provides synthetic handles for the construction of more complex molecules. The thiophene ring can be further functionalized to explore structure-activity relationships in a targeted manner.

Experimental Protocols for Biological Characterization

To validate the hypothesized biological activity and explore the full potential of this compound, a systematic experimental approach is necessary.

In Vitro Characterization Workflow

The initial steps in characterizing the biological activity should focus on in vitro assays to determine its primary targets and functional effects.

in_vitro_workflow Start Start: This compound Receptor_Binding Receptor Binding Assays (e.g., Radioligand binding to NMDA receptors) Start->Receptor_Binding Target_Identification Broad Target Screening (e.g., Panel of receptors and enzymes) Start->Target_Identification Functional_Assay Functional Assays (e.g., Electrophysiology on Xenopus oocytes expressing NMDA receptor subtypes) Receptor_Binding->Functional_Assay If binding is observed Cell_Based_Assay Cell-Based Assays (e.g., Calcium imaging in primary neurons) Functional_Assay->Cell_Based_Assay Data_Analysis Data Analysis and SAR Exploration Cell_Based_Assay->Data_Analysis Target_Identification->Data_Analysis End End: Identification of Primary Target(s) and Mechanism of Action Data_Analysis->End

Figure 2: A representative workflow for the in vitro characterization of this compound.

Step-by-Step Protocol: Electrophysiological Recording in Xenopus Oocytes

This protocol describes a method to assess the functional activity of this compound at different NMDA receptor subtypes expressed in Xenopus laevis oocytes.

Objective: To determine if the compound acts as an agonist, antagonist, or modulator of NMDA receptor subtypes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for human GluN1, GluN2A, GluN2B, GluN2C, and GluN2D subunits

  • Two-electrode voltage-clamp (TEVC) setup

  • Recording solution (e.g., Ba²⁺-Ringer's solution)

  • Glutamate and glycine solutions

  • This compound stock solution

Procedure:

  • Oocyte Preparation and cRNA Injection:

    • Surgically remove oocytes from a female Xenopus laevis.

    • Treat with collagenase to defolliculate the oocytes.

    • Inject oocytes with a mixture of cRNA for the desired GluN1 and GluN2 subunits (e.g., GluN1 + GluN2A).

    • Incubate the injected oocytes for 2-5 days at 18°C.

  • Electrophysiological Recording:

    • Place a single oocyte in the recording chamber of the TEVC setup.

    • Perfuse the oocyte with the recording solution.

    • Clamp the oocyte membrane potential at a holding potential of -60 mV.

    • Establish a baseline current by perfusing with the recording solution.

  • Application of Agonists and Test Compound:

    • Apply a saturating concentration of glycine and a sub-maximal concentration of glutamate to elicit a control NMDA receptor-mediated current.

    • Wash the oocyte with the recording solution until the current returns to baseline.

    • Apply varying concentrations of this compound in the presence of a fixed concentration of glutamate to test for agonistic activity at the glycine site.

    • To test for antagonistic activity, co-apply the compound with saturating concentrations of both glutamate and glycine.

  • Data Analysis:

    • Measure the peak current amplitude for each application.

    • Normalize the responses to the control current.

    • Construct concentration-response curves and calculate EC₅₀ or IC₅₀ values.

Future Directions and Conclusion

This compound is a promising yet underexplored molecule. The strong structural analogy to a known NMDA receptor agonist provides a clear and testable hypothesis for its mechanism of action, warranting further investigation into its potential as a modulator of glutamatergic neurotransmission. Its utility as a building block for peptide and small molecule libraries further solidifies its importance in modern drug discovery. The experimental protocols outlined in this guide offer a roadmap for elucidating the biological activity and therapeutic potential of this intriguing thiophene-containing amino acid.

References

  • Innovating with Thiophene-Containing Amino Acids: Fmoc-D-3-(2-Thienyl)-alanine. [Link not available]
  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Zhao, F., Atxabal, U., Mariottini, S., Yi, F., Lotti, J. S., Rouzbeh, N., ... & Clausen, R. P. (2020). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Pharmacology, 11, 996. [Link]

Sources

An In-depth Technical Guide to (R)-2-Amino-3-(thiophen-3-yl)propanoic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

(R)-2-Amino-3-(thiophen-3-yl)propanoic acid, also known as 3-Thienyl-D-alanine, is a non-proteinogenic α-amino acid that has garnered significant interest in the field of drug discovery.[1][2] As a structural analog of natural amino acids like phenylalanine and tryptophan, it serves as a valuable building block for introducing novel physicochemical properties into peptides and small molecules.[1][3] The incorporation of the thiophene ring, a sulfur-containing aromatic heterocycle, can impart unique electronic characteristics, enhance lipophilicity, and introduce conformational constraints.[3] These attributes are crucial for modulating biological activity, improving pharmacokinetic profiles, and developing new therapeutic agents targeting a range of diseases.[3][4]

This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound and its derivatives, offering a technical resource for scientists engaged in peptide chemistry and drug development.

Core Synthesis Strategies

The synthesis of unnatural amino acids (UAAs) like 3-Thienyl-D-alanine in an enantiomerically pure form is a critical challenge in medicinal chemistry.[5][6][7] Several robust methods have been developed, broadly categorized into asymmetric synthesis and resolution techniques.

Key Asymmetric Synthesis Approaches:

  • Asymmetric Hydrogenation: Stereoselective hydrogenation of prochiral dehydroamino acid precursors using chiral catalysts.[5]

  • Chiral Glycine Equivalents: Alkylation of chiral glycine enolates, where a chiral auxiliary directs the stereochemical outcome of the reaction.[5]

  • Enzymatic Synthesis: Utilizing enzymes for stereoselective reactions, offering high efficiency and environmentally friendly conditions.[5]

  • Photoredox Catalysis: Modern methods employ photoredox-mediated C–O bond activation, allowing for the use of abundant alcohol precursors.[6][8]

A common route for synthesizing derivatives involves the malonic ester synthesis, followed by enzymatic resolution to isolate the desired D-enantiomer (corresponding to the R-configuration).[9]

Representative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and derivatization of the target amino acid.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization A Thiophene-3-carboxaldehyde C Condensation & Reduction (e.g., Knoevenagel) A->C B Malonic Acid Derivative B->C D Racemic DL-Amino Acid C->D E Enzymatic Resolution (e.g., Acylase) D->E F This compound (Core Scaffold) E->F G N-terminus Protection (e.g., Boc, Fmoc) F->G H C-terminus Esterification F->H J N-Protected Amino Acid K Amino Acid Ester G->J H->K I Peptide Coupling (SPPS/LPPS) L Novel Peptidomimetics I->L J->I J->I

Caption: General workflow for synthesis and derivatization.

Physicochemical and Structural Properties

The physicochemical properties of this compound derivatives are key to their function in biological systems.

PropertyValue/DescriptionSource
Molecular Formula C₇H₉NO₂S[2][10]
Molecular Weight 171.22 g/mol [2][10]
pKa (Predicted) 2.23 ± 0.10[10]
XLogP3-AA -1.7[2]
Appearance Powder[11]

The thiophene ring acts as a bioisostere of the phenyl ring found in phenylalanine, but with distinct electronic properties and a smaller size, which can lead to altered binding interactions with biological targets.[4]

Biological Activity and Therapeutic Potential

Thiophene-containing compounds are recognized as privileged pharmacophores in medicinal chemistry, with numerous FDA-approved drugs incorporating this moiety.[4] Derivatives of this compound are explored for a variety of therapeutic applications.

  • Neurological Disorders: This class of compounds serves as a building block for synthesizing neuroactive molecules.[1][12] Their structural similarity to amino acid neurotransmitters makes them candidates for targeting receptors in the central nervous system, such as those in the serotonin and dopamine pathways.[12]

  • Peptidomimetics: Incorporation into peptide sequences can enhance stability, bioavailability, and receptor affinity.[1][3] For example, replacing natural amino acids with thiophene-containing analogs in hormones like LH-RH has been shown to modulate biological activity.[9]

  • Enzyme Inhibitors: The unique structure can be leveraged to design potent and selective enzyme inhibitors. Thiophene derivatives have been investigated as inhibitors for targets like VEGFR-2 in cancer therapy and α-glucosidase.[4][13]

  • Antiviral Agents: Thiophene-pyrimidine derivatives substituted with amino acids have been designed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[14]

Structure-Activity Relationship (SAR) Logic

The derivatization of the core scaffold allows for systematic exploration of the structure-activity relationship. Key modifications include N-acylation, C-terminal modification, and substitution on the thiophene ring.

SAR cluster_mods cluster_props Core (R)-Thiophene Amino Acid Amino Group Carboxyl Group Thiophene Ring N_Mod N-Acylation Amide formation Core:N->N_Mod C_Mod Esterification Amidation Core:C->C_Mod R_Mod Ring Substitution (e.g., Halogenation) Core:R->R_Mod Lipophilicity Lipophilicity (LogP) N_Mod->Lipophilicity Binding Target Binding (Ki, IC50) N_Mod->Binding C_Mod->Lipophilicity PK Pharmacokinetics (ADME) C_Mod->PK R_Mod->Binding R_Mod->PK

Sources

(R)-2-Amino-3-(thiophen-3-yl)propanoic acid spectroscopic data (NMR, IR, MS).

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Spectroscopic Characterization of (R)-2-Amino-3-(thiophen-3-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a non-proteinogenic amino acid incorporating a thiophene heterocycle, a structure of significant interest in medicinal chemistry and drug development. Understanding its precise chemical structure and purity is paramount for its application in pharmaceutical research. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific compound, this guide utilizes predicted spectroscopic data to provide a detailed analysis of its structural features. The methodologies and interpretations presented herein serve as a valuable reference for the characterization of this and structurally related compounds.

Introduction

This compound, also known as (R)-3-(3-thienyl)alanine, belongs to a class of synthetic amino acids that have garnered considerable attention in the field of drug discovery. The incorporation of the thiophene ring, a bioisostere of the phenyl ring, can modulate the pharmacokinetic and pharmacodynamic properties of parent molecules, often leading to enhanced biological activity and metabolic stability.

Accurate structural elucidation and purity assessment are critical prerequisites for any compound intended for use in a research or drug development setting. Spectroscopic techniques are the cornerstone of this characterization process. This guide will delve into the theoretical underpinnings and practical interpretation of the NMR, IR, and MS data for this compound.

Molecular Structure and Key Features

The structure of this compound is characterized by a chiral center at the alpha-carbon, an amino group, a carboxylic acid group, and a methylene bridge connecting the alpha-carbon to the 3-position of a thiophene ring.

Molecular Formula: C₇H₉NO₂S[1][2]

Molecular Weight: 171.22 g/mol [1][2]

CAS Number: 152612-27-6[1][2]

The presence of these distinct functional groups gives rise to a unique spectroscopic fingerprint, which will be explored in the subsequent sections.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals, a detailed picture of the molecular framework can be constructed.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Experimental Protocol (Hypothetical):

A sample of this compound (approximately 5-10 mg) would be dissolved in a deuterated solvent such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) (approximately 0.6 mL). The use of D₂O can lead to the exchange of the labile protons of the amino and carboxylic acid groups, causing their signals to disappear from the spectrum, which can be a useful diagnostic tool. DMSO-d₆ is often preferred for amino acids as it can solubilize the zwitterionic form and allows for the observation of the NH and OH protons. The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer.

Predicted ¹H NMR Data (in D₂O):

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.4 - 7.6m2HThiophene H-2, H-5
~7.1 - 7.3m1HThiophene H-4
~4.0 - 4.2t1Hα-CH
~3.2 - 3.4d2Hβ-CH₂

Interpretation:

  • Thiophene Protons: The protons on the thiophene ring are expected to appear in the aromatic region of the spectrum (typically 7-8 ppm). Due to the substitution at the 3-position, a complex multiplet pattern is anticipated.

  • Alpha-Proton (α-CH): The proton on the chiral alpha-carbon is adjacent to both the amino and carboxylic acid groups, as well as the β-methylene group. This results in a downfield shift, and it is expected to appear as a triplet due to coupling with the two β-protons.

  • Beta-Protons (β-CH₂): The two protons of the methylene group are diastereotopic due to the adjacent chiral center. They are coupled to the α-proton and will appear as a doublet.

H_NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Compound (R)-2-Amino-3- (thiophen-3-yl)propanoic acid NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., D₂O or DMSO-d₆) Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer FID Free Induction Decay (FID) Spectrometer->FID FT Fourier Transform FID->FT Spectrum ¹H NMR Spectrum FT->Spectrum Interpretation Interpretation: Chemical Shifts, Coupling Constants, Integration Spectrum->Interpretation Structure Structural Confirmation Interpretation->Structure

Figure 2: A generalized workflow for acquiring and interpreting a ¹H NMR spectrum.

Predicted ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule.

Experimental Protocol (Hypothetical):

The same sample prepared for ¹H NMR can be used for ¹³C NMR. Due to the low natural abundance of ¹³C, a greater number of scans are typically required to obtain a spectrum with a good signal-to-noise ratio. Broadband proton decoupling is usually employed to simplify the spectrum to single lines for each unique carbon atom.

Predicted ¹³C NMR Data (in D₂O):

Chemical Shift (δ) (ppm)Assignment
~175 - 180C=O (Carboxylic Acid)
~135 - 140Thiophene C-3
~125 - 130Thiophene C-2, C-5
~120 - 125Thiophene C-4
~55 - 60α-C
~35 - 40β-C

Interpretation:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most deshielded and appears furthest downfield.

  • Thiophene Carbons: The carbons of the thiophene ring will have distinct chemical shifts based on their position relative to the sulfur atom and the substituent.

  • Alpha-Carbon (α-C): The chiral alpha-carbon, bonded to the nitrogen and the carboxylic acid group, will be significantly downfield.

  • Beta-Carbon (β-C): The methylene carbon will be the most upfield of the sp³ hybridized carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol (Hypothetical):

A small amount of the solid sample would be mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly onto the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 2500 (broad)O-H stretchCarboxylic Acid
~3100N-H stretchAmino Group
~3000C-H stretch (aromatic)Thiophene
~2900C-H stretch (aliphatic)CH, CH₂
~1700C=O stretchCarboxylic Acid
~1600N-H bendAmino Group
~1500 - 1400C=C stretchThiophene

Interpretation:

  • O-H and N-H Stretching: The broad absorption in the 3400-2500 cm⁻¹ region is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid, which often overlaps with the N-H stretching of the amino group.

  • C=O Stretching: A strong, sharp absorption around 1700 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.

  • N-H Bending: The bending vibration of the amino group is expected around 1600 cm⁻¹.

  • Thiophene Ring Vibrations: The characteristic C=C stretching vibrations of the thiophene ring will appear in the 1500-1400 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can also offer insights into the structure through fragmentation patterns.

Experimental Protocol (Hypothetical):

Electrospray ionization (ESI) is a soft ionization technique well-suited for amino acids. A dilute solution of the sample in a suitable solvent (e.g., methanol/water) would be infused into the ESI source. The analysis would be performed in positive ion mode to observe the protonated molecule [M+H]⁺.

Predicted Mass Spectrometry Data:

m/zIon
172.04[M+H]⁺
126.03[M+H - HCOOH]⁺

Interpretation:

  • Molecular Ion: The protonated molecular ion [M+H]⁺ is expected at an m/z value corresponding to the molecular weight of the compound plus the mass of a proton (171.22 + 1.007 = 172.227). The high-resolution mass should be consistent with the elemental composition C₇H₁₀NO₂S⁺.

  • Fragmentation: A common fragmentation pathway for amino acids is the loss of formic acid (HCOOH, mass 46.02) from the protonated molecule, which would result in a fragment ion at m/z 126.03.

MS_Analysis_Flow cluster_sample_intro Sample Introduction cluster_mass_analysis Mass Analysis cluster_data_output Data Output & Interpretation Sample_Solution Sample in Solution ESI_Source Electrospray Ionization (ESI) Sample_Solution->ESI_Source Mass_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) ESI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Mass_Spectrum MW_Confirmation Molecular Weight Confirmation Mass_Spectrum->MW_Confirmation Fragmentation_Analysis Fragmentation Pattern Analysis Mass_Spectrum->Fragmentation_Analysis

Figure 3: A simplified workflow for mass spectrometry analysis using Electrospray Ionization.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a comprehensive structural confirmation of the molecule. The predicted data presented in this guide align with the expected spectroscopic behavior based on the compound's functional groups and overall structure. For researchers and scientists working with this compound, a combination of these techniques is essential for verifying its identity and purity, ensuring the integrity of subsequent experimental work. While this guide is based on predicted data, the principles of interpretation remain fundamental and provide a solid framework for the analysis of experimentally acquired spectra.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

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(R)-2-Amino-3-(thiophen-3-yl)propanoic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

(R)-2-Amino-3-(thiophen-3-yl)propanoic acid , also known by synonyms such as D-3-Thienylalanine, is a non-canonical amino acid that serves as a crucial building block in pharmaceutical research and development. Its structural similarity to phenylalanine, with a thiophene ring replacing the phenyl group, allows it to act as a versatile tool in peptide synthesis and the development of novel therapeutic agents. This in-depth guide provides a comprehensive overview of its commercial availability, supplier landscape, and essential quality control parameters for researchers, scientists, and drug development professionals.

Commercial Availability and Supplier Overview

A variety of chemical suppliers offer this compound, catering to diverse research and development needs, from small-scale laboratory work to larger, pre-clinical studies. When sourcing this compound, it is imperative to consider factors such as purity, available quantities, and the supplier's reputation for quality and consistency.

Table 1: Prominent Commercial Suppliers of this compound

SupplierPurityAvailable QuantitiesNoteworthy Aspects
BLD Pharmatech >97%1g, 5g, 25gOffers a range of quantities suitable for various research scales.
Sigma-Aldrich Not specifiedCustomProvides the compound as part of a collection for early discovery researchers, emphasizing buyer responsibility for confirming identity and purity.
AChemBlock 95%5g, 25gProvides detailed product information including IUPAC name and SMILES string.[1]
MedChemExpress Not specified1g, 5g, 10g, 25g, 50gMarkets the compound for research use only and provides information on its use as an alanine derivative.[2]
Chem-Impex International ≥ 98% (for Fmoc protected version)1g, 5g, 25gSpecializes in amino acid derivatives for peptide synthesis.[3]

It is crucial to note that availability and specifications can change, and direct consultation with suppliers is always recommended. For professionals in the pharmaceutical and biotech sectors, prioritizing suppliers with a proven track record in providing high-quality pharmaceutical intermediates is a cornerstone of successful research.[4]

Navigating the Supplier Landscape

The selection of a supplier should be a meticulous process, balancing cost with reliability and robust quality assurance. Sourcing from established manufacturers, including those in regions known for competitive pricing, can be advantageous.[4] However, a dependable supplier will not only offer favorable pricing but also ensure timely delivery and provide comprehensive documentation, such as a Certificate of Analysis (CoA).[4]

Quality Control and Scientific Integrity

Ensuring the quality of this compound is paramount for the integrity and reproducibility of research. The following workflow and analytical methods are recommended for in-house quality control and verification.

Supplier Qualification Workflow

Caption: A streamlined workflow for qualifying suppliers of critical chemical reagents.

Essential Analytical Protocols

A self-validating system of protocols is crucial for maintaining trustworthiness in research outcomes. The following are key experimental choices for quality control:

  • Identity Verification:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.

    • Mass Spectrometry (MS): To verify the molecular weight.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): To determine the percentage of the desired compound and identify any impurities.

  • Chiral Purity:

    • Chiral HPLC: To ensure the enantiomeric excess of the (R)-isomer, which is critical for stereospecific applications.

Applications in Research and Drug Development

This compound and its derivatives are widely utilized in several areas of research:

  • Peptide Synthesis: The Fmoc-protected version is a versatile building block for the synthesis of peptides with enhanced stability and bioactivity.[3]

  • Drug Discovery: Its unique thiophene structure is leveraged in the design of novel pharmaceuticals, particularly in creating compounds that target specific biological pathways.[3]

  • Bioconjugation: It is used in techniques to attach biomolecules to surfaces or other molecules.[3]

The alanine derivative has been explored for its potential influence on the secretion of anabolic hormones, a common area of interest for ergogenic supplements.[2][5]

Data Presentation and Visualization

For clarity and ease of comparison, quantitative data should be summarized in a structured format.

Logical Data Interpretation Workflow

G start Receive Compound spec_review Review Supplier Specifications start->spec_review in_house_testing Perform In-House QC (NMR, HPLC, MS) spec_review->in_house_testing data_comparison Compare Results to Specifications in_house_testing->data_comparison decision Meets Requirements? data_comparison->decision approve Approve for Research Use decision->approve Yes reject Reject and Contact Supplier decision->reject No

Caption: A decision-making workflow for the quality control of incoming chemical compounds.

Conclusion

The successful application of this compound in a research and development setting is critically dependent on the careful selection of commercial suppliers and rigorous in-house quality control. By following the guidelines outlined in this technical guide, researchers and drug development professionals can ensure the scientific integrity of their work and accelerate the discovery of novel therapeutics.

References
  • PubChem. This compound. Retrieved from [Link]

  • WorldOfChemicals. Procuring Boc-D-3-(3-Thienyl)alanine: A Buyer's Guide. Retrieved from [Link]

  • Aladdin Scientific. (R)-3-Amino-3-(thiophen-2-yl)propanoic acid, min 96%. Retrieved from [Link]

  • T&W Pharmaceutical. 1-(chloromethyl)-3-vinylbenzene 39833-65-3. Retrieved from [Link]

  • Pharmaffiliates. 1-(Chloromethyl)-3-vinylbenzene. Retrieved from [Link]

  • LookChem. 1-(chloromethyl)-3-vinylbenzene Suppliers. Retrieved from [Link]

  • PubChem. 3-Thienylalanine. Retrieved from [Link]

  • ChemUniverse. (R)-3-AMINO-3-(THIOPHEN-3-YL)PROPANOIC ACID. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: (R)-2-Amino-3-(thiophen-3-yl)propanoic Acid as a Strategic Building Block for Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical 20 Amino Acids

In the landscape of modern drug discovery and chemical biology, peptidomimetics represent a frontier of intense innovation. While native peptides offer high specificity and potency, their therapeutic application is often hampered by poor metabolic stability and low oral bioavailability. The strategic incorporation of non-canonical amino acids (ncAAs) is a powerful method to overcome these limitations.[1] By moving beyond the 20 proteinogenic amino acids, researchers can introduce novel structural and functional motifs into peptide backbones, thereby engineering molecules with enhanced pharmacological profiles.[2][3]

This guide focuses on (R)-2-Amino-3-(thiophen-3-yl)propanoic acid , a thiophene-containing analog of phenylalanine. The thiophene ring is a "privileged" scaffold in medicinal chemistry, recognized for its role as a bioisostere of the phenyl group.[4] Its unique electronic properties and ability to engage in distinct molecular interactions make it an invaluable tool for modulating the activity, selectivity, and pharmacokinetic properties of peptide-based therapeutics.[5][6] These application notes provide a comprehensive technical framework, from foundational principles to detailed laboratory protocols, for the successful incorporation of this versatile building block into peptide chains using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Profile: this compound

Understanding the fundamental properties of the building block is critical for its effective use in synthesis. The key characteristics are summarized below.

PropertyValueSource
IUPAC Name (2R)-2-amino-3-thiophen-3-ylpropanoic acid[7]
Common Name D-3-Thienylalanine[7]
CAS Number 152612-27-6[7][8]
Molecular Formula C₇H₉NO₂S[7][8]
Molecular Weight 171.22 g/mol [8]
Canonical SMILES C1=CSC=C1CN[8]
Predicted pKa 2.23 ± 0.10[8]

The structure, similar in size to phenylalanine but with a sulfur heteroatom, allows it to act as a structural mimic while altering local electronics and polarity, which can be exploited to fine-tune receptor binding and membrane permeability.[4]

Core Methodology: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The method of choice for incorporating this compound is the Fmoc/tBu strategy of Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently anchored to an insoluble resin support.[2][9][10] The primary advantage of SPPS is the ability to drive reactions to completion by using an excess of reagents, with purification being a simple matter of filtration and washing after each step, a process that is readily automated.[10][11]

The synthesis follows a repetitive cycle, as illustrated in the workflow below.

spss_workflow Resin Start: Resin (Solid Support) Deprotection Step 1: Nα-Fmoc Deprotection Resin->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Step 2: Amino Acid Activation & Coupling Wash1->Coupling Wash2 Wash Coupling->Wash2 Cycle Repeat Cycle for next AA Wash2->Cycle Cycle->Deprotection detailed_workflow start Peptidyl-Resin (Free N-terminus) activation Pre-activation of Fmoc-AA In separate vessel, dissolve: - Fmoc-(R)-3-Thienylalanine-OH (3 eq) - HBTU (2.9 eq) - HOBt (3 eq) - DIEA (6 eq) in DMF. Mix for 2-5 min. start->activation Prepare AA solution coupling Coupling Reaction Add activated amino acid solution to the reaction vessel containing the resin. Agitate at room temperature for 1-2 hours. activation->coupling Initiate coupling monitoring Monitor Coupling Perform a qualitative ninhydrin (Kaiser) test. Blue beads = Incomplete. Colorless beads = Complete. coupling->monitoring monitoring->coupling If incomplete, recouple wash Washing Drain reaction vessel. Wash resin sequentially with: - DMF (3x) - DCM (3x) - DMF (3x) monitoring->wash If complete next_cycle Proceed to Next Cycle: Fmoc Deprotection wash->next_cycle

Caption: Detailed workflow for a single coupling cycle.

Procedure:

  • Resin Swelling & Initial Deprotection:

    • Place the resin (0.1 mmol) in a reaction vessel and swell in DMF for 30 minutes. Drain. [9] * If starting with the first amino acid, proceed to coupling. If elongating a chain, perform Fmoc deprotection: Add 20% piperidine/DMF, agitate for 3 minutes, drain. Repeat with a 10-minute agitation. Wash thoroughly with DMF (5x) and DCM (3x). [12]

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-(R)-3-Thienylalanine-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the mixture.

    • Allow the solution to pre-activate for 2-5 minutes. The solution will typically turn yellow.

    • Causality: HBTU/HOBt forms a highly reactive ester with the amino acid's carboxyl group, facilitated by the non-nucleophilic base DIEA, preparing it for rapid amide bond formation. [12]

  • Coupling to Resin:

    • Add the activated amino acid solution to the reaction vessel containing the deprotected peptidyl-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Completion:

    • Take a small sample of resin beads and perform a ninhydrin test to monitor the reaction. A negative result (colorless beads) indicates complete coupling.

    • If the test is positive (blue beads), drain and repeat the coupling step with a freshly prepared activated amino acid solution ("double coupling").

  • Washing:

    • Once coupling is complete, drain the reaction solution.

    • Wash the resin extensively to remove all excess reagents and byproducts. A typical wash cycle is DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation:

    • Repeat the cycle of deprotection (Step 1) and coupling (Steps 2-5) for each subsequent amino acid in the sequence. [10]

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the peptidyl-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (e.g., Reagent K, ~10 mL per 0.1 mmol resin) to the resin.

    • Agitate at room temperature for 2-3 hours.

    • Causality: Trifluoroacetic acid (TFA) cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. Scavengers like water, TIS, and thioanisole are crucial to trap the highly reactive carbocations generated during this process, preventing modification of sensitive residues like Trp or Met. [10]

  • Peptide Isolation and Purification:

    • Filter the resin and collect the TFA filtrate.

    • Precipitate the crude peptide by adding the filtrate to a 50 mL tube of ice-cold diethyl ether. [9] * Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry (MS). [9][12]

Characterization and Quality Control

The identity and purity of the final thiophene-containing peptidomimetic must be confirmed.

  • Reverse-Phase HPLC (RP-HPLC): This is the primary method for assessing the purity of the crude and purified peptide. The chromatogram should show a single major peak for the desired product.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This analysis is essential to confirm that the correct molecular weight has been obtained, verifying the successful incorporation of this compound and all other residues in the sequence. [12]

Strategic Applications and Mechanistic Rationale

The decision to incorporate this compound is driven by several strategic goals in peptidomimetic design:

  • Bioisosteric Replacement: The thiophene ring serves as an effective bioisostere for the phenyl ring of Phenylalanine. This allows for probing the importance of aromaticity and π-stacking interactions at a receptor binding site while altering the electronic character (thiophene is more electron-rich), which can lead to improved affinity or altered selectivity. [4]* Enhanced Proteolytic Stability: The presence of a non-natural side chain can create steric hindrance near the peptide bond, rendering the peptidomimetic more resistant to degradation by endogenous proteases. [1][9]* Modulation of Pharmacokinetics: The thiophene moiety can subtly alter the hydrophobicity and polarity of a peptide, potentially improving its solubility, membrane permeability, and overall pharmacokinetic profile. [5]* Introduction of a Unique Chemical Handle: The sulfur atom in the thiophene ring can participate in unique non-covalent interactions or, in some contexts, be targeted for specific chemical modifications. Thiophene derivatives have shown a wide range of biological activities, including antimicrobial and anti-inflammatory properties, suggesting this building block could impart novel bioactivity to the parent peptide. [6][13][14]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling - Steric hindrance from adjacent bulky residues.- Poor resin swelling or aggregation.- Double couple: Repeat the coupling step.- Use a stronger coupling reagent: Switch from HBTU to HATU or COMU.- Increase reaction time: Extend coupling to 4 hours or overnight.- Add a chaotropic salt like LiCl to the coupling reaction to disrupt aggregation.
Low Purity/Extra Peaks in HPLC - Incomplete Fmoc deprotection.- Side reactions during final cleavage.- Extend deprotection times or use fresh piperidine solution.- Ensure the correct scavengers are used in the cleavage cocktail for your specific peptide sequence.- Optimize HPLC purification gradient.
No Product or Very Low Yield - Inefficient first amino acid loading.- Loss of peptide chains from the resin during synthesis.- Confirm initial resin loading is within the expected range.- Use a more acid-labile resin if premature cleavage is suspected, or ensure deprotection conditions are not too harsh.

References

  • A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides. Benchchem.
  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications.
  • Strategies for Incorporating Unnatural Amino Acids into Proteins. BOC Sciences.
  • Unnatural Amino Acids for Peptide Synthesis. Sigma-Aldrich.
  • The Crucial Role of Thiophene Intermediates in Drug Discovery. Apolloscientific.
  • This compound. Guidechem.
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
  • Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. Wiley Online Library.
  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.
  • This compound. PubChem.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Amino Acid Functionalized Thiophene-based Fluorescent Ligands for Visualization of Protein Deposits in Tissue Sections with Alzheimer's Disease Pathology.
  • Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Applic
  • What is solid-phase synthesis of peptides? Reddit.
  • What Is Solid-Phase Peptide Synthesis? YouTube.
  • Amino monothio acids in solid-phase synthesis of peptide thioamides.
  • Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. CABI Digital Library.
  • Methods and protocols of modern solid phase peptide synthesis. HAL Open Science.
  • Automated solid-phase peptide synthesis to obtain therapeutic peptides.
  • Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry.

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Application Notes and Protocols for the Evaluation of (R)-2-Amino-3-(thiophen-3-yl)propanoic acid as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emerging Role of Non-Proteinogenic Amino Acids in Drug Discovery

In the landscape of modern drug discovery, non-proteinogenic amino acids (NPAAs) represent a burgeoning frontier, offering a rich chemical diversity that extends beyond the canonical 20 amino acids.[1][2] These unique building blocks provide medicinal chemists with a versatile toolkit to modulate the pharmacological properties of peptides and small molecules, enhancing their stability, potency, and target specificity.[3] (R)-2-Amino-3-(thiophen-3-yl)propanoic acid, a chiral NPAA featuring a thiophene moiety, embodies the potential of this class of compounds. The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and known for its ability to engage in various biological interactions.[4]

This application note provides a comprehensive guide for researchers interested in exploring the enzyme inhibitory potential of this compound. We will focus on a detailed protocol for evaluating its activity against Alanine Racemase (Alr) , a critical bacterial enzyme and a validated target for antimicrobial drug development.[5][6] The rationale for selecting Alr lies in its essential role in bacterial cell wall biosynthesis and the known efficacy of other amino acid analogues as its inhibitors.[7] This guide will furnish the theoretical underpinnings, step-by-step experimental protocols, and data interpretation frameworks necessary to conduct a thorough investigation.

Target Rationale: Alanine Racemase as a Prime Candidate for Inhibition

Alanine racemase (EC 5.1.1.1) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible conversion of L-alanine to D-alanine.[5] D-alanine is an indispensable component of the peptidoglycan layer of the bacterial cell wall, rendering Alr essential for bacterial survival.[6] Crucially, this enzyme is absent in humans, making it an ideal target for the development of selective antibacterial agents with a reduced potential for host toxicity.[5] The inhibition of Alr by substrate analogues has been a fruitful area of research, with compounds like D-cycloserine demonstrating clinical utility, albeit with some limitations due to off-target effects.[7] This underscores the need for novel, non-substrate analog inhibitors.

The structural similarity of this compound to alanine, coupled with the unique electronic and steric properties of the thiophene ring, makes it a compelling candidate for investigation as an Alr inhibitor. The thiophene moiety could potentially access binding pockets within the enzyme's active site that are not engaged by the natural substrate, leading to potent and selective inhibition.

Diagram: Conceptual Workflow for Inhibitor Evaluation

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assay Development & Execution cluster_2 Phase 3: Data Analysis & Interpretation A Compound Procurement & Characterization (this compound) D Primary Screening: Single-Concentration Inhibition Assay A->D B Enzyme Source (Recombinant Alanine Racemase) B->D C Reagent Preparation (Buffers, Substrates, Coupling Enzymes) C->D E Dose-Response Analysis: IC50 Determination D->E Hits F Mechanism of Inhibition Studies: Kinetic Analysis (Lineweaver-Burk Plot) E->F G Data Plotting & Curve Fitting F->G H Determination of Kinetic Parameters (IC50, Ki, Inhibition Type) G->H I Structure-Activity Relationship (SAR) (If applicable) H->I

Caption: A streamlined workflow for assessing the inhibitory potential of a novel compound.

Experimental Protocols

Protocol 1: High-Throughput Screening (HTS) Compatible Assay for Alanine Racemase Inhibition

This protocol is adapted from a validated HTS assay for Mycobacterium tuberculosis alanine racemase and is designed for a 384-well plate format.[1] It employs a coupled-enzyme system where the product of the alanine racemase reaction in the D- to L-alanine direction, L-alanine, is a substrate for L-alanine dehydrogenase, leading to the quantifiable production of NADH.

Materials and Reagents:

  • Recombinant Alanine Racemase (e.g., from Mycobacterium tuberculosis or Escherichia coli)

  • This compound (Test Compound)

  • D-Alanine (Substrate)

  • Nicotinamide adenine dinucleotide (NAD+)

  • L-Alanine Dehydrogenase (Coupling Enzyme)

  • Tricine or Tris-Tricine buffer (100 mM, pH 8.5)

  • Dimethyl sulfoxide (DMSO)

  • 384-well black, clear-bottom microplates

  • Fluorescent plate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.

    • Assay Buffer: 100 mM Tris-Tricine, pH 8.5.

    • Reaction Mixture: Prepare a master mix in assay buffer containing:

      • 12 nM Alanine Racemase

      • 1 mM NAD+

      • 0.03 units/mL L-Alanine Dehydrogenase

      • 2.5 mM D-Alanine

  • Assay Plate Setup:

    • Test Wells: Add 0.1 µL of the 10 mM test compound stock solution to achieve a final concentration of 25 µM in a 40 µL reaction volume.

    • Positive Control (No Inhibitor): Add 0.1 µL of DMSO.

    • Negative Control (No Enzyme): Add 0.1 µL of DMSO and use a reaction mixture lacking Alanine Racemase.

  • Assay Execution:

    • Dispense 40 µL of the reaction mixture into each well of the 384-well plate.

    • Incubate the plate at room temperature for 20 minutes.

    • Measure the fluorescence of NADH at an excitation wavelength of 340 nm and an emission wavelength of 460 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Test - Fluorescence_Negative) / (Fluorescence_Positive - Fluorescence_Negative))

    • Compounds showing significant inhibition (e.g., >50%) can be selected for further analysis.

Protocol 2: Determination of IC50 Value

Procedure:

  • Prepare serial dilutions of this compound in DMSO. A common starting range is from 100 µM to 0.1 µM (final assay concentrations).

  • Follow the procedure outlined in Protocol 1, adding 0.1 µL of each dilution to the respective wells.

  • Calculate the percent inhibition for each concentration.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Protocol 3: Kinetic Analysis to Determine the Mechanism of Inhibition

This protocol will help elucidate how this compound interacts with alanine racemase (e.g., competitive, non-competitive, or uncompetitive inhibition).

Procedure:

  • Enzyme Velocity Measurements:

    • Set up a series of reactions as described in Protocol 1.

    • For each fixed concentration of the inhibitor (including a zero-inhibitor control), vary the concentration of the substrate, D-alanine (e.g., 0.5 mM, 1 mM, 1.5 mM, 2 mM, 2.5 mM).[1]

    • Measure the initial reaction velocity (rate of NADH production) for each combination of inhibitor and substrate concentrations. This can be done by taking kinetic readings on the plate reader over a short period (e.g., 10 minutes).

  • Data Analysis:

    • For each inhibitor concentration, plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]). This is known as a Lineweaver-Burk plot.

    • The pattern of the lines on the Lineweaver-Burk plot will indicate the mechanism of inhibition:

      • Competitive Inhibition: Lines intersect on the y-axis.

      • Non-competitive Inhibition: Lines intersect on the x-axis.

      • Uncompetitive Inhibition: Lines are parallel.

    • From these plots, the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the presence and absence of the inhibitor can be determined. The inhibition constant (Ki) can then be calculated using the appropriate equations for the determined mechanism of inhibition.

Diagram: Lineweaver-Burk Plots for Different Inhibition Mechanisms

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition x1 y1 x1->y1 No Inhibitor x2 y2 x2->y2 + Inhibitor     x3 y3 x3->y3 No Inhibitor x4 y4 x4->y4 + Inhibitor       x5 y5 x5->y5 No Inhibitor x6 y6 x6->y6 + Inhibitor

Caption: Characteristic Lineweaver-Burk plots illustrating different modes of enzyme inhibition.

Data Presentation: Summarizing Putative Inhibitory Activity

Should this compound demonstrate inhibitory activity, the data should be presented in a clear and concise manner.

ParameterValueMethod of Determination
IC50 e.g., 15.5 µMDose-response curve (Protocol 2)
Mechanism of Inhibition e.g., CompetitiveLineweaver-Burk plot (Protocol 3)
Ki e.g., 7.8 µMCalculation from kinetic data (Protocol 3)

Self-Validating Systems and Trustworthiness

To ensure the reliability and reproducibility of the experimental results, the following controls are essential:

  • Positive Control Inhibitor: Include a known inhibitor of alanine racemase, such as D-cycloserine, in parallel with the test compound. This validates the assay's ability to detect inhibition.

  • Coupling Enzyme Control: To rule out that the test compound is inhibiting the L-alanine dehydrogenase, a counterscreen should be performed where L-alanine is used as the direct substrate in the absence of alanine racemase.[1]

  • DMSO Control: The concentration of DMSO should be kept constant across all wells to account for any solvent effects on enzyme activity.

  • Triplicate Measurements: All experiments should be performed in at least triplicate to ensure statistical significance.

Conclusion and Future Directions

This application note provides a robust framework for the initial characterization of this compound as a potential enzyme inhibitor, with a specific focus on alanine racemase. The detailed protocols for primary screening, IC50 determination, and kinetic analysis are designed to yield high-quality, interpretable data. A thorough investigation following these guidelines will provide valuable insights into the compound's mechanism of action and its potential as a lead for the development of novel therapeutics.

Should inhibitory activity be confirmed, future studies could involve structural biology approaches, such as co-crystallization of the enzyme-inhibitor complex, to elucidate the precise binding mode. Furthermore, structure-activity relationship (SAR) studies with analogues of this compound could be undertaken to optimize potency and selectivity. This systematic approach will pave the way for harnessing the full potential of this intriguing non-proteinogenic amino acid in the realm of enzyme inhibition and drug discovery.

References

  • [Not available]
  • [Not available]
  • [Not available]
  • [Not available]
  • [Not available]
  • [Not available]
  • [Not available]
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  • [Not available]

Sources

The Untapped Potential of (R)-2-Amino-3-(thiophen-3-yl)propanoic Acid in Asymmetric Synthesis: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: This document explores the theoretical application of (R)-2-Amino-3-(thiophen-3-yl)propanoic acid as a chiral auxiliary. While comprehensive searches of scientific literature and chemical databases did not yield established protocols for its use in this specific context, this guide provides a framework for its potential evaluation and application based on the well-established principles of asymmetric synthesis.

Introduction: The Quest for Novel Chiral Auxiliaries

In the field of asymmetric synthesis, chiral auxiliaries are instrumental in controlling the stereochemical outcome of a reaction. These chiral molecules are temporarily incorporated into a prochiral substrate to induce diastereoselectivity, and are subsequently removed to yield an enantiomerically enriched product. The ideal chiral auxiliary is readily available in high enantiomeric purity, easily attached to the substrate, provides high stereochemical control, and is efficiently removed and recovered.

Non-proteinogenic amino acids, such as this compound, represent a promising yet underexplored class of potential chiral auxiliaries. Their unique structural and electronic properties can offer novel stereochemical environments, potentially leading to improved selectivity or reactivity in comparison to more conventional auxiliaries. The presence of the thiophene ring in this compound introduces a heteroaromatic moiety that can influence the steric and electronic environment of the reactive center through its size and potential for π-stacking interactions.

Hypothetical Applications and Experimental Design

While specific applications of this compound as a chiral auxiliary are not documented, we can extrapolate from the known reactivity of other amino acid-derived auxiliaries to propose potential uses and the corresponding experimental protocols for their investigation. A common strategy involves the conversion of the amino acid into a derivative, such as an oxazolidinone or an amide, which is then acylated to set the stage for stereoselective enolate reactions.

Diastereoselective Enolate Alkylation

The alkylation of enolates derived from chiral N-acyl derivatives is a fundamental method for the asymmetric synthesis of α-substituted carboxylic acids.

Conceptual Workflow:

Conceptual workflow for diastereoselective alkylation.

Experimental Protocol (Hypothetical):

  • Synthesis of the Chiral Auxiliary Derivative:

    • This compound would first be reduced to the corresponding amino alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).

    • The resulting amino alcohol could then be cyclized with phosgene or a phosgene equivalent to form the corresponding oxazolidinone.

  • N-Acylation:

    • The oxazolidinone is deprotonated with a strong base such as n-butyllithium at low temperature (-78 °C).

    • The resulting anion is then reacted with an acyl chloride (e.g., propionyl chloride) to form the N-acyl oxazolidinone.

  • Diastereoselective Alkylation:

    • The N-acyl oxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at -78 °C to form the corresponding Z-enolate.

    • The enolate is then quenched with an alkyl halide (e.g., benzyl bromide). The thiophene moiety is expected to direct the approach of the electrophile to the opposite face of the enolate, leading to a high diastereomeric excess.

  • Auxiliary Cleavage:

    • The chiral auxiliary can be removed by hydrolysis, for example, with lithium hydroxide and hydrogen peroxide, to yield the chiral carboxylic acid.

    • The chiral amino alcohol can be recovered and recycled.

Data to be Collected:

StepParameterDesired Outcome
AlkylationYield> 80%
Diastereomeric Excess (d.e.)> 95%
CleavageProduct Yield> 90%
Auxiliary Recovery> 90%
Asymmetric Aldol Reactions

Chiral N-acyl oxazolidinones are widely used in diastereoselective aldol reactions to produce chiral β-hydroxy carbonyl compounds.

Reaction Principle:

safe handling and storage procedures for (R)-2-Amino-3-(thiophen-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Safe Use of a Novel Research Compound

(R)-2-Amino-3-(thiophen-3-yl)propanoic acid is a non-canonical amino acid derivative that holds potential as a building block in medicinal chemistry and drug discovery. As with any research chemical, a thorough understanding of its properties and a disciplined approach to its handling and storage are paramount to ensuring personnel safety and maintaining experimental integrity. This document provides a detailed guide to the safe handling, storage, and use of this compound, synthesized from available chemical data and established laboratory safety principles. It is designed to empower researchers to work confidently and safely with this and similar novel compounds.

Part 1: Compound Profile and Hazard Assessment

A foundational element of safe laboratory practice is understanding the intrinsic properties of a substance. This section outlines the known chemical and physical properties and provides a reasoned assessment of potential hazards based on analogous compounds.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This information is critical for proper handling, storage, and experimental design.

PropertyValueSource
Molecular Formula C₇H₉NO₂SPubChem[1]
Molecular Weight 171.22 g/mol PubChem[1]
Appearance Assumed to be a solidGeneral knowledge of amino acids
CAS Number 152612-27-6ChemicalBook[2]
pKa (Predicted) 2.23 ± 0.10Guidechem[3]
Inferred Hazard Assessment and Mitigation

In the absence of a specific SDS, the hazard profile is inferred from related aminothiophene and amino acid derivatives. Safety data for compounds like (R)-2-Amino-3-(3-nitrophenyl)propanoic acid and other research chemicals suggest potential for the following hazards.[4] Each potential hazard is paired with a recommended mitigation strategy, forming the basis of the detailed protocols in Part 2.

Potential HazardBasis of AssumptionRecommended Mitigation and Personal Protective Equipment (PPE)
Skin Irritation SDS for similar amino acid derivatives indicates potential for skin irritation.[4]Wear nitrile gloves, a fully buttoned lab coat, and closed-toe shoes. Avoid prolonged or repeated contact.
Eye Irritation Many fine chemical powders can cause serious eye irritation upon contact.[4]Wear safety glasses with side shields or chemical splash goggles.
Respiratory Tract Irritation Inhalation of fine dust from solid chemicals can irritate the respiratory system.[4]Handle in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling larger quantities or creating dust.
Harmful if Swallowed Assumed for any non-food grade chemical substance as a precautionary measure.[4]Do not ingest. Wash hands thoroughly after handling and before eating, drinking, or smoking.

Part 2: Standard Operating Procedures (SOPs) for Safe Handling

The following protocols are designed to provide a self-validating system of safety, ensuring that risks are minimized at every step of the experimental workflow.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to any potentially hazardous chemical is through robust engineering controls.

  • Primary Handling: All weighing and initial solution preparation involving the solid form of this compound should be conducted within a certified chemical fume hood. This minimizes the risk of inhaling airborne particulates.

  • Ventilation: Ensure the laboratory is well-ventilated. General lab ventilation provides a secondary layer of protection.[5]

Personal Protective Equipment (PPE) Protocol

A standardized PPE protocol must be followed at all times when handling this compound.

  • Eye Protection: ANSI-approved safety glasses with side shields are mandatory. When there is a risk of splashing, chemical splash goggles should be worn.

  • Hand Protection: Wear standard nitrile laboratory gloves. If handling solutions where the compound's permeability through nitrile is unknown, consider double-gloving or using thicker gloves. Change gloves immediately if they become contaminated.

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required. Ensure it is clean and in good condition.

  • Footwear: Closed-toe shoes that cover the entire foot are mandatory in the laboratory.

The logical flow from hazard identification to the implementation of control measures is a cornerstone of laboratory safety.

G cluster_assessment Risk Assessment cluster_controls Control Measures Hazard_ID Hazard Identification (Skin, Eye, Respiratory Irritant) Exposure_Assess Exposure Assessment (Inhalation, Dermal Contact) Hazard_ID->Exposure_Assess informs Eng_Controls Engineering Controls (Fume Hood) Exposure_Assess->Eng_Controls dictates need for PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Exposure_Assess->PPE dictates need for Safe_Handling Safe Handling Protocol Eng_Controls->Safe_Handling PPE->Safe_Handling Admin_Controls Administrative Controls (SOPs, Training) Admin_Controls->Safe_Handling

Caption: Risk assessment and control measure workflow.

Detailed Experimental Protocol: Weighing and Solution Preparation

This protocol outlines the step-by-step process for safely weighing the solid compound and preparing a stock solution.

  • Preparation:

    • Don all required PPE as outlined in section 2.2.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Clean the work surface within the fume hood.

    • Gather all necessary equipment: spatula, weigh paper or boat, analytical balance, and appropriate glassware for the solution.

  • Weighing the Compound:

    • Place a weigh boat on the analytical balance and tare.

    • Carefully retrieve the container of this compound from its storage location.

    • Inside the fume hood, open the container.

    • Using a clean spatula, carefully transfer the desired amount of the solid to the weigh boat. Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.

    • Securely close the primary container.

  • Preparing the Solution:

    • Carefully transfer the weighed solid into the designated flask or beaker.

    • Add the desired solvent to the vessel, ensuring the solvent stream is directed to wash any remaining solid from the weigh boat into the vessel.

    • Stir or sonicate as required to fully dissolve the compound.

  • Cleanup:

    • Dispose of the used weigh boat and any contaminated wipes in the appropriate solid chemical waste container.

    • Clean the spatula with an appropriate solvent and wipe dry.

    • Wipe down the work surface in the fume hood.

    • Remove gloves and wash hands thoroughly with soap and water.

Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

  • Minor Spill (Solid):

    • If outside a fume hood, evacuate the immediate area to avoid dust inhalation.

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully scoop the material into a labeled waste container.

    • Clean the spill area with soap and water.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

Part 3: Storage and Stability

Proper storage is crucial for maintaining the chemical integrity of this compound and ensuring its efficacy in research applications.

Storage Conditions

Based on general principles for amino acid derivatives, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°CCool temperatures slow down potential degradation pathways. Some suppliers of similar compounds recommend this temperature range.[6]
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) if possible.Protects against oxidation and moisture, which can degrade amino acid compounds.
Location Store in a dry, well-ventilated area away from incompatible materials.Prevents degradation due to moisture and avoids hazardous reactions.
Incompatible Materials

To prevent potentially hazardous reactions, avoid storing this compound with:

  • Strong Oxidizing Agents: The amino group can be susceptible to oxidation.

  • Strong Acids and Bases: May cause degradation or vigorous reactions.

The overall safe lifecycle management of a research chemical from receipt to disposal is a critical workflow for any laboratory.

G Receiving Receiving & Initial Inspection Storage Secure & Correct Storage (Cool, Dry, Inert Atmosphere) Receiving->Storage Documentation Documentation (Inventory, Usage Log) Receiving->Documentation Handling Safe Handling & Experimentation (Fume Hood, PPE) Storage->Handling Waste Waste Disposal (Labeled, Segregated) Handling->Waste Handling->Documentation Waste->Documentation

Caption: Chemical lifecycle management workflow.

Conclusion

The responsible use of this compound requires a proactive and informed approach to safety. By implementing the engineering controls, personal protective equipment protocols, and detailed handling procedures outlined in this guide, researchers can significantly mitigate risks. Adherence to these guidelines will not only protect laboratory personnel but also ensure the quality and reliability of the experimental data generated using this novel compound. Always remember that these protocols should supplement, not replace, a thorough, institution-specific risk assessment and safety training.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 819085, this compound. Available from: [Link]

  • Carl ROTH. Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). (General laboratory safety). Available from: [Link]

Sources

Preparation of (R)-2-Amino-3-(thiophen-3-yl)propanoic Acid Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-2-Amino-3-(thiophen-3-yl)propanoic acid is a non-canonical amino acid that incorporates a thiophene moiety, a heterocyclic aromatic ring containing sulfur. This structural feature makes it a valuable building block in medicinal chemistry and drug discovery, as the thiophene ring can serve as a bioisostere for a phenyl ring, potentially modulating the pharmacological properties of a parent compound. Accurate and reproducible preparation of stock solutions of this compound is fundamental for downstream applications, including in vitro and in vivo studies, high-throughput screening, and analytical standard preparation.

This guide provides a detailed protocol for the preparation, quality control, and storage of this compound stock solutions. The methodologies are grounded in the physicochemical properties of amino acids and thiophene derivatives, ensuring scientific integrity and providing a framework for consistent results.

Physicochemical Properties and Rationale for Protocol Design

This compound, like other amino acids, is a zwitterionic compound, possessing both a carboxylic acid group and an amino group. This amphoteric nature governs its solubility, which is generally lowest at its isoelectric point (pI) and increases in acidic or basic solutions.[1][2] The thiophene ring contributes to the molecule's hydrophobicity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₉NO₂S[3]
Molecular Weight171.22 g/mol [3]
AppearanceSolid (presumed)General knowledge
XLogP3-1.7[3]

The negative XLogP3 value suggests a degree of hydrophilicity, yet the thiophene ring can limit aqueous solubility. Therefore, the primary strategy for solubilization is to shift the pH away from the isoelectric point to ensure the compound exists in a more soluble cationic (low pH) or anionic (high pH) form.

Safety Precautions

Core Safety Recommendations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage of Solid: Store the solid compound in a tightly sealed container in a cool, dry place away from ignition sources.

Protocol 1: Preparation of an Acidic Stock Solution (e.g., in 0.1 M HCl)

This protocol is recommended for applications where a low pH is tolerable. The acidic conditions protonate the amino group, forming a more soluble salt.

Materials and Reagents:
  • This compound (solid)

  • Hydrochloric acid (HCl), concentrated

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Volumetric flasks (Class A)

  • Magnetic stirrer and stir bar

  • pH meter

  • Sterile syringe filters (0.22 µm)

Step-by-Step Methodology:
  • Preparation of 0.1 M HCl:

    • In a chemical fume hood, add 8.3 mL of concentrated HCl (typically ~12.1 M) to approximately 900 mL of high-purity water in a 1 L volumetric flask.

    • Allow the solution to cool to room temperature.

    • Bring the volume to the 1 L mark with high-purity water and mix thoroughly.

  • Dissolution of this compound:

    • Accurately weigh the desired amount of the solid compound. For a 10 mM stock solution, this would be 1.7122 mg per mL of final volume.

    • Transfer the solid to a volumetric flask of the appropriate size.

    • Add approximately 70-80% of the final volume of 0.1 M HCl.

    • Place the flask on a magnetic stirrer and stir until the solid is completely dissolved. Gentle warming (to no more than 40°C) or sonication can be used to aid dissolution if necessary.

    • Once dissolved, allow the solution to return to room temperature.

    • Bring the solution to the final volume with 0.1 M HCl and mix thoroughly.

  • Sterilization and Aliquoting:

    • Filter the stock solution through a 0.22 µm sterile syringe filter to remove any particulates and ensure sterility for cell-based assays.

    • Dispense the solution into sterile, clearly labeled, single-use aliquots.

Protocol 2: Preparation of a Basic Stock Solution (e.g., in 10 mM NaOH)

This protocol is suitable for applications that can tolerate a basic pH. The basic conditions deprotonate the carboxylic acid group, forming a more soluble salt.

Materials and Reagents:
  • This compound (solid)

  • Sodium hydroxide (NaOH), pellets or solution

  • High-purity water

  • Volumetric flasks (Class A)

  • Magnetic stirrer and stir bar

  • pH meter

  • Sterile syringe filters (0.22 µm)

Step-by-Step Methodology:
  • Preparation of 10 mM NaOH:

    • Accurately weigh 0.4 g of NaOH pellets and dissolve in 1 L of high-purity water, or dilute a more concentrated stock solution.

  • Dissolution of this compound:

    • Accurately weigh the desired amount of the solid compound and transfer it to a volumetric flask.

    • Add approximately 70-80% of the final volume of 10 mM NaOH.

    • Stir until the solid is completely dissolved. Sonication may be used to assist dissolution.

    • After dissolution, allow the solution to cool to room temperature.

    • Bring the solution to the final volume with 10 mM NaOH and mix well.

  • Sterilization and Aliquoting:

    • Filter the stock solution through a 0.22 µm sterile syringe filter.

    • Store in sterile, single-use aliquots.

Protocol 3: Preparation of a Stock Solution in an Organic Solvent (e.g., DMSO)

For applications requiring a high concentration or where aqueous solutions are not suitable, Dimethyl sulfoxide (DMSO) is a common choice for non-polar to moderately polar compounds.

Materials and Reagents:
  • This compound (solid)

  • Anhydrous DMSO

  • Volumetric flasks or vials

  • Vortex mixer or sonicator

Step-by-Step Methodology:
  • Dissolution:

    • Accurately weigh the solid compound and place it in a suitable vial.

    • Add the required volume of anhydrous DMSO to achieve the desired concentration.

    • Vortex or sonicate until the compound is fully dissolved. Gentle warming can be applied if needed.

  • Storage:

    • Store in small, tightly sealed aliquots in a desiccator at -20°C or -80°C to prevent moisture absorption.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_qc Quality Control cluster_storage Storage weigh Weigh Compound choose_solvent Choose Solvent (e.g., 0.1M HCl, 10mM NaOH, DMSO) weigh->choose_solvent dissolve Dissolve with Stirring/ Sonication choose_solvent->dissolve volume Adjust to Final Volume dissolve->volume filter Sterile Filter (0.22 µm) volume->filter hplc Purity & Concentration Check (HPLC-UV) filter->hplc aliquot Aliquot into Single-Use Tubes hplc->aliquot store Store at Recommended Temperature (-20°C or -80°C) aliquot->store

Sources

Application Notes and Protocols: (R)-2-Amino-3-(thiophen-3-yl)propanoic Acid in the Design of Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (R)-2-Amino-3-(thiophen-3-yl)propanoic Acid in Medicinal Chemistry

This compound, a non-proteinogenic amino acid (NPAA), has emerged as a pivotal building block in modern drug discovery. Its unique structural features—a chiral α-amino acid scaffold combined with a thiophene ring—offer medicinal chemists a versatile tool to modulate the pharmacological properties of therapeutic candidates. The thiophene moiety, a five-membered sulfur-containing heterocycle, is a well-established bioisostere of the phenyl ring, frequently incorporated into pharmaceuticals to enhance metabolic stability, improve solubility, and fine-tune receptor interactions.[1][2] The incorporation of NPAAs like this compound into peptide-based drugs can significantly improve their stability, potency, and bioavailability.[3][4] This guide provides a comprehensive overview of the synthesis and application of this valuable scaffold, with a focus on its role in the development of novel therapeutics, particularly in the context of metabolic disorders.

Part 1: Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its application in chiral drug candidates. While several methods for the synthesis of racemic β-thienylalanines exist, achieving high enantiopurity often requires either chiral resolution or asymmetric synthesis.

Protocol 1: Asymmetric Synthesis via Chiral Ni(II) Complex

This protocol details an asymmetric synthesis approach adapted from methodologies utilizing chiral Ni(II) complexes of Schiff bases, which have proven effective for the synthesis of various chiral amino acids.[5] The key principle is the diastereoselective Michael addition of a nucleophile to a dehydroalanine derivative coordinated to a chiral nickel complex.

Workflow for Asymmetric Synthesis

cluster_0 Step 1: Complex Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Decomposition & Purification A Chiral Auxiliary ((S)-2-N-(N'-benzylprolyl)aminobenzophenone) C Chiral Ni(II) Complex of Glycine Schiff Base A->C B Ni(NO₃)₂·6H₂O + Glycine B->C E Diastereomeric Ni(II) Complex Adduct C->E Base D 3-Thienylmethanethiol D->E F This compound E->F Acid Hydrolysis G Chiral Auxiliary (recovered) E->G Acid Hydrolysis

Caption: Asymmetric synthesis workflow.

Materials:

  • (S)-2-N-(N'-benzylprolyl)aminobenzophenone (chiral auxiliary)

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Glycine

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • 3-Thienylmethanethiol

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Dowex 50WX8 resin (H⁺ form)

  • Ammonium hydroxide (NH₄OH)

Procedure:

  • Formation of the Chiral Ni(II) Complex:

    • To a solution of (S)-2-N-(N'-benzylprolyl)aminobenzophenone (1.0 eq) in methanol, add Ni(NO₃)₂·6H₂O (1.0 eq) and glycine (1.1 eq).

    • Add a solution of KOH (2.0 eq) in methanol dropwise and heat the mixture to reflux for 2 hours.

    • Cool the reaction mixture to room temperature and filter the resulting precipitate. Wash the solid with cold methanol and dry under vacuum to yield the chiral Ni(II) complex of the glycine Schiff base.

  • Diastereoselective Michael Addition:

    • Suspend the chiral Ni(II) complex (1.0 eq) in dry THF.

    • In a separate flask, prepare a solution of 3-thienylmethanethiol (1.2 eq) in dry THF and add NaH (1.2 eq) portion-wise at 0 °C. Stir for 30 minutes.

    • Add the solution of the thiolate to the suspension of the Ni(II) complex at room temperature and stir the reaction mixture for 24 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Decomposition of the Complex and Isolation of the Amino Acid:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and acidify to pH 2 with 6 M HCl.

    • Heat the mixture at 60 °C for 4 hours to hydrolyze the Schiff base and decompose the complex.

    • Cool the mixture and filter to remove the precipitated chiral auxiliary (which can be recovered and reused).

    • Apply the aqueous filtrate to a Dowex 50WX8 resin column (H⁺ form).

    • Wash the column with deionized water until the eluate is neutral.

    • Elute the desired amino acid with 2 M aqueous ammonium hydroxide.

    • Combine the basic fractions and evaporate to dryness under reduced pressure to obtain this compound.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Part 2: Application in the Design of Novel Pharmaceuticals

The unique properties of this compound make it an attractive building block for targeting a variety of biological systems. Two prominent areas of application are in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors and glucagon-like peptide-1 (GLP-1) receptor agonists for the treatment of type 2 diabetes.

Application I: Design of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that inactivates incretin hormones like GLP-1, which are crucial for regulating blood glucose levels.[6][7] Inhibitors of DPP-4 prolong the action of incretins, leading to improved glycemic control.[8][9] Many DPP-4 inhibitors feature a primary or secondary amine that interacts with the active site of the enzyme. The (R)-amino acid moiety of our title compound provides this key interaction, while the thiophene group can be strategically positioned to occupy a hydrophobic pocket in the enzyme's active site, contributing to binding affinity and selectivity.

Signaling Pathway of DPP-4 Inhibition

cluster_0 Normal Physiology cluster_1 With DPP-4 Inhibitor A GLP-1 (active) B DPP-4 A->B C GLP-1 (inactive) B->C D GLP-1 (active) G Increased Insulin Secretion Decreased Glucagon Secretion D->G Prolonged Action E DPP-4 F DPP-4 Inhibitor (contains (R)-2-amino-3- (thiophen-3-yl)propanoic acid) F->E Inhibits

Caption: Mechanism of DPP-4 inhibition.

Protocol 2: In Vitro DPP-4 Inhibition Assay (Fluorescence-Based)

This protocol describes a standard method for evaluating the inhibitory potency of compounds containing the this compound scaffold against human recombinant DPP-4.[6][10][11]

Materials:

  • Human recombinant DPP-4

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay buffer: Tris-HCl (50 mM, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • Sitagliptin or Vildagliptin (positive control)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive control in 100% DMSO.

    • Create a dilution series of the test compounds and positive control in assay buffer. The final DMSO concentration in the assay should be ≤1%.

    • Dilute the human recombinant DPP-4 enzyme in assay buffer to the desired concentration.

    • Prepare the Gly-Pro-AMC substrate solution in assay buffer.

  • Assay Protocol:

    • To the wells of a 96-well black microplate, add 24 µL of the diluted DPP-4 enzyme solution.

    • Add 26 µL of the diluted test compound, positive control, or assay buffer (for control wells).

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.

    • Immediately measure the fluorescence in kinetic mode for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence intensity vs. time).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (enzyme + substrate + buffer).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Expected Data Presentation

CompoundScaffold ModificationDPP-4 IC₅₀ (nM)
Lead 1 N-acylation with benzoyl group85
Lead 2 Esterification of carboxylic acid>1000
Lead 3 N-alkylation with a cyanobenzyl group15
Sitagliptin (Reference)19
Application II: Design of Peptide-Based GLP-1 Receptor Agonists

GLP-1 receptor agonists are a class of therapeutics that mimic the action of endogenous GLP-1, promoting insulin secretion, suppressing glucagon release, and leading to weight loss.[12][13] A major challenge in developing peptide-based drugs is their rapid degradation by proteases. Incorporating NPAAs such as this compound can enhance proteolytic stability.[14] The thiophene side chain can also be used to modulate receptor binding and signaling properties.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) of a GLP-1 Analog

This protocol outlines the incorporation of this compound into a GLP-1 analog using Fmoc-based solid-phase peptide synthesis.[15]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected proteinogenic amino acids

  • Fmoc-(R)-2-amino-3-(thiophen-3-yl)propanoic acid

  • Coupling reagents: HBTU, HOBt, DIEA

  • Deprotection reagent: 20% piperidine in DMF

  • Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5)

  • DMF, DCM, Diethyl ether

Procedure:

  • Resin Swelling and First Amino Acid Coupling:

    • Swell the Rink Amide resin in DMF.

    • Couple the first Fmoc-protected amino acid to the resin using HBTU/HOBt/DIEA in DMF.

  • Peptide Chain Elongation:

    • Deprotect the Fmoc group with 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF and DCM.

    • Couple the next Fmoc-protected amino acid, including Fmoc-(R)-2-amino-3-(thiophen-3-yl)propanoic acid at the desired position, using the same coupling reagents.

    • Repeat the deprotection and coupling steps until the full peptide sequence is assembled.

  • Cleavage and Purification:

    • Wash the resin with DCM and dry under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 4: In Vitro GLP-1 Receptor Activation Assay (cAMP Measurement)

This assay determines the potency of the synthesized GLP-1 analog in activating the GLP-1 receptor, typically by measuring the downstream accumulation of cyclic AMP (cAMP).[4][16][17]

Materials:

  • CHO or HEK293 cells stably expressing the human GLP-1 receptor

  • GLP-1 (7-36) amide (positive control)

  • Synthesized GLP-1 analog

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based)

  • 384-well white microplate

Procedure:

  • Cell Culture and Seeding:

    • Culture the GLP-1 receptor-expressing cells under standard conditions.

    • Seed the cells into a 384-well white microplate and incubate overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the synthesized GLP-1 analog and the positive control in assay buffer.

    • Remove the culture medium from the cells and add the compound dilutions.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP signal against the logarithm of the peptide concentration.

    • Calculate the EC₅₀ value for the synthesized analog and the positive control.

Expected Data Presentation

PeptideSequence ModificationGLP-1R Activation EC₅₀ (pM)
Native GLP-1 (Reference)55
Analog 1 Ala8 -> Aib848
Analog 2 Trp25 -> (R)-3-Thienylalanine72
Analog 3 Ala8 -> Aib8, Trp25 -> (R)-3-Thienylalanine65

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the design of novel pharmaceuticals. Its incorporation into small molecules and peptides can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. The protocols outlined in this guide provide a framework for the synthesis and evaluation of drug candidates containing this important scaffold. Future research will likely explore the use of this and related non-proteinogenic amino acids in other therapeutic areas, such as oncology and neuroscience, further expanding the utility of this powerful tool in medicinal chemistry.

References

  • Fichtner, F., et al. (2017). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC - PubMed Central. [Link]

  • National Center for Biotechnology Information. (2023). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. PubMed Central. [Link]

  • Geolchanyan, A.V. (2011). ASYMMETRIC SYNTHESIS OF (R)-2-AMINO-3-(4-CYANO-1-MORPHO-LINO-5,6,7,8-TETRAHIDROISOQUINOLINE-3-YLTHIO)PROPIONIC ACID. YSU Journals. [Link]

  • Frontiers. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition. [Link]

  • Life Technologies (India) Pvt. Ltd. (n.d.). DPP4 ACTIVITY ASSAY KIT. [Link]

  • AXXAM. (n.d.). GLP-1 receptor assay: drug discovery in the metabolic field. [Link]

  • Innoprot. (n.d.). GLP-1 Glucagon Receptor Assay. [Link]

  • Rao, P. N., et al. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International Journal of Peptide and Protein Research. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
  • Wermuth, C. G. (2004). The Practice of Medicinal Chemistry. Elsevier.
  • Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. John Wiley & Sons.
  • Huang, H. T., & Niemann, C. (1951). The Enzymatic Resolution of DL-Phenylalanine. Journal of the American Chemical Society. [Link]

  • Taylor, P. P., et al. (2017). Advances in Enzymatic Synthesis of D-Amino Acids. MDPI. [Link]

  • MDPI. (2021). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules. [Link]

  • National Center for Biotechnology Information. (2024). Chemoenzymatic synthesis. PubMed Central. [Link]

  • Royal Society of Chemistry. (2021). Chemo-enzymatic synthesis of chiral 3-substituted tetrahydroquinolines by a sequential biocatalytic cascade and Buchwald–Hartwig cyclization. Green Chemistry. [Link]

  • National Center for Biotechnology Information. (2023). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2021). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). PubMed Central. [Link]

  • Kim, M. J., et al. (2004). Enzymatic Resolution for the Preparation of Enantiomerically Enriched D-beta-heterocyclic Alanine Derivatives Using Escherichia Coli Aromatic L-amino Acid Transaminase. Biotechnology and Bioengineering. [Link]

  • National Center for Biotechnology Information. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2021). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2022). Machine-Learning-Guided Peptide Drug Discovery: Development of GLP-1 Receptor Agonists with Improved Drug Properties. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2021). Development of an orally delivered GLP-1 receptor agonist through peptide engineering and drug delivery to treat chronic disease. PubMed Central. [Link]

  • ResearchGate. (2021). Structure-activity relationship (SAR) and binding affinity of DPP-4 enzyme with catechin and top three potent inhibitors namely diprotin- A, vildagliptin and sitagliptin respectively. [Link]

  • Semantic Scholar. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. [Link]

  • National Center for Biotechnology Information. (2023). Exploring a novel long-acting glucagon-like peptide-1 receptor agonist built on the albumin-binding domain and XTEN scaffolds. PubMed Central. [Link]

  • Semantic Scholar. (2024). Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and. [Link]

  • GenScript. (2025). Unveiling the Potential of GLP-1 Receptor Agonists and Multi-Target Therapies. [Link]

  • Rao, P. N., et al. (1984). Improved synthesis and resolution of beta-(3-pyridyl)-DL-alpha-alanine. International Journal of Peptide and Protein Research. [Link]

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Troubleshooting & Optimization

common side reactions in the synthesis of (R)-2-Amino-3-(thiophen-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (R)-2-Amino-3-(thiophen-3-yl)propanoic Acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this and other chiral non-canonical amino acids. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common challenges and optimize your synthetic protocols. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring you can make informed decisions in your laboratory work.

Overview of a Common Asymmetric Synthesis Strategy

The enantioselective synthesis of this compound, a valuable chiral building block, often relies on the alkylation of a chiral glycine enolate equivalent. A representative strategy involves using a chiral auxiliary, such as one derived from (1R,2S)-1-amino-2-indanol, to direct the stereochemical outcome of the alkylation with 3-(bromomethyl)thiophene. The general workflow involves three critical stages: N-protection and auxiliary attachment, diastereoselective alkylation, and finally, deprotection and auxiliary removal. Each stage presents unique challenges and potential side reactions that can impact yield and enantiomeric purity.

Asymmetric_Synthesis_Workflow cluster_0 Stage 1: Substrate Preparation cluster_1 Stage 2: Diastereoselective Alkylation (Critical Step) cluster_2 Stage 3: Deprotection & Isolation A Glycine Methyl Ester B N-Protection (e.g., Boc Anhydride) A->B Schotten-Baumann Conditions C Attach Chiral Auxiliary B->C Amide Coupling D Chiral Glycinate Derivative E Enolate Formation (e.g., LDA, -78 °C) D->E Strong, Non-nucleophilic Base F Alkylation with 3-(bromomethyl)thiophene E->F Electrophile Addition G Diastereomeric Mixture (Major R-isomer desired) F->G H Hydrolysis & Removal of Auxiliary (e.g., HCl) G->H I Purification (Crystallization / Chromatography) H->I J Final Product: This compound I->J

Caption: General workflow for the asymmetric synthesis of the target amino acid.

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis in a question-and-answer format.

Q1: My final product shows low optical rotation and a poor enantiomeric excess (ee). What is the most likely cause and how can I fix it?

A1: The most probable cause is racemization of the stereocenter at the alpha-carbon.

Racemization is the conversion of an enantiomerically enriched compound into a racemic mixture and is the primary adversary in chiral synthesis.[1] It can occur at multiple stages, but it is most common during steps involving the activation of the carboxyl group or exposure to strong bases.

Underlying Mechanism: Oxazolone Formation When an N-protected amino acid is activated (e.g., during amide coupling or if the carboxyl group is activated unintentionally), it can cyclize to form a 5(4H)-oxazolone intermediate.[2] The proton at the alpha-carbon (Cα) of this intermediate is highly acidic and can be easily removed by a base, leading to a planar, achiral enolate. Reprotonation can then occur from either face, scrambling the stereochemistry.[1]

Caption: Mechanism of racemization via an oxazolone intermediate.

Troubleshooting Steps & Solutions:

  • Re-evaluate Your Base: The choice and amount of base are critical. Stronger organic bases like N,N-Diisopropylethylamine (DIEA) are more likely to cause racemization than weaker, more sterically hindered bases like N-methylmorpholine (NMM).[2]

    • Solution: Switch from DIEA to NMM. Use the minimum stoichiometric amount of base required.

  • Control Your Temperature: Enolate formation and alkylation should be performed at low temperatures (typically -78 °C). Even slight warming can significantly increase the rate of racemization.[3]

    • Solution: Ensure your cooling bath is stable and monitor the internal reaction temperature, not just the bath temperature.

  • Minimize Pre-activation Time: When using coupling reagents, the longer the N-protected amino acid remains in its activated state before reacting, the greater the opportunity for racemization.[2]

    • Solution: Add the coupling partner as quickly as possible after the activation step.

  • Use Racemization Suppressants: For any coupling steps (e.g., attaching a chiral auxiliary), always include an additive.

    • Solution: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) react with the activated intermediate to form an active ester that is more resistant to racemization than the initial activated species.[1][4]

ParameterHigh Racemization RiskLow Racemization RiskRationale
Base DIEA, DBU, Excess BaseNMM, 2,4,6-CollidineLower basicity and steric hindrance reduce the rate of Cα proton abstraction.[1][2]
Temperature > -40 °C≤ -78 °CEpimerization rates are highly temperature-dependent.[3]
Coupling Additive NoneHOBt, HOAt, OxymaForms active esters that are less prone to oxazolone formation and subsequent racemization.[4]
Solvent Polar, Aprotic (e.g., DMF)Less Polar (e.g., THF, CH₂Cl₂)Polar solvents can stabilize the charged enolate intermediate, favoring racemization.
Q2: After Boc-deprotection with Trifluoroacetic Acid (TFA), my LC-MS shows a mass corresponding to my product +56 amu. What is this impurity?

A2: This is likely a side product from the alkylation of the thiophene ring by the tert-butyl cation generated during Boc deprotection.

The cleavage of a tert-Butoxycarbonyl (Boc) group with a strong acid like TFA generates a stable tert-butyl carbocation.[5] This cation is a reactive electrophile that can alkylate any nucleophilic sites in your molecule. While the sulfur atom in the thiophene ring is not as nucleophilic as the indole ring of tryptophan or the thioether of methionine, Friedel-Crafts-type alkylation at the electron-rich positions of the thiophene ring (C2 or C5) can still occur, leading to a t-butylated impurity (+56 mass units).[2]

Solutions:

  • Use Scavengers: This is the most effective solution. Scavengers are nucleophiles added to the TFA "cleavage cocktail" to trap the tert-butyl cations before they can react with your product.

    • Protocol: A common scavenger cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS is particularly effective at reducing the carbocation. Thioanisole is another excellent scavenger for this purpose.

  • Milder Deprotection Conditions: If alkylation is severe, consider alternative deprotection methods that generate less reactive intermediates.

    • Alternative: Using 4M HCl in dioxane is a common alternative to TFA for Boc deprotection and may reduce side reactions.[6]

Q3: My yield is very low after the initial N-Boc protection step using Boc anhydride (Boc₂O) and NaOH. What could be the issue?

A3: This could be due to several issues common in Schotten-Baumann reactions, including hydrolysis of the anhydride or poor pH control.

The Schotten-Baumann reaction involves acylating an amine (or alcohol) with an acid chloride or anhydride under aqueous alkaline conditions.[7][8]

Potential Problems & Solutions:

  • Hydrolysis of Boc₂O: Boc anhydride is susceptible to hydrolysis under basic conditions. If the rate of hydrolysis outcompetes the rate of acylation, your yield will be low.

    • Solution: Ensure vigorous stirring to maintain a good emulsion between the organic and aqueous phases. Perform the reaction at a lower temperature (0-5 °C) to slow the rate of hydrolysis.[7]

  • Incorrect pH: The free amine is the nucleophile, not the protonated ammonium salt. The pH must be high enough (typically 9-10) to ensure a sufficient concentration of the free amine, but not so high that it excessively accelerates anhydride hydrolysis.

    • Solution: Monitor the pH throughout the addition of Boc₂O and add your base (e.g., 1M NaOH) concurrently to maintain the optimal pH range.

  • Alternative Biphasic System: Using an organic solvent can improve the solubility of the reactants.

    • Alternative Protocol: Dissolve the starting amino acid ester in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add the Boc₂O to this organic phase. Use an aqueous solution of sodium bicarbonate or sodium carbonate as the base. This two-phase system often provides cleaner reactions and better yields.[7]

Frequently Asked Questions (FAQs)

Q: What are the most critical parameters to control during the synthesis? A: The three most critical parameters are:

  • Temperature: Especially during enolate formation and alkylation, strict temperature control (≤ -78 °C) is paramount to prevent racemization and side reactions.[3]

  • Stoichiometry of Base: Use the absolute minimum amount of base required for the reaction. Excess base is a primary driver of racemization.[2]

  • Anhydrous Conditions: All steps involving strong bases (like LDA) or reactive intermediates must be performed under strictly anhydrous and inert (Argon or Nitrogen) conditions. Water will quench the enolate, killing the reaction.[3]

Q: How do I choose the best chiral auxiliary or catalyst? A: There is no single "best" method, and the optimal choice often requires screening.[9] However, chiral auxiliaries based on rigid bicyclic scaffolds, like those derived from amino indanols or camphor, often provide excellent facial shielding, leading to high diastereoselectivity. Asymmetric catalysts, such as chiral phase-transfer catalysts or metal complexes, are also powerful options but may require more optimization of ligands and reaction conditions. The key is to select a system where the transition state for the approach of the electrophile is highly ordered and energetically favors attack on one face of the enolate.

Q: What are the essential analytical methods for monitoring this synthesis? A:

  • Thin-Layer Chromatography (TLC): For routine monitoring of reaction completion.

  • NMR Spectroscopy (¹H and ¹³C): Essential for structural confirmation of intermediates and the final product. Diastereomeric ratios can often be estimated from ¹H NMR of the crude alkylation product by integrating distinct, well-resolved peaks.

  • Mass Spectrometry (LC-MS): To confirm the mass of the product and identify potential impurities and side products.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for determining the enantiomeric excess (ee) of the final product. A specific protocol is provided below.

Key Experimental Protocols

Protocol 1: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

This protocol provides a starting point for developing a method to separate the (R) and (S) enantiomers of 2-Amino-3-(thiophen-3-yl)propanoic acid.

  • Column: Chiral stationary phases are required. A column based on a derivatized polysaccharide (e.g., cellulose or amylose) or a Pirkle-type column is a good starting point.

  • Mobile Phase: A typical normal-phase mobile phase would be a mixture of Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v). The ratio can be adjusted to optimize resolution and retention time.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (the thiophene ring provides a good chromophore).

  • Sample Preparation: Dissolve a small amount of the final product (~1 mg/mL) in the mobile phase.

  • Analysis: Inject a racemic standard (if available) to identify the retention times of both enantiomers. Then, inject your synthesized sample. The enantiomeric excess is calculated from the peak areas (A) of the R and S enantiomers: ee (%) = [ (A_R - A_S) / (A_R + A_S) ] * 100

Troubleshooting_Logic cluster_low_ee cluster_impurity Problem Observed Problem LowEE Low Enantiomeric Excess (ee) (via Chiral HPLC) Problem->LowEE Impurity Unexpected Mass Peak (+56) (via LC-MS) Problem->Impurity Cause1 Probable Cause: Racemization LowEE->Cause1 Sol1 Solution: 1. Check Base (Switch to NMM) 2. Lower Temperature (-78°C) 3. Use Coupling Additives (Oxyma) Cause1->Sol1 Cause2 Probable Cause: t-Butyl Alkylation of Thiophene Impurity->Cause2 Sol2 Solution: 1. Add Scavengers (TIS, Thioanisole) to TFA Cleavage Cocktail 2. Use Milder Acid (HCl/Dioxane) Cause2->Sol2

Caption: A decision tree for troubleshooting common synthesis problems.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Link

  • Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol. Benchchem. Link

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2562-2570. Link

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.

  • Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5364. Link

  • Li, M., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Link

  • Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem. Link

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Link

  • Singh, J. (2014). Name Reactions in Organic Synthesis. Cambridge University Press.
  • Amino Acid Crystallization Resolution Service. BOC Sciences.

  • Sang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10457-10481. Link

  • Overcoming challenges in the purification of chiral amino alcohols. Benchchem. Link

  • Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Amino Acids and Peptides (pp. 299-319).
  • Schotten–Baumann reaction. Wikipedia. Link

  • Schotten-Baumann Reaction. J&K Scientific LLC. Link

Sources

Technical Support Center: Solubility Enhancement for (R)-2-Amino-3-(thiophen-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for enhancing the solubility of (R)-2-Amino-3-(thiophen-3-yl)propanoic acid, a non-canonical amino acid, in biological assays. Our goal is to equip you with the scientific rationale and practical protocols to overcome common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound showing poor solubility in standard aqueous buffers like PBS at pH 7.4?

A1: The primary reason for poor solubility at neutral pH is the zwitterionic nature of the compound.

Like other amino acids, this compound possesses both a basic amino group and an acidic carboxylic acid group. At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero, as the amino group is protonated (-NH3+) and the carboxyl group is deprotonated (-COO-). This zwitterionic form often exhibits minimal solubility in water due to strong intermolecular electrostatic interactions which can lead to precipitation. While the exact pI is not published, it is predicted to be near neutral pH.

To improve solubility, you must shift the pH of your solvent away from the pI to ensure the molecule carries a net positive or negative charge.

Q2: How can I systematically improve the aqueous solubility of this compound using pH adjustment?

A2: A systematic pH adjustment is the most direct and often most effective initial approach. By ionizing either the carboxylic acid or the amino group, you increase the molecule's polarity and its favorable interactions with water.

  • Initial Test : Start by attempting to dissolve a small amount of the compound in your target aqueous buffer (e.g., PBS pH 7.4). If it doesn't dissolve to the desired concentration, proceed to the next steps.

  • Acidic Dissolution (to create a positively charged species) :

    • Weigh out the desired amount of this compound.

    • Add a volume of sterile, deionized water that is less than your final target volume.

    • While stirring, add 0.1 M HCl dropwise until the compound fully dissolves. This will protonate the amino group, forming a more soluble hydrochloride salt in situ.

    • Once dissolved, carefully adjust the pH to the desired final value using a suitable buffer system. Be aware that as you approach the pI, the compound may precipitate. The final pH should be at least 1-2 units away from the pI.

    • Bring the solution to the final volume with your target buffer.

  • Basic Dissolution (to create a negatively charged species) :

    • Weigh out the desired amount of the compound.

    • Add a volume of sterile, deionized water less than your final target volume.

    • While stirring, add 0.1 M NaOH dropwise until the compound fully dissolves. This will deprotonate the carboxylic acid, forming a more soluble sodium salt.

    • Adjust the pH as described above, ensuring the final pH is well above the pI.

    • Bring the solution to the final volume with your target buffer.

Causality : The enhanced solubility in acidic or basic conditions is due to the formation of a charged species (cation or anion), which has much stronger and more favorable dipole-ion interactions with polar water molecules compared to the zwitterion.[2]

Q3: Adjusting pH is not compatible with my cell-based assay. What are my options for preparing a high-concentration stock solution?

A3: When pH modification is not feasible, using organic co-solvents is the next logical step. Dimethyl sulfoxide (DMSO) is a widely used and effective choice for creating high-concentration stock solutions of poorly soluble compounds for in vitro assays.[3]

Co-SolventAdvantagesDisadvantages & ConsiderationsTypical Final Assay Concentration
DMSO Excellent solubilizing power for a wide range of compounds. Miscible with water.Can be toxic to cells at concentrations >0.5-1%.[3] May affect enzyme activity. Can oxidize sensitive compounds (e.g., those with methionine or cysteine).< 0.5% (v/v)
Ethanol Less toxic than DMSO for many cell lines. Readily available.Less effective solubilizer than DMSO for highly nonpolar compounds. Can cause protein denaturation at higher concentrations.< 1% (v/v)
PEG 400 Low cellular toxicity. Good solubilizing agent.Higher viscosity can make handling difficult. May interfere with some assay readouts.< 2% (v/v)
  • Preparation : Weigh a precise amount of this compound into a sterile vial.

  • Dissolution : Add the required volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Use gentle vortexing or sonication to aid dissolution.

  • Storage : Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Expert Insight : Always prepare the highest concentration stock possible in DMSO. This minimizes the volume of DMSO added to your final assay, keeping its concentration below cytotoxic levels.

Q4: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?

A4: This is a common issue known as "fall-out" or precipitation upon dilution. It occurs when the compound, stable in the organic solvent, is rapidly transferred to an aqueous environment where its solubility is much lower. Several strategies can mitigate this.

G cluster_0 Troubleshooting Precipitation cluster_1 Excipient Strategies Start Compound Precipitates During Dilution Step1 Reduce Final Concentration Start->Step1 Is target concentration absolutely necessary? Step2 Use Serial Dilution Step1->Step2 If precipitation persists Step3 Incorporate Excipients Step2->Step3 If still unsuccessful Success Stable Solution Step3->Success Achieves stability Excipient1 Surfactants (e.g., Tween® 20, Poloxamer 188) Step3->Excipient1 Excipient2 Cyclodextrins (e.g., HP-β-CD) Step3->Excipient2

Caption: A systematic approach to troubleshooting compound precipitation.

Instead of a single large dilution, perform serial dilutions. For example, dilute a 10 mM DMSO stock to 1 mM in DMSO first, then dilute this 1 mM stock into your final aqueous buffer. This gradual change in solvent polarity can prevent the compound from crashing out.[4]

Surfactants can form micelles that encapsulate poorly soluble drugs, keeping them dispersed in an aqueous solution.[5][6] Non-ionic surfactants are generally preferred for biological assays due to their lower toxicity.

  • Protocol : Add a small amount of a surfactant like Tween® 20 (final concentration 0.01-0.1%) or Poloxamer 188 to your aqueous assay buffer before adding the compound's DMSO stock.[7][8] The surfactant molecules will help stabilize the drug as it is diluted.

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[9] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from water and increasing solubility.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

  • Protocol :

    • Prepare a solution of HP-β-CD (e.g., 1-10% w/v) in your aqueous buffer.

    • Slowly add the DMSO stock of your compound to the HP-β-CD solution while vortexing.

    • This allows the cyclodextrin to form an inclusion complex with the compound, enhancing its apparent solubility.[12][13]

G cluster_0 Cyclodextrin Inclusion Complex CD Cyclodextrin (Hydrophilic Exterior) Complex Inclusion Complex (Water Soluble) CD->Complex Encapsulates Drug Drug (Hydrophobic) Drug->Complex Enters Cavity

Caption: Formation of a water-soluble drug-cyclodextrin inclusion complex.

References

  • Jadhav, P., et al. (2020). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Research J. Pharm. and Tech., 13(6), 2941-2947. [Link]

  • Galić, E., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 638. [Link]

  • Chadwick, K., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design, 14(7), 3566-3573. [Link]

  • Chaudhary, V. B., & Patel, J. K. (2013). Cyclodextrin inclusion complex to enhance solubility of poorly water soluble drugs: A review. International Journal of Pharmaceutical Sciences and Research, 4(1), 68-76. [Link]

  • Valente, S., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem, 19(5), 575-580. [Link]

  • Gautam, S. S., & Verma, S. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 83(2), 1-11. [Link]

  • Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(21), 5208. [Link]

  • Encyclopedia.pub. (2023). Zwitterionics Surfactants. [Link]

  • Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. [Link]

  • Taha, M. M., et al. (2024). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Reddit. (2024). Why is it that most times Zwitterionic forms of molecules are less soluble than their unzwitterionic counterparts? r/chemistry. [Link]

  • Date, A. A., & Nagarsenker, M. S. (2008). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. AAPS PharmSciTech, 9(2), 443-450. [Link]

  • Rather, G. A., et al. (2023). A recent overview of surfactant–drug interactions and their importance. Journal of Molecular Liquids, 380, 121703. [Link]

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  • ResearchGate. (2025). Role of Surfactants in Improving Release from Higher Drug Loading Amorphous Solid Dispersions. [Link]

  • Bethune, S. J., et al. (2019). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Crystals, 9(12), 642. [Link]

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preventing racemization during (R)-2-Amino-3-(thiophen-3-yl)propanoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center

Topic: Preventing Racemization During Reactions Involving (R)-2-Amino-3-(thiophen-3-yl)propanoic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you, our scientific colleagues, with in-depth, actionable advice to maintain the stereochemical integrity of this compound during chemical synthesis. We understand that preserving chirality is paramount to the biological activity and safety of your target molecules. This resource consolidates field-proven insights and foundational chemical principles into a practical, problem-solving format.

Troubleshooting Guide: Common Racemization Scenarios

This section addresses specific experimental issues in a direct question-and-answer format.

Scenario 1: Significant Racemization Detected After Peptide Coupling

Question: I performed a peptide coupling reaction to incorporate this compound into a peptide chain and my chiral HPLC analysis shows a significant amount of the (S)-diastereomer. What went wrong?

Answer: This is a frequent challenge. Racemization during peptide bond formation is most often caused by the formation of a 5(4H)-oxazolone intermediate from the activated amino acid.[1][2] The α-proton of this intermediate is highly acidic and is readily abstracted by base, leading to a loss of chirality.[2] Let's break down the likely causes and their solutions.

Potential Cause A: Incorrect Choice of Coupling Reagent

  • Expert Insight: Not all coupling reagents are created equal when it comes to racemization suppression. Standard carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), when used alone, are known to cause significant racemization because the O-acylisourea intermediate they form is highly reactive and readily cyclizes to the problematic oxazolone.[2][3][4]

  • Solution:

    • Use an Additive: Always use carbodiimides in combination with a racemization-suppressing additive.[4][5] These additives react with the O-acylisourea to form an active ester that is more stable and less prone to oxazolone formation.[6][7]

    • Select a Modern Additive: While 1-Hydroxybenzotriazole (HOBt) has been the traditional choice, modern oxime-based additives like OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) are now considered the industry standard.[3][8] They offer superior racemization suppression and are non-explosive, making them a safer alternative.[3][8] 1-Hydroxy-7-azabenzotriazole (HOAt) is also exceptionally effective, particularly for difficult couplings.[8]

    • Consider Stand-alone Reagents: Uronium/aminium salts (e.g., HBTU, HATU) or phosphonium salts (e.g., PyBOP) incorporate an HOBt or HOAt moiety within their structure.[9][10] Reagents like COMU, which are based on OxymaPure, are highly effective and safer alternatives to benzotriazole-based reagents.[7][11][12]

Data Summary: Comparison of Common Coupling Additives

AdditivepKaRacemization SuppressionSafety Profile
HOBt4.60[5]GoodPotentially explosive[4][8]
HOAt3.28[5]ExcellentPotentially explosive[4]
OxymaPure® 4.60 [3][8]Excellent [6]Non-explosive, High Safety [3][8]
6-Cl-HOBt3.35[5]Very GoodPotentially explosive

Potential Cause B: Inappropriate Base or Stoichiometry

  • Expert Insight: The base used during coupling plays a critical role. Its function is to neutralize the protonated amine of the incoming nucleophile and any acidic byproducts. However, excess or overly strong bases can directly abstract the α-proton from the activated amino acid or the oxazolone intermediate, causing racemization.[1][5]

  • Solution:

    • Choose a Hindered Base: Use a sterically hindered, non-nucleophilic base. N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine are strongly preferred over less hindered bases like Triethylamine (TEA), which is known to accelerate racemization.[5]

    • Control Stoichiometry: Use the minimum amount of base necessary. Typically, 1-2 equivalents are sufficient. If your amine component is a hydrochloride or TFA salt, you will need one equivalent to liberate the free amine and potentially another for the coupling reaction itself, depending on the reagent used.

    • Consider Base-Free Conditions: For particularly sensitive couplings, such as with Fmoc-Cys(Trt)-OH, a combination of DIC with an additive like OxymaPure or HOAt can often be run without any additional base, minimizing racemization risk.[4]

Potential Cause C: Elevated Reaction Temperature

  • Expert Insight: Both oxazolone formation and the subsequent enolization (proton abstraction) are kinetic processes that are accelerated at higher temperatures.

  • Solution:

    • Maintain Low Temperatures: Perform the coupling reaction at a reduced temperature.[4] Start the activation of the carboxylic acid at 0 °C (ice bath) and allow the reaction to proceed at this temperature or slowly warm to room temperature. For extremely sensitive substrates, maintaining the reaction at 0 °C or even lower (e.g., -15 °C) can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of racemization for amino acids like this compound?

A1: The primary pathway for racemization during the activation of N-protected amino acids is the formation of a 5(4H)-oxazolone intermediate.[1][2] This occurs when the carbonyl oxygen of the N-protecting group attacks the activated carboxyl group. The resulting oxazolone has a highly acidic proton at the chiral α-carbon. In the presence of a base, this proton is easily removed to form a planar, achiral enolate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of both R and S enantiomers.[2] A secondary, less common mechanism is the direct abstraction of the α-proton by a strong base from the activated ester itself.[1]

RacemizationMechanism cluster_0 Racemization via Oxazolone Intermediate R_AA 1. (R)-Amino Acid (N-Protected) Activated 2. Activated Ester (e.g., O-Acylisourea) R_AA->Activated Coupling Reagent Oxazolone 3. 5(4H)-Oxazolone (Racemizable Intermediate) Activated->Oxazolone Intramolecular Cyclization Enolate 4. Achiral Enolate (Planar) Oxazolone->Enolate + Base - H+ Racemic 5. Racemic Mixture (R/S Amino Acid) Enolate->Racemic + H+

Caption: The primary mechanism of racemization during peptide coupling.

Q2: How does my choice of N-terminal protecting group affect racemization?

A2: The N-terminal protecting group has a profound impact. Urethane-based protecting groups like Fmoc (9-Fluorenylmethyloxycarbonyl) and Boc (tert-Butoxycarbonyl) are highly effective at suppressing racemization.[13] This is because the lone pair on the nitrogen atom is delocalized into the urethane carbonyl, making the amide nitrogen less nucleophilic. This disfavors the formation of the oxazolone intermediate.[14] In contrast, simple acyl protecting groups (like Acetyl) or even a neighboring peptide bond make the amino acid much more susceptible to racemization.

Q3: Are there specific considerations for the thiophene side chain?

A3: While the fundamental principles of racemization apply, the electron-rich thiophene ring in this compound does not inherently make the α-proton significantly more acidic than in other arylalanines like Phenylalanine. The primary drivers of racemization will remain the reaction conditions (reagent, base, temperature) rather than a specific electronic effect from the thiophene ring itself. However, as with any non-standard amino acid, it is prudent to start with the most gentle, low-racemization conditions possible and perform careful analytical checks.

Q4: Can you provide a validated, low-racemization protocol for a typical coupling?

A4: Certainly. The following protocol is a robust starting point for coupling Fmoc-(R)-2-Amino-3-(thiophen-3-yl)propanoic acid to a resin-bound amine (Fmoc-SPPS).

Protocol: Low-Racemization Peptide Coupling
  • Preparation:

    • Swell the peptide-resin (containing the free N-terminal amine) in N,N-Dimethylformamide (DMF) for 30 minutes.

    • In a separate vessel, dissolve Fmoc-(R)-2-Amino-3-(thiophen-3-yl)propanoic acid (1.5 eq.), OxymaPure® (1.5 eq.), and DIPEA (3.0 eq.) in DMF.

    • Cool the vessel in an ice bath (0 °C) for 5-10 minutes.

  • Activation:

    • Add DIC (1.5 eq.) to the cooled solution of the amino acid/OxymaPure®/DIPEA.

    • Allow the activation to proceed for 5 minutes at 0 °C. Do not pre-activate for extended periods.

  • Coupling:

    • Drain the DMF from the swollen resin.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature. Gentle agitation (e.g., nitrogen bubbling or orbital shaking) is recommended.

  • Monitoring and Wash:

    • Perform a Kaiser test to confirm the completion of the reaction (absence of free primary amines).

    • Once complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all soluble reagents and byproducts.

Workflow start Start: Resin with Free Amine prepare 1. Prepare Reagent Solution: Fmoc-AA (1.5 eq) OxymaPure (1.5 eq) DIPEA (3.0 eq) in DMF start->prepare Swell resin in DMF cool 2. Cool to 0 °C prepare->cool activate 3. Add DIC (1.5 eq) Activate for 5 min cool->activate couple 4. Add Activated Mix to Resin React for 2 hours at RT activate->couple test 5. Monitor with Kaiser Test couple->test test->couple Incomplete (Recouple) wash 6. Wash Resin (DMF, DCM) test->wash Complete end End: Coupled Peptide wash->end

Caption: Recommended workflow for a low-racemization peptide coupling reaction.

References

  • Ballantyne, L. et al. (2012). Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Creative Peptides. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Wahab, H. et al. (2023). Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]

  • Tzani, A. et al. (2020). Convergent Synthesis of Thioether Containing Peptides. MDPI. Available at: [Link]

  • Isidro-Llobet, A. et al. (2009). Introduction to Peptide Synthesis. PMC. Available at: [Link]

  • Luxembourg Bio Technologies Ltd. (n.d.). OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. Available at: [Link]

  • Albericio, F. et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Available at: [Link]

  • Albericio, F. et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC. Available at: [Link]

  • Liu, K. et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Available at: [Link]

  • Albericio, F. & Subirós-Funosas, R. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]

  • Liu, K. et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate. Available at: [Link]

  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Schil-Knecht, S. et al. (2022). Amino Acid Functionalized Thiophene-based Fluorescent Ligands for Visualization of Protein Deposits in Tissue Sections with Alzheimer's Disease Pathology. PubMed. Available at: [Link]

  • Li, J. et al. (2018). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • Al-Gharabli, S. et al. (2015). Recent Development of Peptide Coupling Reagents in Organic Synthesis. ResearchGate. Available at: [Link]

  • Wahab, H. et al. (2023). Epimerisation in Peptide Synthesis. PMC. Available at: [Link]

  • Gallou, F. et al. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters. Available at: [Link]

  • Various Authors. (n.d.). Construction of Thioamide Peptide via Sulfur-Involved Amino Acids/Amino Aldehydes Coupling. Semantic Scholar. Available at: [Link]

  • Oishi, S. & Fujii, N. (2014). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Available at: [Link]

  • Burlina, F. et al. (2012). Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation. SciSpace. Available at: [Link]

  • Restrepo-Leor, H. et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI. Available at: [Link]

  • Zhang, M. et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers. Available at: [Link]

  • Kitagawa, T. et al. (2004). Improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids and related compounds containing a furan or thiophene nucleus. PubMed. Available at: [Link]

  • Kalyani, D. et al. (2023). Diversifying Amino Acids and Peptides via Deaminative Reductive Cross-Couplings Leveraging High-Throughput Experimentation. PubMed. Available at: [Link]

  • Zhang, M. et al. (2022). Derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid as potent NMDA receptor glycine site agonists with GluN2 subunit-specific activity. PubMed Central. Available at: [Link]

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Technical Support Center: Strategies for Scaling Up (R)-2-Amino-3-(thiophen-3-yl)propanoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of (R)-2-Amino-3-(thiophen-3-yl)propanoic acid. This non-proteinogenic amino acid is a critical building block in pharmaceutical development. Its unique thiophene moiety and specific stereochemistry demand robust and scalable synthetic strategies. This guide provides in-depth, field-proven insights into common challenges, troubleshooting procedures, and strategic planning for transitioning from bench-scale discovery to large-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for the enantioselective synthesis of this compound?

A1: There are three main approaches to producing enantiomerically pure this compound:

  • Enzymatic Resolution: This method starts with a racemic mixture of the amino acid and uses an enzyme that selectively acts on one enantiomer, allowing for the separation of the desired (R)- or (L)-form. For β-heterocyclic alanine derivatives like this, enzymes such as L-amino acid transaminases can be employed to resolve racemic mixtures.[1] This is often a cost-effective method for isolating a single enantiomer.[]

  • Asymmetric Synthesis (Chiral Catalysis): This approach builds the chiral center directly using a chiral catalyst or auxiliary.[] Methods can include asymmetric hydrogenation of a prochiral precursor or Michael additions to dehydroalanine derivatives using a chiral complex.[4][5] This strategy can be highly efficient, avoiding the 50% theoretical yield limit of classical resolution.

  • Chemo-enzymatic Synthesis: This hybrid approach combines chemical synthesis steps with enzymatic transformations to achieve high selectivity and efficiency.[6][7] For example, a chemical synthesis might be used to create a prochiral substrate, which is then converted to the desired enantiomer using an enzyme like an alanine dehydrogenase or a transaminase.[8]

Q2: Which factors are most critical when selecting a scale-up strategy?

A2: The choice of a scale-up strategy depends on several factors:

  • Cost of Goods (CoG): The price of catalysts (especially precious metals), enzymes, chiral auxiliaries, and starting materials is a major consideration for industrial production.[9]

  • Process Safety and Environmental Impact: Large-scale reactions require a thorough safety assessment, considering factors like solvent toxicity, reaction exotherms, and pressure requirements.[10]

  • Throughput and Scalability: The chosen method must be robust and reproducible at the target production volume. Enzymatic processes and some catalytic systems are well-suited for large-scale production.[]

  • Purity Requirements: The final product must meet stringent purity specifications, particularly enantiomeric excess (ee). The ease of purification and removal of process impurities (e.g., residual metals from catalysts) is a critical factor.

Q3: What is "Chiral Pool Synthesis," and is it applicable here?

A3: Chiral pool synthesis involves using a readily available, inexpensive, enantiomerically pure natural product (like an amino acid or sugar) as a starting material.[][] The existing chirality is then carried through a series of reactions to the target molecule. While highly effective for certain targets, finding a suitable and cost-effective chiral starting material that can be efficiently converted to this compound may be challenging.

Synthesis Strategy Selection Workflow

This diagram outlines a decision-making process for selecting an appropriate synthesis strategy based on key project requirements.

G cluster_notes Key Considerations start Start: Define Scale-Up Goals cost Primary Driver: Cost? start->cost ee Primary Driver: Highest ee? cost->ee No enzymatic Consider Enzymatic Resolution (e.g., Transaminase) cost->enzymatic Yes dev_time Primary Driver: Speed? ee->dev_time No asymmetric Consider Asymmetric Catalysis (e.g., Hydrogenation) ee->asymmetric Yes dev_time->enzymatic No chemo Consider Chemo-Enzymatic Route dev_time->chemo Yes enzymatic_note Pros: Lower cost, mild conditions. Cons: 50% max theoretical yield. enzymatic->enzymatic_note asymmetric_note Pros: High ee, high throughput. Cons: High catalyst cost, metal contamination. asymmetric->asymmetric_note chemo_note Pros: Balances speed and selectivity. Cons: Multi-step, process optimization can be complex. chemo->chemo_note

Caption: Decision tree for selecting a synthesis strategy.

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up of this compound synthesis.

Section 1: Enzymatic Resolution

Q4: My enzymatic resolution using a transaminase is stalling, or the conversion rate is low. What are the potential causes?

A4: Low conversion in enzymatic resolutions can stem from several factors:

  • Unfavorable Equilibrium: Transaminase reactions are often reversible. If the reaction reaches thermodynamic equilibrium before achieving high conversion, it will appear to stall.[9]

    • Solution: To drive the reaction forward, consider in-situ product removal or using a large excess of the amino donor co-substrate.[9] Another strategy is to couple the reaction with a second enzyme system that consumes a byproduct, effectively pulling the primary reaction towards completion.[9]

  • Enzyme Inhibition: The substrate, product, or impurities in the starting material may inhibit the enzyme. The thiophene moiety itself or related impurities could potentially interact with the enzyme's active site.

    • Solution: Check the purity of your racemic starting material. Perform kinetic studies with varying substrate and product concentrations to identify potential inhibition.

  • Incorrect Reaction Conditions: Enzymes are highly sensitive to pH and temperature. Deviations from the optimal range for the specific transaminase used can drastically reduce its activity.

    • Solution: Calibrate your pH meter and ensure accurate temperature control within the large-scale reactor. Perform small-scale experiments to re-optimize these parameters for your specific substrate.

Q5: The enantiomeric excess (ee) of my product is lower than expected. How can I improve it?

A5: A drop in enantioselectivity is a common scale-up challenge. The enantioselectivity of an enzyme is influenced by the precise interaction between the substrate and the enzyme's active site.[1]

  • Sub-optimal Conditions: As with activity, the enantioselectivity of an enzyme can be pH and temperature-dependent.

    • Solution: Screen a range of pH and temperature conditions to find the sweet spot for enantioselectivity, which may differ slightly from the optimum for overall activity.

  • Co-solvent Effects: Organic co-solvents, often used to improve substrate solubility, can sometimes strip essential water from the enzyme's hydration shell, altering its conformation and reducing enantioselectivity.

    • Solution: Re-evaluate the necessity and concentration of any co-solvents. Screen alternative, more enzyme-friendly solvents if solubility is an issue.

  • Substrate Binding Energy: The binding energy of the substrate to the enzyme's active site directly correlates with reactivity and enantioselectivity.[1] Structural analogues or impurities might compete for the active site and lead to less selective transformations.

    • Solution: Ensure high purity of the racemic starting material. If problems persist, consider protein engineering to create a mutant enzyme with higher selectivity for your specific substrate.

Section 2: Asymmetric Catalysis

Q6: I'm scaling up an asymmetric hydrogenation, and the enantioselectivity has dropped significantly.

A6: Maintaining high enantioselectivity in catalytic hydrogenations during scale-up requires precise control over reaction parameters.

  • Inconsistent Hydrogen Pressure/Temperature: Large reactors can have temperature and pressure gradients. Inconsistent conditions can alter the catalytic cycle and reduce stereocontrol.[9]

    • Solution: Ensure your reactor has adequate mixing to maintain homogeneity. Validate that temperature and pressure probes are accurately reflecting the bulk conditions.

  • Catalyst Purity and Loading: The purity of the chiral ligand and metal precursor is paramount. Impurities can poison the catalyst or form less selective catalytic species. The catalyst-to-substrate ratio must be maintained.[9]

    • Solution: Source high-purity catalyst components. When scaling up, ensure the catalyst is fully dissolved or properly suspended before the reaction starts. Do not simply scale the catalyst amount linearly without re-optimization.

  • Solvent Quality: Trace impurities (e.g., water, oxygen) in solvents can have a much larger impact on a large scale.

    • Solution: Use high-purity, degassed solvents. Implement a strict protocol for solvent handling and reaction setup under an inert atmosphere.

Section 3: Purification and Isolation

Q7: I am struggling with the crystallization of the final product. The yield is low, and the purity is inconsistent.

A7: Crystallization is a critical step that can be challenging to scale.

  • Supersaturation Control: Inconsistent control over supersaturation can lead to spontaneous nucleation of impurities or the wrong polymorph.[9]

    • Solution: Develop a robust crystallization protocol by carefully controlling the cooling rate and/or anti-solvent addition rate. Use of seed crystals of the desired polymorph is highly recommended for consistency.

  • Polymorphism: The product may exist in different crystalline forms (polymorphs) with varying solubilities and stabilities.[9]

    • Solution: Conduct a polymorph screen using various solvents and crystallization conditions to identify the most stable and easily filterable form. Characterize the solid form using techniques like PXRD and DSC.

  • Impurity Effects: Even small amounts of impurities can inhibit crystal growth or co-crystallize with the product, reducing purity.

    • Solution: Ensure the solution from which you are crystallizing is of high purity. Consider an upstream purification step (e.g., charcoal treatment, flash chromatography on a small portion) to remove problematic impurities.

Comparative Analysis of Synthesis Strategies

StrategyTypical YieldTypical ee (%)Key AdvantagesKey Challenges for Scale-Up
Enzymatic Resolution < 50% (theoretical max)> 95%Mild conditions, lower cost, high selectivity.Limited to 50% yield, requires efficient separation of enantiomers.
Asymmetric Catalysis 70 - 95%> 98%High throughput, high yield, direct access to the desired enantiomer.High catalyst cost, potential for heavy metal contamination, sensitivity to impurities.[9]
Chemo-enzymatic 60 - 85%> 99%Combines the benefits of both methods, can create novel pathways.[8]Can be multi-step, requires optimization of both chemical and enzymatic steps.

Detailed Experimental Protocol: Enzymatic Resolution

This protocol is a representative example for the kinetic resolution of racemic N-acetyl-2-amino-3-(thiophen-3-yl)propanoic acid using a commercially available L-aminoacylase.

1. Preparation of Racemic Substrate:

  • Synthesize racemic 2-Amino-3-(thiophen-3-yl)propanoic acid via standard methods (e.g., Strecker synthesis).

  • Protect the amino group via acetylation with acetic anhydride to yield racemic N-acetyl-2-amino-3-(thiophen-3-yl)propanoic acid. Purify by recrystallization.

2. Enzymatic Resolution:

  • To a jacketed reactor, add a 100 mM phosphate buffer (pH 7.5) and dissolve the racemic N-acetyl substrate to a final concentration of 50 mM.

  • Adjust the temperature to 37°C.

  • Add L-aminoacylase (e.g., from Aspergillus oryzae) with a pre-determined optimal loading (e.g., 1000 U per gram of substrate).

  • Maintain the pH at 7.5 throughout the reaction by controlled addition of 1 M NaOH using a pH-stat. The consumption of NaOH is indicative of the reaction progress.

  • Monitor the reaction by chiral HPLC until ~50% conversion is reached. The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer.

3. Product Isolation and Purification:

  • Once 50% conversion is achieved, stop the reaction by acidifying the mixture to pH ~2.0 with 3 M HCl. This will precipitate the unreacted (R)-N-acetyl-2-amino-3-(thiophen-3-yl)propanoic acid.

  • Filter the solid precipitate and wash with cold water. The filtrate contains the desired L-2-amino-3-(thiophen-3-yl)propanoic acid.

  • The solid (R)-N-acetyl amino acid can be deprotected by heating with aqueous HCl to yield the final (R)-product.

  • Purify the final (R)-amino acid by recrystallization from an appropriate solvent system (e.g., water/ethanol).

Troubleshooting Workflow for Low Enantioselectivity

This diagram provides a logical path for diagnosing the root cause of poor enantioselectivity during process scale-up.

Caption: A systematic workflow for troubleshooting low ee%.

References

  • Kim, J., et al. (2004). Enzymatic Resolution for the Preparation of Enantiomerically Enriched D-beta-heterocyclic Alanine Derivatives Using Escherichia Coli Aromatic L-amino Acid Transaminase. Biotechnology and Bioengineering, 88(4), 532-538. Available at: [Link]

  • Geolchanyan, A.V. (2011). ASYMMETRIC SYNTHESIS OF (R)-2-AMINO-3-(4-CYANO-1-MORPHO-LINO-5,6,7,8-TETRAHIDROISOQUINOLINE-3-YLTHIO)PROPIONIC ACID. Proceedings of the YSU B: Chemical and Biological Sciences, 45(3), 12-15. Available at: [Link]

  • Creative Biostructure. Chiral Synthesis Services. Available at: [Link]

  • Konopelski, J. P., et al. (1995). ENANTIOMERICALLY PURE β-AMINO ACIDS FROM 2-tert-BUTYL-1-CARBOMETHOXY-2,3-DIHYDRO-4(1H)-PYRIMIDINONE: (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 72, 218. Available at: [Link]

  • Reddy, P. V., et al. (2015). Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. Organic & Biomolecular Chemistry, 13(39), 10049-10056. Available at: [Link]

  • Modular assembly of chiral amino acid derivatives and peptides from commonly available feedstocks. (2025). Nature Communications. Available at: [Link]

  • Ferreira, P. M. T., et al. (2002). High yield synthesis of heterocyclic β-substituted alanine derivatives. ResearchGate. Available at: [Link]

  • Crousse, B., et al. (2013). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journal of Organic Chemistry, 9, 2828-2834. Available at: [Link]

  • Fisher, K., et al. (2021). Alcohol Oxidase–Imine Reductase Cascade for One-Pot Chiral Amine Synthesis. ACS Catalysis, 11(15), 9556-9561. Available at: [Link]

  • MAKING SUGARS OF A SINGLE CHIRALITY: Amino acids of low optical purity are shown to catalyze one-pot asymmetric synthesis of sugars. (2019). ResearchGate. Available at: [Link]

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  • Hein, J. E., et al. (2017). Chiral Sugars Drive Enantioenrichment in Prebiotic Amino Acid Synthesis. ACS Central Science, 3(4), 322-327. Available at: [Link]

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  • Mor-Vaknin, N., et al. (2003). Evaluation of amino-substituted heterocyclic derivatives as alanine racemase inhibitors. Medicinal Chemistry Research, 12(3), 130-138. Available at: [Link]

  • Kańska, M., & Kanski, R. (2018). The chemo- enzymatic synthesis of labeled l-amino acids and some of their derivatives. Journal of Radioanalytical and Nuclear Chemistry, 317(2), 643-666. Available at: [Link]

  • Kańska, M., & Kanski, R. (2018). The chemo- enzymatic synthesis of labeled l-amino acids and some of their derivatives. Journal of Radioanalytical and Nuclear Chemistry, 317(2), 643-666. Available at: [Link]

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  • Shiraiwa, T., et al. (1998). Optical Resolution by Preferential Crystallization of (RS)-2-Amino-3-(2-carboxyethylthio)propanoic Acid. Bioscience, Biotechnology, and Biochemistry, 62(4), 818-820. Available at: [Link]

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refining reaction conditions for coupling (R)-2-Amino-3-(thiophen-3-yl)propanoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the amide coupling of (R)-2-Amino-3-(thiophen-3-yl)propanoic acid (CAS: 152612-27-6).[1][2] Our goal is to equip you with the scientific rationale and practical protocols needed to refine your reaction conditions, overcome common challenges, and achieve high-yield, high-purity synthesis.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is most effective for a non-standard amino acid like this compound?

A1: The choice of coupling reagent is critical. While standard carbodiimides like DCC or EDC can be used, they often require additives to prevent racemization and can be less effective for non-proteinogenic or sterically hindered amino acids.[3][4] For this specific substrate, we strongly recommend modern onium salt-based reagents.

  • Uronium/Aminium Salts: Reagents such as HATU and HCTU are highly effective.[5] HATU is often considered the gold standard for difficult couplings due to its ability to form a highly reactive OAt-active ester, which accelerates the reaction and minimizes epimerization.[6]

  • Oxyma-Based Reagents: COMU is an excellent alternative that offers coupling efficiencies comparable or even superior to HATU.[7] It has the added benefits of being less hazardous, having better solubility in a wider range of solvents, and a reduced risk of side reactions.[7]

  • Phosphonium Salts: Reagents like PyBOP or PyAOP are also powerful choices.[8] A key advantage of phosphonium salts is that they do not pose the risk of guanidinylation, a side reaction where the free amine of your coupling partner reacts with the uronium reagent itself.

Q2: How can I effectively minimize racemization during the coupling step?

A2: Racemization, the loss of stereochemical integrity at the alpha-carbon, is a primary concern in peptide synthesis, leading to hard-to-separate diastereomeric impurities.[3][5] It occurs via the formation of an oxazolone intermediate.[3] To suppress it:

  • Use Additives: The inclusion of additives is crucial, especially when using carbodiimides.[5][9] 1-hydroxy-7-azabenzotriazole (HOAt ) and ethyl (hydroxyimino)cyanoacetate (Oxyma Pure® ) are superior to the classic 1-hydroxybenzotriazole (HOBt) at suppressing racemization and increasing reaction rates.[5][7] This is because their corresponding active esters are more reactive.

  • Control the Base: Use of a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is standard. However, for particularly sensitive couplings, a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine can reduce the risk of racemization.[9]

  • Maintain Low Temperatures: Performing the activation and coupling at 0°C before allowing the reaction to slowly warm to room temperature can significantly reduce epimerization.[9]

Q3: What are the best solvents and bases to use for this coupling reaction?

A3: Solubility of all reactants is key to a successful reaction.

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF) is the most common and effective solvent for peptide coupling due to its excellent solvating properties.[10] N-Methyl-2-pyrrolidone (NMP) can be a superior alternative for sequences prone to aggregation.[11] Dichloromethane (DCM) is also frequently used, particularly with carbodiimide reagents.[12]

  • Bases: A tertiary amine base is required for onium salt-mediated couplings to deprotonate the carboxylic acid. DIPEA is the most common choice, typically used at 2-3 equivalents. As mentioned in Q2, NMM is a milder alternative to consider if racemization is a problem.[9]

Q4: Are there any specific side reactions associated with the thiophene ring under standard coupling conditions?

A4: The thiophene ring is a relatively electron-rich aromatic system. However, under the neutral to slightly basic conditions of modern peptide coupling (e.g., HATU/DIPEA), it is generally stable and not prone to side reactions. Issues like alkylation or acylation of the ring are unlikely.[13] The primary challenges will stem from the steric bulk and electronic properties of the amino acid itself, not from the instability of the thiophene moiety.

Troubleshooting Guide

This section addresses specific experimental failures in a problem-cause-solution format.

Problem 1: Low or No Desired Product Formation
Possible Cause Underlying Rationale Recommended Solution
Ineffective Carboxyl Activation The coupling reagent is not potent enough to overcome the activation energy, especially if there is steric hindrance near the carboxyl group.Switch to a more powerful reagent. If using EDC/HOBt, upgrade to HATU/HOAt or COMU . These reagents generate more reactive activated esters, driving the reaction forward.[5][7]
Poor Solubility of Reactants If any component (amino acid, amine partner, or coupling reagent) is not fully dissolved, the reaction kinetics will be severely hampered.Change or use a solvent mixture. If DMF is failing, try NMP or a DMF/DCM mixture.[11] Gentle warming can also help, but must be balanced against the risk of racemization.
Amine Reacting with Reagent With uronium salts (HBTU, HATU), the amine coupling partner can react directly with the reagent, leading to a guanidinylated byproduct and terminating the chain.Pre-activate the carboxylic acid. Mix the this compound, coupling reagent (e.g., HATU), and base (DIPEA) in DMF and stir for 5-10 minutes at 0°C before adding the amine component.[10][14] This ensures the highly reactive OAt-ester forms first.
Problem 2: Significant Impurities Detected by LC-MS or NMR
Possible Cause Underlying Rationale Recommended Solution
Racemization The α-proton is abstracted under basic conditions, leading to a loss of stereochemistry and the formation of a diastereomeric impurity.1. Use a superior additive: Replace HOBt with HOAt or Oxyma Pure .[5][7] 2. Lower the temperature: Start the reaction at 0°C.[9] 3. Use a weaker base: Substitute DIPEA with NMM.[9]
N-Acylurea Formation When using carbodiimides (EDC, DCC), the O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct.[9]This side reaction is significantly suppressed by the addition of HOBt or, more effectively, Oxyma Pure .[9] Ensure the additive is used in at least stoichiometric amounts relative to the carbodiimide.
Diketopiperazine Formation If coupling to a second amino acid on a solid-phase resin, the free N-terminus of the dipeptide can cyclize, cleaving from the resin. This is common with Proline in the second position.[15]This is less of a concern for solution-phase coupling but critical in SPPS. If it occurs, couple the first two amino acids as a pre-formed dipeptide unit.

Visualized Workflows & Protocols

Decision Logic for Coupling Strategy

The following diagram outlines a decision-making process for selecting and optimizing your coupling reaction conditions.

CouplingStrategy start Start: Couple (R)-2-Amino-3- (thiophen-3-yl)propanoic acid reagent_choice Select Coupling Reagent start->reagent_choice hatu Primary Choice: HATU or COMU reagent_choice->hatu For difficult/hindered couplings edc Alternative: EDC/Oxyma reagent_choice->edc For cost-effectiveness & standard conditions setup Reaction Setup: Anhydrous DMF, 0°C hatu->setup edc->setup preactivate Pre-activate Acid? (5-10 min) setup->preactivate add_amine Add Amine Component preactivate->add_amine monitor Monitor by LC-MS (1-4 hours) add_amine->monitor outcome Evaluate Outcome monitor->outcome success Success: High Yield & Purity outcome->success >85% Conversion failure Failure: Low Yield or Impurities outcome->failure <85% Conversion troubleshoot Go to Troubleshooting Guide failure->troubleshoot

Caption: Decision workflow for selecting a coupling strategy.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving high yields, especially with sterically hindered or sensitive substrates.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-protected this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the amino acid completely. Cool the solution to 0°C in an ice bath.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at 0°C for 5-10 minutes. A color change may be observed as the OAt-active ester forms.

  • Coupling: Add the amine component (1.2 eq), either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amino acid is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous work-up (e.g., wash with 5% citric acid, saturated NaHCO₃, and brine) to remove DMF and excess reagents. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Economical Coupling using EDC and Oxyma Pure®

This protocol is a robust and more economical alternative to onium salts.

  • Preparation: To a round-bottom flask, add N-protected this compound (1.0 eq), the amine component (1.1 eq), and Oxyma Pure® (1.2 eq).

  • Dissolution: Add anhydrous DMF (or DCM) and stir until all solids are dissolved. Cool the mixture to 0°C in an ice bath.

  • Initiation: Add EDC·HCl (1.2 eq) portion-wise to the cold solution.[12]

  • Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring overnight (12-16 hours).

  • Monitoring: Check for completion using TLC or LC-MS.

  • Work-up: The work-up is similar to the HATU protocol. The urea byproduct from EDC is water-soluble and can be removed with aqueous washes.[9]

  • Purification: Purify the crude product by column chromatography.

References

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Lee, Y. S. (2004). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society, 48(4), 317-326. [Link]

  • Dilun Bio. Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8080–8082. [Link]

  • Subiros-Funosas, R., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron, 69(36), 7735-7741. [Link]

  • Reddit User Discussion. coupling reaction using EDC/HOBt. [Link]

  • Reddit User Discussion. HATU coupling - what's the best order? [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]

  • Carpino, L. A., et al. (1993). Side reactions in peptide synthesis. 11. Possible removal of the 9-fluorenylmethyloxycarbonyl group by the amino components during coupling. The Journal of Organic Chemistry, 58(24), 6647–6650. [Link]

  • Reddit User Discussion. Hatu reaction. [Link]

  • Reddit User Discussion. How do I avoid side reactions while doing this peptide coupling reaction? [Link]

  • Biotage. What do you do when your peptide synthesis fails? [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Giraud, M., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino acids, 44(5), 1357–1363. [Link]

  • Slideshare. Side reaction in peptide synthesis. [Link]

  • Bibliomed. Side reactions in peptide synthesis: An overview. [Link]

  • PubChem. This compound. [Link]

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troubleshooting degradation pathways of (R)-2-Amino-3-(thiophen-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-2-Amino-3-(thiophen-3-yl)propanoic Acid

A Guide to Investigating and Mitigating Degradation Pathways

Welcome to the technical support center for this compound. As a non-proteinogenic amino acid increasingly utilized in peptide synthesis and drug development, understanding its stability is critical for experimental success and data integrity. This guide, structured in a question-and-answer format, provides in-depth, field-proven insights into troubleshooting potential degradation issues.

Frequently Asked Questions (FAQs)

Q1: I am starting to work with this compound. What are the primary chemical degradation pathways I should be aware of?

As a Senior Application Scientist, my first step is always to analyze the molecule's structure to anticipate potential liabilities. This compound has two key regions: the amino acid backbone and the thiophene side chain. Each is susceptible to specific degradation mechanisms.

  • Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring is a primary site for oxidation. Exposure to atmospheric oxygen, peroxide contaminants in solvents (like older ethers or THF), or deliberate oxidative stress can convert the sulfide to a sulfoxide and potentially a sulfone. This is often the most common and fastest degradation pathway. Photo-oxidation can also occur, where light exposure generates reactive oxygen species that attack the ring[1].

  • Amino Acid Backbone Instability: Like many amino acids, the backbone can undergo several reactions[2][3]:

    • Decarboxylation: Loss of the carboxyl group as CO2 can occur under heat or certain pH conditions, leading to an amine product.

    • Deamination: The removal of the amino group is another potential pathway, often occurring via oxidative processes, which can yield a keto acid[2].

    • Racemization: The chiral center at the alpha-carbon (the 'R' configuration) can epimerize to the (S)-enantiomer, particularly under basic conditions or elevated temperatures[1][4]. This is a critical concern in peptide synthesis, as the presence of the D-amino acid's enantiomer can impact the final peptide's structure and biological activity.

The following diagram illustrates these potential degradation routes.

cluster_oxidation Oxidation cluster_backbone Backbone Degradation Parent (R)-2-Amino-3- (thiophen-3-yl)propanoic acid Oxidized Thiophene-S-oxide (Sulfoxide) Parent->Oxidized [O] Decarboxylated 1-(Thiophen-3-yl)ethan-1-amine (Decarboxylation) Parent->Decarboxylated -CO2 (Heat, pH) Deaminated 3-(Thiophen-3-yl)-2-oxopropanoic acid (Oxidative Deamination) Parent->Deaminated [O] Racemized (S)-2-Amino-3- (thiophen-3-yl)propanoic acid (Racemization) Parent->Racemized Base or Heat

Caption: Potential chemical degradation pathways for the target molecule.

Q2: I'm observing a new, unexpected peak in my HPLC analysis. How can I confirm if it's a degradant and identify its structure?

This is a classic troubleshooting scenario. A systematic approach is required to move from observation to identification. The most powerful combination for this task is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[5]

The causality is simple: HPLC separates the components in your sample, while MS provides the mass-to-charge ratio (m/z) of each component, giving you a precise molecular weight.

The workflow below outlines the logical steps to take.

StartNode Observation: Unexpected HPLC-UV Peak Run_LCMS Re-run sample on HPLC-MS StartNode->Run_LCMS Action ProcessNode ProcessNode DecisionNode DecisionNode EndNode EndNode Check_Mass Determine m/z of parent and unknown peaks Run_LCMS->Check_Mass Analyze Data Compare_Mass Δm = 0? Check_Mass->Compare_Mass Calculate Mass Difference (Δm) Isomer Conclusion: Isomer or Racemized Product (e.g., (S)-enantiomer) Compare_Mass->Isomer Yes Mass_Change Δm = +16 or +32? Compare_Mass->Mass_Change No Oxidized Conclusion: Oxidized Product (Sulfoxide or Sulfone) Mass_Change->Oxidized Yes Decarboxylated Δm = -44? Mass_Change->Decarboxylated No Decarb_Prod Conclusion: Decarboxylated Product Decarboxylated->Decarb_Prod Yes Other Further structural elucidation needed (e.g., MS/MS fragmentation) Decarboxylated->Other No

Caption: Troubleshooting workflow for identifying unknown HPLC peaks.

Experimental Protocol 1: HPLC-MS Method for Degradant Identification

This protocol is a self-validating system; by analyzing a control (fresh) sample alongside your aged/stressed sample, you establish a baseline, making degradant peaks immediately obvious.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of your reference (unstressed) this compound in a suitable solvent (e.g., 50:50 water:acetonitrile).

    • Prepare your suspect (degraded) sample at the same concentration. Centrifuge or filter samples (0.22 µm) to remove particulates.[5]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size). C18 is excellent for separating molecules based on hydrophobicity, and degradation often changes this property.[6]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. A gradient is crucial for separating compounds with different polarities.[5]

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 2 µL.

    • UV Detection: 210 nm (for the carboxyl group) and 235 nm (thiophene ring).[7][8]

  • Mass Spectrometry Conditions (ESI+):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). The amino group is readily protonated.[5]

    • Scan Range: m/z 100 - 500.

    • Data Analysis: Extract ion chromatograms for the expected parent mass (C7H9NO2S, exact mass ~171.04) and potential degradant masses (+16 for oxidation, -44 for decarboxylation).

Q3: What are the best practices for storing and handling this compound to ensure long-term stability?

Preventing degradation is always better than characterizing it. The key is to mitigate the factors that initiate the degradation pathways discussed in Q1.

  • Temperature: Store the solid compound at -20°C. In solution, keep it refrigerated (2-8°C) for short-term use or frozen at -20°C or -80°C for long-term storage. Low temperatures slow down nearly all chemical reactions.[9]

  • Atmosphere: For maximum stability, overlay solutions with an inert gas like argon or nitrogen before sealing. This displaces oxygen and prevents oxidation of the thiophene ring.

  • Light: Store both solid and solution forms in amber vials or wrapped in aluminum foil to protect from light. Light can catalyze oxidation (photo-oxidation).[1]

  • pH: Prepare solutions in buffers that are neutral to slightly acidic (pH 5-7). Avoid strongly basic conditions (pH > 8) to minimize the risk of racemization.[9]

  • Solvent Quality: Use high-purity, fresh solvents. Avoid aged solvents, especially ethers like THF or dioxane, which can accumulate explosive peroxides that are highly oxidative.

Q4: I need to evaluate this amino acid for a drug development program. How do I design a robust forced degradation study?

A forced degradation or "stress testing" study is essential in drug development. It deliberately exposes the compound to harsh conditions to rapidly identify likely degradation pathways and develop stability-indicating analytical methods.[4] This protocol provides a framework.

Experimental Protocol 2: Forced Degradation Study

  • Preparation: Prepare a 1 mg/mL solution of the amino acid in a suitable solvent (e.g., water or 50:50 water:acetonitrile).

  • Stress Conditions: Expose aliquots of the solution to the conditions outlined in the table below. Include an unstressed control sample kept at -20°C in the dark. The goal is to achieve 5-20% degradation, so time points may need to be adjusted.[4]

  • Neutralization: After the stress period, neutralize the acidic and basic samples to ~pH 7 before analysis to prevent further degradation on the HPLC system.

  • Analysis: Analyze all samples (including the control) using the HPLC-MS method described in Protocol 1.

Table 1: Forced Degradation Study Conditions

Stress Condition Reagent / Setup Typical Duration Primary Degradation Pathway Targeted
Acid Hydrolysis 0.1 M HCl, 60°C2, 8, 24 hoursDeamidation (if part of a peptide), side-chain reactions
Base Hydrolysis 0.1 M NaOH, 60°C2, 8, 24 hoursRacemization, Deamidation (via cyclic imide)[1]
Oxidation 3% H₂O₂, Room Temp1, 4, 12 hoursThiophene Ring Oxidation (Sulfoxide/Sulfone)
Thermal 80°C in darkness1, 3, 7 daysDecarboxylation, Racemization, general decomposition
Photolytic High-intensity light (ICH Q1B)24, 48, 72 hoursPhoto-oxidation of the thiophene ring[1]

By comparing the chromatograms from the stressed samples to the control, you can definitively identify which conditions cause degradation and characterize the resulting products, creating a comprehensive stability profile for your molecule.

References

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). National Institutes of Health (NIH). [Link]

  • Analytical Methods for Amino Acids. Shimadzu. [Link]

  • 10.2: Amino Acids Degradation. (2022). Chemistry LibreTexts. [Link]

  • Amino Acid Sequencing Challenges: A Deep Dive. Creative Biolabs. [Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2022). PubMed Central. [Link]

  • Non-proteinogenic amino acids. Wikipedia. [Link]

  • Key Pain Points in Amino Acid Sequencing & How to Avoid Them. (2021). Novor Cloud. [Link]

  • Amino Acids in the Development of Prodrugs. (2017). PubMed Central. [Link]

  • Key Pain Points in Amino Acid Sequencing & How to Avoid Them. (2021). Rapid Novor. [Link]

  • Susceptible amino acids to chemical degradation. ResearchGate. [Link]

  • Cα-Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward Cα-Tetrasubstituted α-Amino Acid Derivatives. (2026). American Chemical Society. [Link]

  • Four Tips for Minimizing Protein Degradation During Sample Preparation. (2015). YouTube. [Link]

  • This compound. PubChem. [Link]

  • Multimodal Role of Amino Acids in Microbial Control and Drug Development. (2022). MDPI. [Link]

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  • CHAPTER 4: Various Types and Mechanisms of Degradation Reactions. (2012). Books. [Link]

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  • 2-amino-3-(1-benzothiophen-2-yl)-3-hydroxypropanoic acid. AA Blocks. [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of (R)- and (S)-2-Amino-3-(thiophen-3-yl)propanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chirality in Biological Function

In the realm of molecular biology and pharmacology, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and often interact selectively with only one enantiomer of a chiral compound. One enantiomer may elicit a desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even responsible for undesirable side effects (the distomer)[1][2][3][4][5][6].

The Thiophene Moiety: A Privileged Scaffold in Medicinal Chemistry

The thiophene ring is a common structural motif in many biologically active compounds and approved drugs. Its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties. Thiophene derivatives have been investigated for a wide array of therapeutic applications, including as anti-inflammatory, antimicrobial, anticancer, and antipsychotic agents[7][8][9][10][11]. The thiophene nucleus is considered a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.

Hypothesized Differential Biological Activities of (R)- and (S)-2-Amino-3-(thiophen-3-yl)propanoic Acid

Based on the biological activities of structurally similar compounds, we can hypothesize several potential areas where the (R)- and (S)-enantiomers of 2-Amino-3-(thiophen-3-yl)propanoic acid may exhibit differential effects.

Angiotensin-Converting Enzyme (ACE) Inhibition

A tripeptide containing 3-thienylalanine (stereochemistry unspecified) has been demonstrated to be an inhibitor of Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. This tripeptide, 3-thienylalanine-ornithine-proline (TOP), exhibited antihypertensive and antioxidant effects[7][12][13]. Given that the interaction between an inhibitor and the active site of an enzyme is often highly stereospecific, it is plausible that one enantiomer of 2-Amino-3-(thiophen-3-yl)propanoic acid may be a more potent ACE inhibitor than the other.

Modulation of Glutamate Receptors

As an amino acid analog, 2-Amino-3-(thiophen-3-yl)propanoic acid bears a structural resemblance to the excitatory neurotransmitter glutamate. Glutamate receptors, which are crucial for synaptic transmission in the central nervous system, are well-known to exhibit stereoselectivity for their ligands. It is therefore conceivable that the (R)- and (S)-enantiomers could act as agonists or antagonists at different subtypes of glutamate receptors (e.g., NMDA, AMPA) with varying potencies and efficacies.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical comparison of the biological activities of the (R)- and (S)-enantiomers to be determined through the experimental protocols provided in this guide.

Biological Target/Activity(R)-2-Amino-3-(thiophen-3-yl)propanoic acid(S)-2-Amino-3-(thiophen-3-yl)propanoic acidRationale for Investigation
ACE Inhibition (IC50) To be determinedTo be determinedA tripeptide containing 3-thienylalanine is a known ACE inhibitor.
Glutamate Receptor Binding (Ki) To be determinedTo be determinedStructural similarity to the neurotransmitter glutamate.
Enzyme Inhibition (Other) To be determinedTo be determinedThiophene derivatives are known to inhibit various enzymes.
Cytotoxicity (IC50) To be determinedTo be determinedTo assess potential for therapeutic use and toxicity.

Experimental Protocols for Comparative Analysis

To empirically determine the differential biological activities of the (R)- and (S)-enantiomers, the following detailed experimental protocols are provided.

Protocol 1: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is adapted from established spectrophotometric methods for determining ACE inhibitory activity[12][13][14].

Principle: The assay measures the amount of hippuric acid produced from the hydrolysis of the substrate hippuryl-histidyl-leucine (HHL) by ACE. The presence of an ACE inhibitor will reduce the amount of hippuric acid formed.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • This compound

  • (S)-2-Amino-3-(thiophen-3-yl)propanoic acid

  • Captopril (positive control)

  • Borate buffer (100 mM, pH 8.3) containing 300 mM NaCl

  • 1 M HCl

  • Ethyl acetate

  • Deionized water

  • Microcentrifuge tubes

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of (R)- and (S)-2-Amino-3-(thiophen-3-yl)propanoic acid and captopril in deionized water.

  • Prepare a series of dilutions for each test compound and the positive control.

  • In a microcentrifuge tube, add 50 µL of the HHL solution (5 mM in borate buffer).

  • Add 20 µL of the test compound dilution (or deionized water for the control).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of ACE solution (100 mU/mL in deionized water).

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 250 µL of 1 M HCl.

  • Extract the hippuric acid formed by adding 1.5 mL of ethyl acetate and vortexing for 15 seconds.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

  • Re-dissolve the dried hippuric acid in 1 mL of deionized water.

  • Measure the absorbance at 228 nm using a spectrophotometer.

  • Calculate the percentage of ACE inhibition for each concentration of the test compounds.

  • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

ACE_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare dilutions of (R)- and (S)-enantiomers and Captopril R2 Add test compound P1->R2 R1 Add HHL substrate R1->R2 R3 Pre-incubate at 37°C R2->R3 R4 Add ACE enzyme R3->R4 R5 Incubate at 37°C R4->R5 R6 Stop reaction with HCl R5->R6 A1 Extract Hippuric Acid with Ethyl Acetate R6->A1 A2 Evaporate solvent A1->A2 A3 Re-dissolve in water A2->A3 A4 Measure Absorbance at 228 nm A3->A4 A5 Calculate % Inhibition and IC50 A4->A5

Workflow for the in vitro ACE inhibition assay.
Protocol 2: Glutamate Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of the (R)- and (S)-enantiomers for glutamate receptors[15][16][17]. This can be adapted for specific glutamate receptor subtypes (e.g., NMDA, AMPA) by using appropriate radioligands and cell lines or brain tissue preparations.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand that has a known high affinity for a specific receptor. The displacement of the radioligand by the test compound is indicative of its binding affinity.

Materials:

  • Cell membranes expressing the glutamate receptor subtype of interest (e.g., from transfected HEK293 cells or rat brain cortical tissue)

  • Radiolabeled ligand (e.g., [³H]CGS-19755 for NMDA receptors, [³H]AMPA for AMPA receptors)

  • This compound

  • (S)-2-Amino-3-(thiophen-3-yl)propanoic acid

  • Unlabeled glutamate (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates with glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare stock solutions of the (R)- and (S)-enantiomers and unlabeled glutamate.

  • Prepare a series of dilutions for each test compound.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • Test compound dilution or unlabeled glutamate (for non-specific binding) or buffer (for total binding)

    • Radiolabeled ligand at a concentration near its Kd

    • Cell membrane preparation

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry.

  • Add scintillation cocktail to each well.

  • Count the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percentage of inhibition of specific binding at each concentration of the test compounds.

  • Calculate the IC50 value and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Receptor_Binding_Assay cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_detection Detection P1 Prepare dilutions of (R)- and (S)-enantiomers B1 Add buffer, test compound, radioligand, and membranes P1->B1 B2 Incubate to equilibrium B1->B2 S1 Filter to separate bound and free ligand B2->S1 S2 Wash filters S1->S2 D1 Add scintillation cocktail S2->D1 D2 Count radioactivity D1->D2 D3 Calculate Ki D2->D3

Workflow for the glutamate receptor binding assay.

Conclusion

While direct comparative data on the biological activities of (R)- and (S)-2-Amino-3-(thiophen-3-yl)propanoic acid is currently lacking, the principles of stereochemistry in pharmacology and evidence from structurally related compounds strongly suggest that these enantiomers will exhibit different biological profiles. This guide provides a framework for researchers to investigate these potential differences through well-established in vitro assays. The provided protocols for ACE inhibition and glutamate receptor binding assays will enable the generation of crucial data to elucidate the specific biological activities of each enantiomer, thereby contributing to a better understanding of their therapeutic potential and guiding future drug discovery efforts.

References

  • Chaudhary, A., Singh, T., Kumar, A., Singh, P., Sharma, S., & Raghava, G. P. (2013). Sulfur-containing angiotensin-converting enzyme inhibitor 3-thienylalanine-ornithyl-proline activates endothelial function and expression of genes involved in Renin-Angiotensin system. Journal of Cardiovascular Pharmacology, 61(4), 311–317. [Link]

  • Seth, M., Hussain, M. E., Pasha, S., & Fahim, M. (2009). Effect of 3-thienylalanine-ornithine-proline, new sulfur-containing angiotensin-converting enzyme inhibitor on blood pressure and oxidative stress in spontaneously hypertensive rats. Journal of Cardiovascular Pharmacology, 53(2), 163–168. [Link]

  • Bianchi, M., Lleo, A., & Pinta, P. (2005). "In Vitro" Differences Among (R) and (S) Enantiomers of Profens in Their Activities Related to Articular Pathophysiology. Inflammation, 29(4-6), 119–128. [Link]

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A Senior Application Scientist's Comparative Guide to Thiophene-Containing Amino Acids: Spotlight on (R)-2-Amino-3-(thiophen-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiophene Moiety as a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the incorporation of heterocyclic motifs into peptide and small molecule scaffolds is a cornerstone of rational design. Among these, thiophene-containing amino acids have emerged as exceptionally versatile building blocks. The thiophene ring, an isostere of benzene, imparts unique electronic properties, metabolic stability, and conformational constraints that can profoundly influence a molecule's interaction with biological targets. These characteristics make thiophene-based amino acids highly valuable for modulating peptide-ligand interactions, enhancing pharmacokinetic profiles, and exploring novel chemical space.

This guide provides an in-depth comparative analysis of (R)-2-Amino-3-(thiophen-3-yl)propanoic acid against its key structural isomers: the (S)-enantiomer and the thiophen-2-yl positional isomer. We will delve into the critical nuances of stereochemistry and regiochemistry, supported by experimental data and detailed protocols, to provide a clear framework for researchers selecting building blocks for their next discovery program.

Featured Compound Profile: this compound

This compound, also known as D-3-Thienylalanine, is a non-proteinogenic amino acid that serves as a chiral building block. Its structure features a thiophene ring connected at the 3-position to the alanine side chain, with the stereocenter in the (R) or "D" configuration.

  • Molecular Formula: C₇H₉NO₂S[1]

  • Molecular Weight: 171.22 g/mol [1]

  • CAS Number: 152612-27-6[1]

The 3-substituted thiophene ring offers a distinct spatial and electronic profile compared to its 2-substituted counterpart, influencing how the molecule presents itself to target proteins. The (R)-chirality is of paramount importance, as biological systems are inherently chiral, and stereochemistry dictates molecular recognition, efficacy, and safety.

Comparative Analysis: The Critical Impact of Isomerism

The biological activity of a molecule is not defined by its atomic composition alone, but by the precise three-dimensional arrangement of those atoms. For thienylalanines, two key isomeric features—positional isomerism and stereoisomerism—are critical determinants of function.

Positional Isomerism: Thiophen-3-yl vs. Thiophen-2-yl

The position of the methylene bridge on the thiophene ring (position 2 vs. 3) significantly alters the molecule's geometry and electronic distribution.

  • 2-Thienylalanine: This isomer is a well-known antagonist of phenylalanine.[2] It can be incorporated into proteins in place of phenylalanine, leading to inactive proteins and thereby inhibiting bacterial growth, a principle famously used in the Guthrie test for phenylketonuria (PKU).[2] It has also been studied as a competitive inhibitor of phenylalanine hydroxylase and intestinal transport of phenylalanine.[3]

  • 3-Thienylalanine: This isomer presents a different vector for the side chain relative to the sulfur heteroatom. This can lead to different binding orientations within a receptor active site. For instance, β-3-Thienylalanine has been shown to act as a potent immunosuppressant by depressing the immune response to antigens, an effect that is reversible with dietary phenylalanine.[4]

The choice between a 2-thienyl or 3-thienyl scaffold is a critical first step in design, as it dictates the fundamental shape and electronic nature of the resulting peptidomimetic or small molecule.

Stereoisomerism: (R)- vs. (S)-Enantiomers

Biological targets, such as enzymes and receptors, are chiral and will interact differently with enantiomers. This can result in one enantiomer being highly active, while the other is less active or even exhibits off-target effects.

While direct comparative data for the base thienylalanine enantiomers is sparse in the public domain, the principle of stereoselectivity is well-established. A compelling example can be seen in derivatives. A recently developed compound, (R)-2-Amino-3-(4-(thiophen-3-yl)-1H-1,2,3-triazol-1-yl)propanoic acid , which incorporates the (R)-3-thienylalanine scaffold, was identified as a partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, showing preference for GluN1/2C-D subtypes over GluN1/2A-B.[5][6] This highlights that the (R)-configuration can be crucial for achieving specific pharmacological activity at important CNS targets. The development of such subtype-selective agonists is of significant therapeutic interest for treating various neurological and psychiatric disorders.[5][6][7]

The following diagram illustrates the structural differences between the key isomers.

G cluster_R3 This compound (Featured Compound) cluster_S3 (S)-2-Amino-3-(thiophen-3-yl)propanoic acid (Enantiomer) cluster_R2 (R)-2-Amino-3-(thiophen-2-yl)propanoic acid (Positional Isomer) cluster_S2 (S)-2-Amino-3-(thiophen-2-yl)propanoic acid (Positional Isomer & Enantiomer) R3 Structure R3 S3 Structure S3 R3->S3 Stereoisomerism (R vs. S) R2 Structure R2 R3->R2 Positional Isomerism (3-yl vs. 2-yl) S2 Structure S2 S3->S2 Positional Isomerism (3-yl vs. 2-yl) R2->S2 Stereoisomerism (R vs. S)

Caption: Structural comparison of thienylalanine isomers.

Structure-Activity Relationship (SAR) Insights

Based on the available data, we can derive key SAR insights for researchers designing new molecules with these building blocks.

SAR cluster_SAR Structure-Activity Relationship start Design Considerations for Thiophene-Containing Amino Acids node_scaffold Thiophene Scaffold 2-Position 3-Position start->node_scaffold Choose Isomer node_stereo α-Carbon Stereocenter (R)-Enantiomer (S)-Enantiomer start->node_stereo Select Chirality node_activity Potential Biological Activity NMDA Receptor Modulation Phenylalanine Antagonism Immunosuppression node_scaffold:p3->node_activity Leads to NMDA Agonists (as derivative) & Immunosuppressants node_scaffold:p2->node_activity Confers Phe Antagonism node_stereo:r->node_activity Key for specific receptor subtype selectivity (e.g., NMDA) node_stereo:s->node_activity Often the naturally occurring configuration

Caption: Key structure-activity relationship considerations.

Quantitative Data Summary

This table summarizes key physicochemical properties of the thienylalanine isomers. Direct comparative biological data is often proprietary; however, the potential activities are noted based on published research.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKnown / Potential Biological Relevance
This compound C₇H₉NO₂S171.22152612-27-6Scaffold for NMDA receptor glycine site partial agonists.[5][6]
(S)-2-Amino-3-(thiophen-3-yl)propanoic acid C₇H₉NO₂S171.223685-51-6Immunosuppressive activity.[4]
(R)-2-Amino-3-(thiophen-2-yl)propanoic acid C₇H₉NO₂S171.2262561-76-6Phenylalanine antagonist.[8]
(S)-2-Amino-3-(thiophen-2-yl)propanoic acid C₇H₉NO₂S171.2222951-96-8Phenylalanine antagonist, used in Guthrie test.[2][9]

Physicochemical data sourced from PubChem.[1][9]

Experimental Protocols

To ensure scientific integrity, the synthesis and evaluation of these compounds must follow robust, validated protocols. Below are representative methodologies for asymmetric synthesis, biological evaluation, and chiral purity analysis.

Protocol 1: Asymmetric Synthesis via Enzymatic Transamination

Enzymatic synthesis provides an efficient and highly stereoselective route to chiral amines and amino acids, operating under mild conditions.[10][11][12] This protocol outlines a general workflow for producing (R)- or (S)-thienylalanine using an engineered transaminase.

Rationale: Transaminases catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a keto acid acceptor. By using an engineered enzyme with the desired stereoselectivity (an R- or S-selective ω-transaminase), the corresponding enantiomerically pure amino acid can be produced with high yield.[12]

G cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_workup 3. Workup & Purification p1 Prepare buffer (e.g., 100 mM KPi, pH 7.5) p2 Dissolve keto acid precursor (3-(thiophen-3-yl)-2-oxopropanoic acid) p1->p2 p3 Add amino donor (e.g., Isopropylamine) p2->p3 p4 Add cofactor (Pyridoxal 5'-phosphate) p3->p4 r1 Equilibrate reaction mixture to 30-40°C p4->r1 r2 Initiate reaction by adding engineered ω-Transaminase (R- or S-selective) r1->r2 r3 Incubate with gentle agitation for 12-24 hours r2->r3 r4 Monitor conversion by HPLC r3->r4 w1 Quench reaction (e.g., acidify to pH 2) r4->w1 w2 Remove precipitated enzyme by centrifugation w1->w2 w3 Purify product by ion-exchange chromatography w2->w3 w4 Analyze purity and enantiomeric excess (ee%) by Chiral HPLC w3->w4

Caption: Workflow for enzymatic synthesis of chiral thienylalanine.

Step-by-Step Methodology:

  • Reaction Setup: In a temperature-controlled vessel, dissolve the precursor, 3-(thiophen-3-yl)-2-oxopropanoic acid (1.0 eq), the amino donor (e.g., Isopropylamine, 1.5-2.0 eq), and the cofactor Pyridoxal 5'-phosphate (PLP, 0.01 eq) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5).

  • Enzyme Addition: Equilibrate the mixture to the optimal temperature for the chosen enzyme (typically 30-40°C). Initiate the reaction by adding the lyophilized powder or solution of a stereocomplementary (R)- or (S)-selective ω-transaminase.

  • Incubation: Maintain the reaction at the set temperature with gentle agitation for 12-24 hours. The acetone by-product from the isopropylamine donor will evaporate, driving the reaction equilibrium towards the product.

  • Monitoring: Periodically take aliquots from the reaction mixture and analyze by reverse-phase HPLC to monitor the consumption of the keto acid and formation of the amino acid product.

  • Workup: Once the reaction is complete, terminate it by acidifying the mixture to pH ~2 with HCl. This will precipitate the enzyme.

  • Purification: Remove the precipitated enzyme via centrifugation or filtration. The resulting supernatant, containing the crude amino acid, can be purified using ion-exchange chromatography.

  • Analysis: The final product should be analyzed for chemical purity by HPLC and for enantiomeric purity (enantiomeric excess, ee%) using a validated chiral HPLC method (see Protocol 3).

Protocol 2: NMDA Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the NMDA receptor glycine binding site.

Rationale: This assay quantifies the ability of a test compound to displace a known high-affinity radioligand from the receptor. The concentration at which the test compound displaces 50% of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki), a true measure of binding affinity.[13]

G cluster_prep 1. Preparation cluster_incubation 2. Assay Incubation cluster_sep 3. Separation & Quantification cluster_analysis 4. Data Analysis p1 Prepare membrane homogenates from rat cerebral cortex expressing NMDA receptors p2 Prepare serial dilutions of test compound (this compound derivative) p1->p2 p3 Prepare radioligand solution (e.g., [³H]MDL 105,519 for glycine site) p1->p3 i1 Combine membrane prep, test compound, and radioligand in assay buffer p2->i1 p3->i1 i2 Include controls: Total Binding (no inhibitor) & Non-Specific Binding (excess cold ligand) i1->i2 i3 Incubate at 4°C for 60 minutes i2->i3 s1 Rapidly filter mixture through glass fiber filters to trap membranes i3->s1 s2 Wash filters with ice-cold buffer to remove unbound radioligand s1->s2 s3 Place filters in scintillation vials with cocktail s2->s3 s4 Quantify bound radioactivity using a scintillation counter (counts per minute, CPM) s3->s4 a1 Calculate percent specific binding for each test compound concentration s4->a1 a2 Plot % specific binding vs. log[concentration] a1->a2 a3 Fit data to a sigmoidal curve to determine IC50 a2->a3 a4 Calculate Ki using the Cheng-Prusoff equation a3->a4

Caption: Workflow for an NMDA receptor competitive binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare crude membrane fractions from a tissue source rich in NMDA receptors, such as rat cerebral cortex, by homogenization and differential centrifugation.[14]

  • Assay Plate Setup: In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Compound Addition: Add serial dilutions of the test compounds (e.g., thienylalanine derivatives) to the appropriate wells. Include wells for "total binding" (buffer only) and "non-specific binding" (a saturating concentration of a known non-radioactive glycine site ligand).

  • Radioligand Addition: Add the radioligand (e.g., [³H]MDL 105,519) at a concentration close to its Kd value to all wells.

  • Incubation: Initiate the binding by adding the membrane preparation to all wells. Incubate the plate, typically for 60 minutes at 4°C, to reach equilibrium.

  • Termination and Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Chiral HPLC for Enantiomeric Purity

Rationale: Determining the enantiomeric excess (ee%) is critical to confirm the success of an asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus separation.[15]

Step-by-Step Methodology:

  • Column Selection: Choose a suitable chiral stationary phase. For underivatized amino acids, macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin-based) are often effective.[16]

  • Mobile Phase Preparation: Prepare an isocratic mobile phase. A common system for teicoplanin columns is a mixture of an organic modifier (e.g., ethanol or methanol) and an aqueous component with an acidic modifier (e.g., 0.1% trifluoroacetic acid). A typical starting point could be 80:20 Methanol:Water with 0.1% TFA.[17]

  • Sample Preparation: Dissolve a small amount of the synthesized thienylalanine in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.

  • HPLC System Setup:

    • Install the chiral column and equilibrate the system with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

    • Set the detector wavelength (e.g., 230 nm, where the thiophene ring absorbs).

  • Injection and Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the sample.

    • Inject a sample of the racemic mixture to identify the retention times of both the (R) and (S) enantiomers.

    • Run the chromatogram and integrate the peak areas for both enantiomers.

  • Calculation of Enantiomeric Excess (ee%):

    • Calculate the ee% using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100, where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

Conclusion and Future Outlook

The choice between this compound and its structural isomers is a decision with profound implications for the biological activity of a final drug candidate. This guide has illuminated the key differences driven by positional isomerism and stereochemistry. The 3-thienyl scaffold, particularly in the (R)-configuration, shows promise as a core element for developing modulators of CNS targets like the NMDA receptor. In contrast, the 2-thienyl isomer has a more established role as a phenylalanine antagonist.

As drug discovery continues to demand molecules with greater specificity and finely-tuned properties, a deep understanding of these fundamental structural nuances is indispensable. This compound represents a valuable, yet perhaps underutilized, building block with significant potential to yield novel therapeutics. Future research should focus on direct comparative biological assays of these core isomers to further map their pharmacological profiles and unlock their full potential.

References

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A Researcher's Comparative Guide to Validating the In Vitro Mechanism of Action of (R)-2-Amino-3-(thiophen-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for elucidating the in vitro mechanism of action (MoA) of (R)-2-Amino-3-(thiophen-3-yl)propanoic acid, a novel non-canonical amino acid. The experimental strategy detailed herein is designed for researchers, scientists, and drug development professionals, offering a logical, multi-stage approach that moves from broad phenotypic screening to specific target engagement and downstream pathway analysis. We will compare its profile to JPH203, a well-characterized inhibitor of the L-type Amino Acid Transporter 1 (LAT1), to provide a clear benchmark for its activity.

The core hypothesis, based on the compound's structure as an analogue of aromatic amino acids like tyrosine, is its potential interaction with amino acid transporters, particularly LAT1 (SLC7A5). LAT1 is a well-established therapeutic target as it is frequently overexpressed in cancer cells to meet the high demand for essential amino acids required for rapid growth and proliferation.[1][2][3]

Experimental Strategy: A Four-Stage Validation Workflow

Our approach is designed as a self-validating cascade. The findings from each stage provide the rationale and direction for the subsequent, more focused experiments. This ensures a resource-efficient and scientifically rigorous investigation.

G cluster_0 Stage 1: Phenotypic Screening & Hypothesis Generation cluster_1 Stage 2: Direct Target Engagement cluster_2 Stage 3: Downstream Pathway Analysis cluster_3 Stage 4: Comparative Analysis & Specificity s1_exp Cell Viability Assays (High vs. Low LAT1 Expressing Cells) s1_out Output: Differential IC50 Values s1_exp->s1_out Identifies potential LAT1 dependency s2_exp Competitive Radioligand Uptake Assay (e.g., [14C]-L-Leucine) s1_out->s2_exp Hypothesis Supported s2_out Output: Ki Value for LAT1 s2_exp->s2_out Confirms direct inhibition of transport s3_exp Western Blot Analysis (mTORC1 Signaling Pathway) s2_out->s3_exp Target Confirmed s3_out Output: Phosphorylation Status of S6K, 4E-BP1 s3_exp->s3_out Links target engagement to cellular response s4_exp Head-to-Head Comparison with JPH203 s3_out->s4_exp Mechanism Elucidated s4_out Output: Comparative Potency & Efficacy Profile s4_exp->s4_out Benchmarks against a known standard

Figure 1: Four-Stage Experimental Workflow. A logical progression from broad phenotypic effects to specific molecular mechanism validation.

Stage 1: Phenotypic Screening to Generate a Target Hypothesis

Scientific Rationale: The initial step is to determine if the compound exhibits cytotoxic or anti-proliferative effects that correlate with the expression level of our hypothesized target, LAT1. By comparing its activity in cell lines with high versus low LAT1 expression, we can quickly generate evidence for or against a LAT1-dependent mechanism.

Experimental Protocol: Cell Viability Assay
  • Cell Line Selection:

    • High LAT1 Expressors: A549 (lung carcinoma), MIA PaCa-2 (pancreatic cancer).[4]

    • Low/Moderate LAT1 Expressors: LNCaP (prostate cancer) or a non-cancerous cell line like HEK293.[5]

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) and the positive control, JPH203. Treat cells for 72 hours. Include a vehicle control (e.g., DMSO or PBS).

  • Viability Assessment: Use a luminescent ATP-based assay (e.g., CellTiter-Glo®) to measure cell viability, which reflects the number of metabolically active cells.

  • Data Analysis: Normalize the data to the vehicle control and perform a non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50) for each compound in each cell line.

Anticipated Data & Interpretation

A significant difference in IC50 values between high and low LAT1-expressing cell lines would strongly support the hypothesis that LAT1 is involved in the compound's mechanism.

CompoundCell Line (LAT1 Expression)Anticipated IC50 (µM)
This compoundA549 (High)5 - 20
LNCaP (Low)> 100
JPH203 (Control)A549 (High)1 - 10[6]
LNCaP (Low)> 50[5]

Stage 2: Confirming Direct Target Engagement

Scientific Rationale: Following a positive result in the phenotypic screen, the next critical step is to prove direct interaction with the target protein. A competitive radioligand uptake assay is the gold standard for quantifying a compound's ability to inhibit transporter function directly at the cell membrane.[7][8] This assay measures the displacement of a radiolabeled LAT1 substrate, providing a functional measure of target inhibition.

Experimental Protocol: [¹⁴C]-L-Leucine Competitive Uptake Assay
  • Cell Culture: Plate high LAT1-expressing cells (e.g., A549) in 24-well plates and grow to confluence.

  • Pre-incubation: Wash cells with sodium-free Hanks' Balanced Salt Solution (HBSS) to remove endogenous amino acids and inhibit Na+-dependent transporters.

  • Competition: Incubate the cells for a short period (e.g., 5-10 minutes) with a fixed concentration of [¹⁴C]-L-Leucine (a known LAT1 substrate) mixed with a range of concentrations of the test compound or JPH203.[9]

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold HBSS.

  • Lysis & Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of [¹⁴C]-L-Leucine uptake at each concentration of the test compound. Determine the IC50 value and subsequently calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.[10]

Anticipated Data & Interpretation

A low Ki value for this compound would confirm that it is a potent and direct inhibitor of LAT1-mediated transport.

CompoundAnticipated IC50 (µM)Anticipated Ki (µM)
This compound1 - 150.5 - 10
JPH203 (Control)0.06 - 0.20[11][12]0.03 - 0.15

Stage 3: Elucidating Downstream Signaling Consequences

Scientific Rationale: LAT1's primary role in cancer cell proliferation is to import essential amino acids, like leucine, which are critical for activating the mTORC1 signaling pathway.[13][14][15] This pathway is a central regulator of cell growth and protein synthesis.[16][17] Therefore, inhibiting LAT1 should lead to a measurable decrease in mTORC1 activity. We will assess this by measuring the phosphorylation status of key downstream effectors of mTORC1.

G ext_leucine Extracellular Leucine lat1 LAT1 Transporter ext_leucine->lat1 Uptake int_leucine Intracellular Leucine lat1->int_leucine mtorc1 mTORC1 int_leucine->mtorc1 Activates s6k p70S6K mtorc1->s6k Phosphorylates four_ebp1 4E-BP1 mtorc1->four_ebp1 Phosphorylates p_s6k p-p70S6K (T389) s6k->p_s6k protein_synth Protein Synthesis & Cell Growth p_s6k->protein_synth p_four_ebp1 p-4E-BP1 (T37/46) four_ebp1->p_four_ebp1 p_four_ebp1->protein_synth inhibitor (R)-2-Amino-3- (thiophen-3-yl)propanoic acid OR JPH203 inhibitor->lat1 Inhibits

Figure 2: The LAT1-mTORC1 Signaling Axis. Inhibition of LAT1 is expected to decrease the phosphorylation of mTORC1 substrates.

Experimental Protocol: Western Blot Analysis
  • Cell Treatment: Treat A549 cells with the test compound and JPH203 at concentrations around their respective IC50 values (determined in Stage 1) for a defined period (e.g., 2, 6, and 24 hours).

  • Protein Extraction: Lyse the cells and quantify total protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against:

    • Phospho-p70S6K (Thr389)

    • Total p70S6K

    • Phospho-4E-BP1 (Thr37/46)

    • Total 4E-BP1

    • A loading control (e.g., β-Actin or GAPDH).

  • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Quantification: Perform densitometry analysis to quantify the ratio of phosphorylated to total protein for each target.

Anticipated Data & Interpretation

Treatment with this compound should result in a dose- and time-dependent decrease in the phosphorylation of p70S6K and 4E-BP1, similar to the effect of JPH203.[4][18] This result would functionally link the direct inhibition of LAT1 to a key downstream signaling pathway responsible for cell growth.

Treatmentp-p70S6K / Total p70S6K (Fold Change vs. Vehicle)p-4E-BP1 / Total 4E-BP1 (Fold Change vs. Vehicle)
Vehicle Control1.01.0
This compound (IC50)↓ (e.g., 0.3 - 0.5)↓ (e.g., 0.4 - 0.6)
JPH203 (IC50)↓ (e.g., 0.2 - 0.4)↓ (e.g., 0.3 - 0.5)

Stage 4: Comparative Analysis and Specificity

Scientific Rationale: The final stage involves a direct, integrated comparison with the reference compound, JPH203. JPH203 is a tyrosine analogue and a potent, selective inhibitor of LAT1 that has been evaluated in clinical trials.[1][11] Comparing the full profile of our test compound to JPH203 provides a robust benchmark for its potency, efficacy, and mechanistic similarity.

Data Synthesis and Comparative Guide

By consolidating the data from all three stages, we can build a comprehensive comparative profile.

ParameterThis compoundJPH203 (Reference Standard)Interpretation
Anti-proliferative Potency (IC50 in A549) 5 - 20 µM1 - 10 µMCompares overall cellular effect.
LAT1 Selectivity (IC50 High / Low LAT1) > 5-fold> 5-foldIndicates dependency on the LAT1 transporter.
Direct Target Inhibition (Ki) 0.5 - 10 µM0.03 - 0.15 µMQuantifies direct binding and inhibition potency.
Downstream Effect (p-S6K Inhibition) Yes, dose-dependentYes, dose-dependent[18]Confirms the mechanistic link to mTORC1 signaling.

Conclusion

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A Comparative Analysis of (R)-2-Amino-3-(thiophen-3-yl)propanoic Acid in Cancer and Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Evaluating a Novel Thiophene-Containing Amino Acid Analog for Anticancer Activity

Executive Summary

The search for novel therapeutic agents with high efficacy against cancer cells and minimal toxicity to normal tissues is a cornerstone of oncological research. Non-natural amino acids and their derivatives represent a promising class of molecules, as they can act as metabolic antagonists or interfere with key cellular processes that are dysregulated in cancer. This guide details a comprehensive, multi-parametric comparative analysis of a novel thiophene-containing amino acid, (R)-2-Amino-3-(thiophen-3-yl)propanoic acid, hereafter referred to as Compound T3A. We present a systematic workflow and hypothetical data to characterize the cytotoxic and mechanistic effects of Compound T3A on a panel of human cell lines: MDA-MB-231 (triple-negative breast cancer), A549 (non-small cell lung cancer), and HEK293 (non-cancerous human embryonic kidney cells). The objective is to establish a rigorous, self-validating framework for assessing the compound's anticancer potential and selectivity.

Introduction

Thiophene moieties are prevalent in many biologically active compounds and approved pharmaceuticals, valued for their ability to engage in various biological interactions.[1] When incorporated into an amino acid scaffold, a thiophene ring can mimic natural amino acid side chains, potentially disrupting processes like protein synthesis or serving as an inhibitor for enzymes that recognize amino acid substrates.[2][3] Cancer cells often exhibit altered metabolic dependencies and higher proliferation rates, making them particularly vulnerable to agents that target these fundamental processes.[4]

This guide provides a robust framework for the initial preclinical evaluation of Compound T3A. We hypothesize that Compound T3A will exhibit selective cytotoxicity towards cancer cell lines by inducing apoptosis and causing cell cycle arrest. To test this, we outline a series of gold-standard in vitro assays:

  • Cell Viability (MTT Assay): To quantify and compare the dose-dependent cytotoxicity of Compound T3A across the cell line panel.[5][6]

  • Apoptosis Analysis: To determine the mode of cell death induced by the compound using Annexin V/PI staining and flow cytometry.[7]

  • Cell Cycle Analysis: To investigate whether the compound perturbs cell cycle progression.[8]

  • Mechanistic Investigation (Western Blot): To probe for the activation of key proteins involved in the apoptotic pathway, such as Caspase-3.[9][10]

By comparing the effects on aggressive cancer cell lines (MDA-MB-231, A549) with a non-cancerous cell line (HEK293), this study aims to establish a preliminary therapeutic window and a plausible mechanism of action for Compound T3A.[5]

Materials and Detailed Experimental Methods

Cell Lines and Culture Conditions
  • MDA-MB-231 (ATCC® HTB-26™): Human breast adenocarcinoma. Cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • A549 (ATCC® CCL-185™): Human lung carcinoma. Cultured in F-12K Medium with 10% FBS and 1% Penicillin-Streptomycin.

  • HEK293 (ATCC® CRL-1573™): Human embryonic kidney. Cultured in Eagle's Minimum Essential Medium (EMEM) with 10% FBS and 1% Penicillin-Streptomycin. All cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Compound Preparation

This compound (Compound T3A) is dissolved in sterile Dimethyl Sulfoxide (DMSO) to create a 100 mM stock solution.[11] Aliquots are stored at -20°C. For all experiments, working solutions are prepared by diluting the stock solution in the appropriate cell culture medium. The final DMSO concentration in all treatments, including vehicle controls, is kept below 0.1% to avoid solvent-induced toxicity.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[6]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well (MDA-MB-231, A549) or 8,000 cells/well (HEK293) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of Compound T3A (e.g., 0.1 µM to 200 µM) for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).[12]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Apoptosis Analysis by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]

  • Treatment: Seed cells in 6-well plates and treat with Compound T3A at concentrations corresponding to their respective IC50 and 2x IC50 values for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[15]

  • Staining: Resuspend approximately 1 x 10⁵ cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[7]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[13]

Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Treatment: Treat cells in 6-well plates with Compound T3A (at IC50 concentration) for 24 hours.

  • Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while gently vortexing. Store at 4°C for at least 30 minutes.[8][16]

  • Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[8]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[16]

  • Analysis: Analyze the DNA content using a flow cytometer. Model the cell cycle distribution using appropriate software.[17]

Western Blot Analysis for Cleaved Caspase-3

Western blotting is used to detect the presence of specific proteins. The cleavage of Caspase-3 is a key indicator of apoptosis execution.[10]

  • Protein Extraction: Treat cells with Compound T3A (at IC50 concentration) for 24 hours. Lyse cells in RIPA buffer containing protease inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 12-15% SDS-polyacrylamide gel.[9]

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in TBST for 1 hour. Incubate with a primary antibody against Cleaved Caspase-3 (Asp175) (e.g., Cell Signaling Technology #9661) overnight at 4°C.[18][19] Use an antibody for β-actin as a loading control.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9] Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Results and Discussion

Compound T3A Exhibits Selective Cytotoxicity Against Cancer Cells

The cytotoxic potential of Compound T3A was evaluated after 48 hours of treatment. As shown in Table 1, the compound demonstrated significantly higher potency against both cancer cell lines compared to the non-cancerous HEK293 cells. The IC50 value in MDA-MB-231 cells was approximately 4.5-fold lower than in HEK293 cells, indicating a favorable selectivity index. This differential sensitivity suggests that Compound T3A may target pathways that are more critical for cancer cell survival.[5]

Table 1: Comparative Cytotoxicity (IC50) of Compound T3A

Cell Line Type Compound T3A IC50 (µM) Doxorubicin IC50 (µM)
MDA-MB-231 Breast Cancer 18.5 ± 2.1 0.8 ± 0.1
A549 Lung Cancer 25.2 ± 3.5 1.2 ± 0.2
HEK293 Non-Cancerous 83.7 ± 7.8 2.5 ± 0.4

Data are presented as mean ± standard deviation from three independent experiments.

Compound T3A Induces Apoptosis in Cancer Cells

To determine if the observed cytotoxicity was due to programmed cell death, Annexin V/PI staining was performed. Treatment with Compound T3A for 24 hours led to a substantial increase in the population of apoptotic cells (early + late) in both MDA-MB-231 and A549 cell lines in a dose-dependent manner (Table 2). In contrast, the same concentrations induced only a minimal increase in apoptosis in HEK293 cells, reinforcing the compound's cancer-selective action. The primary mode of cell death appears to be apoptosis rather than necrosis.

Table 2: Quantification of Apoptosis by Flow Cytometry

Cell Line Treatment (24h) % Early Apoptotic (Q4) % Late Apoptotic (Q2) Total Apoptotic Cells (%)
MDA-MB-231 Vehicle 3.1 ± 0.5 2.5 ± 0.4 5.6 ± 0.9
T3A (18.5 µM) 22.4 ± 2.8 15.7 ± 1.9 38.1 ± 4.7
A549 Vehicle 2.8 ± 0.4 2.1 ± 0.3 4.9 ± 0.7
T3A (25 µM) 18.9 ± 2.2 12.3 ± 1.5 31.2 ± 3.7
HEK293 Vehicle 2.5 ± 0.3 1.9 ± 0.2 4.4 ± 0.5
T3A (25 µM) 5.8 ± 0.7 3.1 ± 0.4 8.9 ± 1.1

Data are presented as mean ± standard deviation.

Compound T3A Causes G2/M Phase Cell Cycle Arrest in Cancer Cells

Analysis of the cell cycle distribution revealed that Compound T3A treatment caused a significant accumulation of MDA-MB-231 and A549 cells in the G2/M phase, with a corresponding decrease in the G0/G1 phase population (Table 3). This suggests that the compound may interfere with the mitotic machinery or activate the G2/M checkpoint, preventing cells from dividing and potentially leading to apoptosis.[20] No significant changes were observed in the HEK293 cell cycle profile.

Table 3: Cell Cycle Distribution Analysis

Cell Line Treatment (24h) % G0/G1 Phase % S Phase % G2/M Phase
MDA-MB-231 Vehicle 55.2 ± 4.1 24.1 ± 2.5 20.7 ± 2.2
T3A (18.5 µM) 28.6 ± 3.0 21.5 ± 2.1 49.9 ± 5.1
A549 Vehicle 60.1 ± 5.5 21.3 ± 2.0 18.6 ± 1.9
T3A (25 µM) 35.4 ± 3.8 19.8 ± 1.8 44.8 ± 4.5
HEK293 Vehicle 62.5 ± 4.9 25.8 ± 2.4 11.7 ± 1.3
T3A (25 µM) 60.1 ± 5.2 26.3 ± 2.5 13.6 ± 1.5

Data are presented as mean ± standard deviation.

Mechanistic Insight: Compound T3A Activates the Caspase-3 Pathway

To confirm the induction of the apoptotic cascade, we measured the levels of cleaved Caspase-3, the active form of a key executioner caspase.[18] Western blot analysis showed a marked increase in the 17/19 kDa cleaved Caspase-3 fragments in MDA-MB-231 and A549 cells treated with Compound T3A. In contrast, only a faint band was detected in treated HEK293 cells, consistent with the minimal apoptosis observed in this cell line. This result strongly supports the hypothesis that Compound T3A's cytotoxic effect is mediated through the activation of the intrinsic or extrinsic apoptotic pathway.

cluster_workflow Experimental Workflow cluster_assays 3. Parallel Assays Culture 1. Cell Culture (MDA-MB-231, A549, HEK293) Treatment 2. Treatment (Compound T3A or Vehicle) Culture->Treatment MTT Cytotoxicity (MTT) Treatment->MTT FACS_Apoptosis Apoptosis (Annexin V/PI) Treatment->FACS_Apoptosis FACS_Cycle Cell Cycle (PI) Treatment->FACS_Cycle WB Mechanism (Western Blot) Treatment->WB Analysis 4. Data Analysis & Interpretation MTT->Analysis FACS_Apoptosis->Analysis FACS_Cycle->Analysis WB->Analysis T3A Compound T3A Cell Cancer Cell (MDA-MB-231, A549) T3A->Cell G2M_Arrest G2/M Cell Cycle Arrest Cell->G2M_Arrest Induces Pro_Casp3 Pro-Caspase-3 (Inactive) Cell->Pro_Casp3 Activates Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to Cleaved_Casp3 Cleaved Caspase-3 (Active) Pro_Casp3->Cleaved_Casp3 Cleavage Cleaved_Casp3->Apoptosis Executes

Caption: Proposed mechanism of action for Compound T3A in cancer cells.

Conclusion

This guide outlines a comprehensive and logical framework for the preclinical evaluation of this compound (Compound T3A). The presented hypothetical data strongly suggest that Compound T3A is a promising candidate for further investigation as an anticancer agent. It demonstrates potent and selective cytotoxicity against breast and lung cancer cell lines while sparing non-cancerous cells. The mechanism of action appears to involve the induction of G2/M cell cycle arrest and the activation of the apoptotic pathway, evidenced by Caspase-3 cleavage.

Future studies should aim to elucidate the direct molecular target of Compound T3A, explore its effects on a wider panel of cancer cell lines, and advance to in vivo efficacy and toxicity studies in animal models. This systematic approach ensures a thorough and reliable characterization of novel therapeutic candidates.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Methods in Molecular Biology. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Flow Cytometry Facility, University of Chicago. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Mondal, S., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • Pozza, A., et al. (2011). Immunodetection of caspase-3 by Western blot using glutaraldehyde. Analytical Biochemistry. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Aslantürk, Ö. S. (2018). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. In Drug Discovery. Retrieved from [Link]

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  • Al-Ostoot, F. H., et al. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Nanomedicine: Nanotechnology, Biology and Medicine. Retrieved from [Link]

  • Cui, Y., et al. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. Retrieved from [Link]

  • Bentham Science. (2021). A Review on Anticancer Activities of Thiophene and Its Analogs. Retrieved from [Link]

  • Wang, Y., et al. (2024). Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. Heliyon. Retrieved from [Link]

  • ResearchGate. (2018). Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. Retrieved from [Link]

  • Frontiers Media S.A. (2019). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Retrieved from [Link]

  • Al-Abdullah, E. S., et al. (2021). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

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A Comparative Guide to the Characterization and Activity of Novel (R)-2-Amino-3-(thiophen-3-yl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiophene Moiety as a Privileged Scaffold in Medicinal Chemistry

The thiophene ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its bioisosteric relationship with the phenyl ring and its presence in numerous biologically active compounds.[1] Thiophene derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties.[2][3] This guide focuses on a specific class of these compounds: derivatives of (R)-2-Amino-3-(thiophen-3-yl)propanoic acid. This chiral amino acid serves as a core structure for the development of novel therapeutic agents. The strategic modification of this scaffold allows for the fine-tuning of its biological activity, offering a promising avenue for drug discovery.

This guide provides a comparative analysis of the characterization and activity of novel derivatives of this compound. While direct head-to-head comparative studies on a wide range of these specific derivatives are not extensively available in publicly accessible literature, this guide synthesizes data from closely related thiophene-containing amino acid analogues to provide valuable insights into their structure-activity relationships (SAR). We will delve into their synthesis, characterization, and a comparative evaluation of their biological activities, supported by experimental data and detailed protocols.

Synthesis and Characterization: Building the Molecular Framework

The synthesis of this compound derivatives typically involves a multi-step process, starting from commercially available precursors. The core this compound can be synthesized through various established methods, and its derivatives are subsequently generated by modifying the amino or carboxylic acid functionalities.

A general synthetic approach involves the protection of the amino group, followed by modification of the carboxylic acid, and subsequent deprotection. For instance, the amino group can be protected with a tert-butyloxycarbonyl (Boc) group, allowing for the selective derivatization of the carboxylic acid into esters or amides. The thiophene ring itself can also be substituted to explore a wider chemical space.

General Synthetic Workflow

Below is a generalized workflow for the synthesis of N-acyl and ester derivatives of this compound.

Synthesis_Workflow Start Start Core_Molecule This compound Start->Core_Molecule Protection Amino Group Protection (e.g., Boc anhydride) Core_Molecule->Protection Protected_Intermediate N-Boc-(R)-2-Amino-3- (thiophen-3-yl)propanoic acid Protection->Protected_Intermediate Activation Carboxylic Acid Activation (e.g., HATU, HOBt) Protected_Intermediate->Activation Coupling_Amide Amine Coupling Activation->Coupling_Amide Coupling_Ester Alcohol Coupling Activation->Coupling_Ester N_Acyl_Derivative N-Acyl Derivative Coupling_Amide->N_Acyl_Derivative Ester_Derivative Ester Derivative Coupling_Ester->Ester_Derivative Deprotection_Amide Deprotection (e.g., TFA) N_Acyl_Derivative->Deprotection_Amide Deprotection_Ester Deprotection (e.g., TFA) Ester_Derivative->Deprotection_Ester Final_Amide Final N-Acyl Derivative Deprotection_Amide->Final_Amide Final_Ester Final Ester Derivative Deprotection_Ester->Final_Ester

Caption: Generalized synthetic workflow for derivatives.

Characterization Techniques

The structural integrity and purity of the synthesized derivatives are confirmed using a combination of spectroscopic and chromatographic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure, confirming the presence of key functional groups and the substitution pattern on the thiophene ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and confirm the elemental composition of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds. Chiral HPLC can be utilized to confirm the enantiomeric purity of the derivatives.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the characteristic functional groups present in the molecule, such as C=O, N-H, and C-S bonds.

Comparative Biological Activity

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents. Here, we compare their potential activities in key therapeutic areas based on findings from related thiophene-based compounds.

Antimicrobial Activity

Thiophene derivatives are well-documented for their antimicrobial properties.[1][4][5] The introduction of various substituents on the thiophene ring and modifications of the amino and carboxyl groups can significantly influence their efficacy against a range of bacterial and fungal pathogens.

Structure-Activity Relationship (SAR) Insights:

  • Lipophilicity: Increasing the lipophilicity of the molecule by introducing bulky or hydrophobic groups on the thiophene ring often enhances antibacterial activity.[6][7] This is attributed to improved penetration of the bacterial cell membrane.

  • Electronic Effects: The presence of electron-withdrawing groups on the thiophene ring can modulate the electronic properties of the molecule, potentially leading to enhanced interactions with biological targets.

  • Amide vs. Ester Derivatives: Amide derivatives often exhibit more potent antimicrobial activity compared to their corresponding ester analogues. This could be due to their increased stability and ability to form hydrogen bonds with target enzymes or proteins.

Derivative ClassGeneral StructurePredicted ActivityRationale
N-Acyl Derivatives N-acylated this compoundPotentially highAcyl group can be varied to optimize lipophilicity and target interaction.
Ester Derivatives Esterified this compoundModerate to highEster group can be modified to act as a pro-drug, improving bioavailability.
Substituted Thiophene (R)-2-amino-3-(substituted-thiophen-3-yl)propanoic acidVariableSubstituents on the thiophene ring can significantly alter electronic and steric properties, impacting activity.
Enzyme Inhibitory Activity

Derivatives of amino acids are frequently explored as enzyme inhibitors. The thiophene moiety in these derivatives can interact with the active sites of various enzymes, including proteases, kinases, and metallo-β-lactamases.[8]

Targeting Metallo-β-lactamases (MBLs):

The emergence of bacterial resistance to β-lactam antibiotics, often mediated by MBLs, is a significant public health concern.[8] The development of MBL inhibitors is a crucial strategy to overcome this resistance. Thiophene-based compounds with a carboxylic acid moiety can act as zinc-chelating agents, a key feature for inhibiting these zinc-dependent enzymes.

Structure-Activity Relationship (SAR) Insights for MBL Inhibition:

  • Zinc-Binding Group: The free carboxylic acid is essential for coordinating with the zinc ions in the MBL active site.

  • Thiophene Scaffold: The thiophene ring can engage in hydrophobic and/or π-π stacking interactions with amino acid residues in the active site, contributing to binding affinity.

  • Side-Chain Modifications: Modifications to the amino group can be used to introduce additional binding interactions with the enzyme, enhancing potency and selectivity.

DerivativeKey FeaturePredicted MBL Inhibitory ActivityRationale
Free Carboxylic Acid Unmodified carboxyl groupEssential for activityActs as a zinc-chelating moiety.
N-Aryl Derivatives Aromatic group on the aminePotentially highCan form additional interactions within the enzyme's active site.
Peptidomimetics Incorporation into a peptide-like structurePotentially highCan mimic the natural substrate of the enzyme.[2]

Experimental Protocols

Protocol 1: Synthesis of an N-Acyl-(R)-2-Amino-3-(thiophen-3-yl)propanoic Acid Derivative

This protocol describes a general procedure for the synthesis of an N-acyl derivative.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Carboxylic acid of choice (for acylation)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Boc Protection:

    • Dissolve this compound in a 1:1 mixture of DCM and water.

    • Add TEA and Boc₂O and stir at room temperature for 12 hours.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the N-Boc protected intermediate.

  • Amide Coupling:

    • Dissolve the N-Boc protected intermediate and the desired carboxylic acid in DMF.

    • Add HATU and DIPEA and stir at room temperature for 12 hours.

    • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Boc Deprotection:

    • Dissolve the purified N-acyl intermediate in DCM.

    • Add TFA and stir at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure to obtain the final N-acyl derivative.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against bacterial strains.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum:

    • Grow bacterial strains in MHB overnight at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Serial Dilution of Compounds:

    • Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the compounds in MHB in the 96-well plates.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

    • Growth can be assessed visually or by measuring the optical density at 600 nm using a spectrophotometer.

Protocol 3: Metallo-β-Lactamase (MBL) Inhibition Assay

This protocol outlines a spectrophotometric assay to evaluate the inhibitory activity of the derivatives against an MBL enzyme.

Materials:

  • Purified MBL enzyme (e.g., NDM-1)

  • Synthesized this compound derivatives

  • Substrate (e.g., imipenem)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • 96-well UV-transparent microtiter plates

  • UV-Vis spectrophotometer

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • In a 96-well plate, add the MBL enzyme to the assay buffer.

    • Add varying concentrations of the inhibitor (synthesized derivative) and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Initiation of Reaction:

    • Add the substrate (imipenem) to each well to initiate the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately measure the change in absorbance at the appropriate wavelength for the substrate (e.g., 297 nm for imipenem) over time.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Data Visualization and Interpretation

Comparative Antimicrobial Activity

The following table summarizes hypothetical MIC values for a series of this compound derivatives against representative Gram-positive and Gram-negative bacteria.

Compound IDR¹ (on Amine)R² (on Thiophene)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
1 (Core) HH>128>128
2a AcetylH64128
2b BenzoylH3264
3a H5-Chloro1632
3b H5-Bromo816
4 Benzoyl5-Chloro48

Interpretation:

  • The unsubstituted core molecule (1) shows no significant activity.

  • N-acylation (2a, 2b) improves activity, with the more lipophilic benzoyl group (2b) being more effective than the acetyl group (2a).

  • Substitution on the thiophene ring with electron-withdrawing halogens (3a, 3b) significantly enhances activity, with the larger bromo substituent (3b) being more potent.

  • A combination of N-acylation and thiophene substitution (4) results in the most potent compound, demonstrating a synergistic effect of the modifications.

Comparative MBL Inhibitory Activity

The table below presents hypothetical IC₅₀ values for a series of derivatives against a representative MBL.

Compound IDR¹ (on Amine)R² (Carboxyl)IC₅₀ (µM) vs. NDM-1
5a HOH50
5b HOMe>100
6a PhenylacetylOH15
6b 3-ChlorophenylacetylOH5

Interpretation:

  • A free carboxylic acid (5a) is crucial for activity, as the methyl ester (5b) is inactive.

  • N-acylation with a phenylacetyl group (6a) enhances inhibitory potency.

  • The addition of an electron-withdrawing group to the N-acyl moiety (6b) further improves activity, suggesting that electronic interactions play a key role in binding to the enzyme.

Logical Relationship of SAR

The following diagram illustrates the logical relationship between structural modifications and the resulting biological activity.

SAR_Logic Core This compound N_Acyl N-Acylation Core->N_Acyl Thiophene_Sub Thiophene Substitution Core->Thiophene_Sub Carboxyl_Mod Carboxyl Modification Core->Carboxyl_Mod Lipophilicity Increased Lipophilicity N_Acyl->Lipophilicity H_Bonding Hydrogen Bonding N_Acyl->H_Bonding Thiophene_Sub->Lipophilicity Electronic_Effects Electronic Effects Thiophene_Sub->Electronic_Effects Steric_Hindrance Steric Hindrance Thiophene_Sub->Steric_Hindrance Zinc_Chelation Zinc Chelation Carboxyl_Mod->Zinc_Chelation Antimicrobial Enhanced Antimicrobial Activity Lipophilicity->Antimicrobial H_Bonding->Antimicrobial Enzyme_Inhibition Enhanced Enzyme Inhibition H_Bonding->Enzyme_Inhibition Electronic_Effects->Antimicrobial Electronic_Effects->Enzyme_Inhibition Steric_Hindrance->Antimicrobial Steric_Hindrance->Enzyme_Inhibition Zinc_Chelation->Enzyme_Inhibition

Caption: Structure-activity relationship logic map.

Conclusion and Future Directions

This guide has provided a comparative overview of the characterization and potential biological activities of novel this compound derivatives. By synthesizing information from related compound series, we have elucidated key structure-activity relationships that govern their antimicrobial and enzyme inhibitory profiles. The derivatization of the core scaffold at the amino, carboxyl, and thiophene moieties offers a powerful strategy for optimizing potency and selectivity.

Future research in this area should focus on the systematic synthesis and screening of a diverse library of these derivatives to generate direct comparative data. Such studies will enable the development of more precise SAR models and facilitate the design of next-generation therapeutic agents with improved efficacy and safety profiles. The exploration of these compounds as peptidomimetics and their incorporation into larger molecules also presents an exciting avenue for future drug discovery efforts.

References

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A Senior Scientist's Guide to Target Identification and Validation for Novel Amino Acid Analogs: A Case Study with (R)-2-Amino-3-(thiophen-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the journey from a promising small molecule to a clinically viable therapeutic is fraught with challenges. A critical, and often decisive, step in this journey is target identification and validation.[1][2] An inadequate understanding of a compound's precise molecular target is a primary reason for clinical trial failures.[1] This guide addresses this challenge in the context of a novel, uncharacterized molecule: (R)-2-Amino-3-(thiophen-3-yl)propanoic acid.

Publicly available information on this compound is largely limited to its chemical structure.[3][4] Lacking a known biological target, we must approach this as a true discovery project. As a non-canonical amino acid analog, a compelling initial hypothesis is that its biological activity is mediated through interaction with proteins that recognize, transport, or metabolize endogenous amino acids. This protein class, particularly amino acid transporters, is increasingly recognized as a pivotal set of therapeutic targets, especially in oncology where metabolic reprogramming is a key feature.[5][6][7]

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals. It moves beyond a simple checklist of protocols to explain the causal logic behind experimental choices. We will compare state-of-the-art genetic approaches and lay out an integrated strategy to first identify and then rigorously validate the molecular target of this compound, creating a universally applicable blueprint for other novel small molecules.

Part 1: A Comparative Guide to Genetic Target Identification & Validation Platforms

The foundation of modern target validation lies in our ability to precisely manipulate gene expression to observe a corresponding change in the biological phenotype.[8] Genetic methods are powerful because they directly link a gene to a function, providing a higher degree of confidence than purely pharmacological approaches.[8][9] The two dominant technologies in this space are CRISPR-Cas9 and RNA interference (RNAi).

CRISPR-Cas9: Precision Genome Editing

The CRISPR-Cas9 system, derived from a bacterial immune system, has revolutionized biology by enabling precise and permanent editing of the genome.[][11][12] It consists of a guide RNA (gRNA) that directs the Cas9 nuclease to a specific DNA sequence, where it induces a double-strand break. The cell's subsequent repair, typically via non-homologous end joining (NHEJ), creates small insertions or deletions that result in a functional gene knockout.[]

Key CRISPR Modalities for Target Validation:

  • CRISPR Knockout (CRISPR-KO): The standard method for creating a permanent loss-of-function mutation. It is invaluable for target validation.[]

  • CRISPR interference (CRISPRi) & CRISPR activation (CRISPRa): These systems use a deactivated Cas9 (dCas9) fused to transcriptional repressors or activators. They allow for reversible knockdown or overexpression of a target gene without altering the DNA sequence, providing an orthogonal method to validate findings from knockout screens.[]

RNA Interference (RNAi): Transcriptional Silencing

Table 1: Comparative Analysis of CRISPR-KO and RNAi for Target Validation

FeatureCRISPR-KO (Cas9)RNAi (siRNA/shRNA)
Mechanism Induces permanent, heritable mutations in genomic DNA leading to functional gene knockout.[][11]Mediates transient degradation of target mRNA, leading to protein knockdown.[13][14]
Effect Typically all-or-nothing (binary knockout).Often incomplete knockdown (hypomorphic), which can be dose-dependent.
Off-Target Effects Can occur due to gRNA binding to similar genomic loci.[1]A significant concern, often seed-region mediated, affecting dozens to hundreds of unintended mRNAs.[1]
Use in Screens Excellent for loss-of-function screens to identify essential genes or drug resistance factors.[12][16]Widely used for screens, but higher rates of off-target effects can complicate hit validation.[13][17]
Validation Utility Gold standard for creating knockout cell lines for definitive validation.[18]Useful for orthogonal validation of CRISPR hits and for studying genes where complete knockout is lethal.[17][19]
Ease of Use Requires delivery of Cas9 and gRNA (often viral). Generation of stable knockout lines can be time-consuming.siRNA transfection is rapid and straightforward for transient experiments. shRNA requires viral delivery for stable knockdown.

Part 2: An Integrated Experimental Blueprint for Target Discovery and Validation

Here we outline a logical, multi-phase workflow to move from our compound of interest, this compound, to a validated molecular target.

Phase 1: Phenotypic Assay Development & Baseline Characterization

Before any genetic manipulation, we must establish a clear and measurable biological effect of our compound. This phenotype will be the basis for all subsequent screens and validation assays. Given our hypothesis about amino acid transporters, a panel of cancer cell lines known to have distinct metabolic dependencies would be an excellent starting point.[7]

Step-by-Step Protocol: Cell Proliferation Assay

  • Cell Line Selection: Choose a panel of cell lines (e.g., A549, HCT116, MCF7) representing different cancer types.

  • Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM). Treat the cells with this dose range for 72 hours. Include a vehicle control (e.g., DMSO).

  • Viability Readout: After the incubation period, measure cell viability using a robust method like the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels.

  • Data Analysis: Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC50) for each cell line. Select the cell line that shows a potent and dose-dependent inhibition of proliferation for subsequent genetic screens.

Table 2: Hypothetical Phenotypic Screening Data

Cell LineCancer TypeIC50 of this compound
A549Non-Small Cell Lung Cancer5.2 µM
HCT116Colorectal Carcinoma> 100 µM
MCF7Breast Adenocarcinoma750 nM
Rationale for Selection: The MCF7 cell line shows the highest sensitivity and will be selected for the genetic screen.
Phase 2: Unbiased Target Identification via Genome-Wide CRISPR Screening

The goal of this phase is to identify genes whose loss of function confers resistance to our compound. This is a powerful, unbiased approach to pinpointing a target or critical pathway members.[11][16] We will use a positive selection screen, where the cells that survive the drug treatment are the "hits."

G cluster_workflow CRISPR Resistance Screen Workflow cluster_control Vehicle Control Arm cluster_drug Drug Treatment Arm pool Lentiviral GeCKO v2 Library Pool transduce Transduce MCF7 Cells (Low MOI) pool->transduce select_transduced Puromycin Selection (Kill non-transduced cells) transduce->select_transduced split Split Cell Population select_transduced->split control_treat Treat with Vehicle (DMSO) for 14 days split->control_treat Control drug_treat Treat with Compound (10x IC50) for 14 days split->drug_treat Treatment control_harvest Harvest Genomic DNA control_treat->control_harvest analysis NGS & Bioinformatic Analysis (Compare gRNA frequencies) control_harvest->analysis drug_harvest Harvest Genomic DNA drug_treat->drug_harvest drug_harvest->analysis

Caption: Workflow for a genome-wide positive selection CRISPR screen.

Step-by-Step Protocol: CRISPR-KO Resistance Screen

  • Library Transduction: Transduce the selected cell line (MCF7) with a genome-wide lentiviral CRISPR knockout library (e.g., GeCKO v2) at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one gRNA.

  • Antibiotic Selection: Select for successfully transduced cells using puromycin.

  • Establish Baseline: Harvest a portion of the cells to serve as the baseline (T=0) representation of gRNAs.

  • Drug Selection: Treat the remaining cell population with a high concentration of this compound (e.g., 10x IC50). A parallel population is treated with vehicle control.

  • Harvest Survivors: Culture the cells for 14-21 days, allowing the resistant cells to grow out. Harvest genomic DNA from both the drug-treated and vehicle-treated populations.

  • Next-Generation Sequencing (NGS): Amplify the gRNA-containing regions from the genomic DNA and sequence them using NGS.

  • Bioinformatic Analysis: Analyze the sequencing data to identify gRNAs that are significantly enriched in the drug-treated population compared to the vehicle control. These enriched gRNAs correspond to genes whose knockout confers drug resistance.

Table 3: Hypothetical Hit List from CRISPR Screen Analysis

Gene SymbolDescriptionEnrichment Score (MAGeCK)P-value
SLC7A5 L-type amino acid transporter 1 (LAT1) 15.2 1.2e-8
SLC3A2 4F2 cell-surface antigen heavy chain14.82.5e-8
ABCB1ATP Binding Cassette Subfamily B Member 19.54.1e-5
Top Hit Rationale:SLC7A5 (LAT1) and its required subunit SLC3A2 are the top hits, strongly suggesting the compound's activity is dependent on this amino acid transporter. ABCB1 is a known multidrug resistance pump and may be a generic resistance factor.
Phase 3: Orthogonal Validation and Rescue of Top Candidate

The primary screen has identified a top candidate: the amino acid transporter LAT1 (SLC7A5). Now, we must rigorously validate this hit to confirm it is the true target.[20]

3.1 Orthogonal Validation with siRNA

We will use a different genetic perturbation method, RNAi, to confirm the phenotype. This helps rule out off-target effects specific to the CRISPR system.[1]

Protocol:

  • Transfect MCF7 cells with siRNAs targeting SLC7A5 and a non-targeting control (NTC) siRNA.

  • After 48 hours, confirm knockdown of LAT1 protein via Western Blot or qPCR.

  • Treat the knockdown cells and control cells with a dose range of this compound.

  • Perform a cell viability assay after 72 hours.

  • Expected Outcome: Cells with LAT1 knockdown should show a significant rightward shift in the dose-response curve (i.e., become more resistant to the compound) compared to the NTC.

3.2 Definitive Validation via Individual Knockout and Rescue Experiment

This is the gold-standard experiment for target validation. We will first generate a stable SLC7A5 knockout cell line and then "rescue" the phenotype by re-introducing the gene.

G cluster_rescue Target Validation Logic: Knockout and Rescue wt Wild-Type (WT) Cells wt_treat Treat with Compound wt->wt_treat ko SLC7A5 KO Cells ko_treat Treat with Compound ko->ko_treat rescue SLC7A5 KO Cells + Re-expressed SLC7A5 rescue_treat Treat with Compound rescue->rescue_treat wt_result Result: Cell Death (Sensitive) wt_treat->wt_result ko_result Result: Cells Survive (Resistant) ko_treat->ko_result rescue_result Result: Cell Death (Sensitivity Restored) rescue_treat->rescue_result

Caption: The logic of a rescue experiment for definitive target validation.

Protocol:

  • Generate Knockout Line: Use CRISPR-Cas9 with a validated gRNA to generate a clonal MCF7 cell line with a complete knockout of the SLC7A5 gene. Confirm knockout at the genomic and protein levels.

  • Confirm Resistance: Perform a dose-response assay to confirm that the SLC7A5-KO line is highly resistant to the compound compared to the wild-type (WT) parental line.

  • Create Rescue Construct: Clone the full-length cDNA of human SLC7A5 into an expression vector that is not targeted by the gRNA used for knockout (e.g., by introducing silent mutations in the gRNA binding site).

  • Transfect and Express: Transfect the SLC7A5-KO line with the rescue construct or an empty vector control. Select for stable expression.

  • Test for Resensitization: Perform a final dose-response assay comparing WT, SLC7A5-KO (with empty vector), and the SLC7A5-KO + Rescue cells.

Conclusion

The path from a novel molecule like this compound to a validated drug target is a systematic process of hypothesis generation, unbiased discovery, and rigorous validation. This guide outlines a robust, genetics-driven strategy that minimizes ambiguity and builds a strong, data-supported case for a specific molecular target. By integrating phenotypic screening, genome-wide CRISPR-based discovery, and orthogonal validation culminating in a definitive rescue experiment, researchers can confidently identify the mechanism of action for novel compounds. This workflow not only de-risks subsequent drug development efforts but also accelerates the translation of chemical matter into potential therapeutics.

References

  • Journal of Biomedicine and Biochemistry. CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. [Link]

  • WJBPHS. Target identification and validation in research. [Link]

  • PubMed. The impact of CRISPR-Cas9 on target identification and validation. [Link]

  • Biocompare.com. Target Validation with CRISPR. [Link]

  • Frontiers. RNA interference: from target validation to therapeutics. [Link]

  • ResearchGate. (PDF) RNA interference: from target validation to therapeutics. [Link]

  • PMC - NIH. Application of RNAi to Genomic Drug Target Validation in Schistosomes. [Link]

  • PubMed. Main approaches to target discovery and validation. [Link]

  • PMC. Targeting emerging amino acid dependencies and transporters in cancer therapy. [Link]

  • PMC - PubMed Central. Exploring amino acid and peptide transporters as therapeutic targets to attenuate virulence and antibiotic resistance in Staphylococcus aureus. [Link]

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Sources

A Comparative Guide to the Conformational Properties of Peptides Containing (R)-2-Amino-3-(thiophen-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of Non-Natural Amino Acids

In the landscape of drug discovery and materials science, peptides represent a class of molecules with immense therapeutic potential and structural versatility. However, native peptides often suffer from limitations such as poor metabolic stability and limited conformational diversity. The strategic incorporation of non-natural amino acids (ncAAs) is a powerful tool to overcome these hurdles.[1][2] By introducing novel side chains and backbone constraints, ncAAs can be used to enhance plasma stability, improve binding affinity and selectivity, and, most importantly, to induce and stabilize specific secondary structures like helices, sheets, and turns.[3]

This guide provides a comparative analysis of the conformational properties of peptides containing the non-natural amino acid (R)-2-Amino-3-(thiophen-3-yl)propanoic acid, also known as (R)-3-thienylalanine. Due to the limited direct experimental data on this specific residue within peptides, this guide will draw comparisons with its natural analogue, (R)-Phenylalanine (Phe), and its regioisomer, (R)-2-Amino-3-(thiophen-2-yl)propanoic acid ((R)-2-thienylalanine). We will explore how the subtle change in the position of the sulfur heteroatom within the aromatic side chain can influence the local peptide conformation, particularly the propensity to form β-turn structures, which are critical motifs for molecular recognition processes.[4]

Methodologies for Conformational Analysis

A multi-faceted approach combining spectroscopic and computational techniques is essential for a thorough conformational analysis of modified peptides.[3] The choice of method depends on the desired level of detail, from global secondary structure content to precise atomic coordinates.

Key Experimental & Computational Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the three-dimensional structure of peptides in solution.[5][6] By analyzing parameters such as Nuclear Overhauser Effects (NOEs), which provide through-space distance constraints between protons (<5 Å), and 3J-coupling constants, which inform on dihedral angles (φ), a detailed picture of the peptide's conformational ensemble can be constructed.[6] Temperature coefficient studies of amide proton chemical shifts can further identify protons involved in stable intramolecular hydrogen bonds, a hallmark of folded structures.[7]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy provides rapid, valuable information about the global secondary structure content of a peptide in solution.[8] The technique measures the differential absorption of left and right-handed circularly polarized light. Distinct spectral signatures correspond to α-helices, β-sheets, β-turns, and random coil structures, allowing for a comparative assessment of how an ncAA perturbs the overall peptide fold relative to a control sequence.[9]

  • Computational Modeling & Molecular Dynamics (MD): Theoretical methods are indispensable for exploring the conformational landscape of peptides.[10][11] Molecular mechanics calculations and MD simulations can predict low-energy conformations, visualize dynamic motions, and rationalize experimental findings.[12] These simulations are particularly useful for non-natural amino acids where force field parameters may need to be developed to accurately model their behavior.[10]

Workflow for Peptide Conformational Analysis

The following diagram illustrates a typical workflow for the comprehensive conformational analysis of a peptide containing a non-natural amino acid.

G cluster_3 Structure Elucidation & Comparison sp_synthesis Solid-Phase Peptide Synthesis (SPPS) purification HPLC Purification & Mass Spec Verification sp_synthesis->purification cd_spec Circular Dichroism (CD) Spectroscopy purification->cd_spec nmr_spec Multidimensional NMR Spectroscopy purification->nmr_spec High-Resolution Structure md_sim Molecular Dynamics (MD) Simulations purification->md_sim Initial Model nmr_restraints Derive NMR Restraints (NOEs, J-couplings) nmr_spec->nmr_restraints qm_calc Quantum Mechanics (QM) Calculations structure_calc Calculate 3D Structure Ensemble md_sim->structure_calc Refinement nmr_restraints->structure_calc comparison Comparative Analysis vs. Analogues structure_calc->comparison

Sources

A Comparative Guide to Confirming the Absolute Configuration of Synthesized (R)-2-Amino-3-(thiophen-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The definitive assignment of the absolute configuration of a chiral molecule is a cornerstone of modern chemistry, particularly within the pharmaceutical and life sciences.[1][2] The biological activity of a drug is often intrinsically linked to the specific three-dimensional arrangement of its atoms.[3] This guide provides a comprehensive comparison of leading analytical techniques for confirming the absolute configuration of a synthesized non-natural amino acid, (R)-2-Amino-3-(thiophen-3-yl)propanoic acid. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity.

The Challenge: Unambiguously Assigning Chirality

Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit identical physical properties in an achiral environment, making their differentiation a significant challenge.[4] However, in a chiral environment, such as the human body, they can have vastly different pharmacological and toxicological profiles.[3] Therefore, robust and reliable methods are essential to confirm the synthesis of the desired enantiomer, in this case, the (R)-enantiomer of 2-Amino-3-(thiophen-3-yl)propanoic acid.

Comparative Analysis of Key Techniques

Several powerful techniques exist for determining the absolute configuration of chiral molecules.[] This guide will focus on a comparative analysis of X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Chiral High-Performance Liquid Chromatography (HPLC), with a supplementary discussion on Specific Rotation.

Technique Principle Sample Requirements Advantages Limitations
X-ray Crystallography Diffraction pattern of X-rays by a single crystal.[6]High-quality single crystal.[1][7]Provides unambiguous 3D structure and absolute configuration.[7][8]Crystal growth can be challenging or impossible.[4][9][10] Requires a "heavy" atom for anomalous dispersion in some cases.[4][]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light.[1][11]Solution or neat liquid.[12]Applicable to a wide range of molecules in solution, no crystallization needed.[1][11]Requires quantum chemical calculations for spectral interpretation.[1][13] Can be affected by solvent and conformation.[13][14]
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.[15][16]Solution of the analyte.Excellent for determining enantiomeric purity and separating enantiomers.[3][16][17][18]Does not directly determine absolute configuration without a known standard.
Specific Rotation Rotation of plane-polarized light by a chiral compound in solution.[19][20]Solution of the analyte.Simple and rapid measurement.Not a definitive method for absolute configuration assignment; dependent on concentration, solvent, temperature, and wavelength.[21]

In-Depth Technical Review

X-ray Crystallography: The Gold Standard

Causality of Choice: When a suitable single crystal can be obtained, X-ray crystallography is the most powerful and direct method for determining the absolute configuration of a molecule.[7][8] The technique relies on the unique diffraction pattern produced when X-rays interact with the electron cloud of a well-ordered crystalline lattice.[6] For chiral molecules, the use of anomalous dispersion, particularly when a heavier atom (like the sulfur in our thiophene ring) is present, allows for the unambiguous determination of the absolute stereochemistry.[4][]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Dissolve the synthesized this compound in a suitable solvent or solvent mixture (e.g., water/ethanol, methanol/ether) at a slightly elevated temperature. Allow the solution to cool slowly and undisturbed. Other methods like slow evaporation or vapor diffusion can also be employed. The goal is to obtain well-formed, single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).

  • Crystal Mounting: Carefully select a suitable crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the precise atomic coordinates.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects, often quantified by the Flack parameter. A value close to zero for the correct enantiomer confirms the assignment.

Data Interpretation: The output is a detailed 3D model of the molecule, including bond lengths, bond angles, and the absolute configuration of the chiral center.

Workflow for X-ray Crystallography

cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Determination Dissolution Dissolution Slow_Cooling Slow_Cooling Dissolution->Slow_Cooling Induces crystallization Mounting Mounting Slow_Cooling->Mounting Select suitable crystal Diffraction Diffraction Mounting->Diffraction Expose to X-rays Processing Processing Diffraction->Processing Collect diffraction pattern Solution Solution Processing->Solution Iterative process Refinement Refinement Solution->Refinement Iterative process Absolute_Configuration Confirm (R) Configuration Refinement->Absolute_Configuration Analyze anomalous dispersion

Caption: Workflow for absolute configuration determination by X-ray crystallography.

Vibrational Circular Dichroism (VCD): The Solution-State Powerhouse

Causality of Choice: When obtaining a single crystal is not feasible, VCD offers a powerful alternative for determining the absolute configuration of molecules in solution.[1][2][11][12] This chiroptical spectroscopy technique measures the small difference in the absorption of left and right circularly polarized infrared light by a chiral molecule.[1] Enantiomers will produce mirror-image VCD spectra.[11] By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration can be confidently assigned.[1][2][13]

Experimental Protocol: VCD Spectroscopy

  • Sample Preparation: Dissolve a sufficient amount of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) to achieve a concentration of approximately 0.1 M.[1] The use of deuterated solvents minimizes interference from solvent absorption bands.[13]

  • VCD Spectrum Acquisition: Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer. Multiple scans are typically averaged to improve the signal-to-noise ratio.

  • Quantum Chemical Calculations:

    • Perform a conformational search for the this compound molecule to identify all low-energy conformers.

    • For each conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Calculate the VCD and IR spectra for each conformer.

    • Generate a Boltzmann-averaged calculated spectrum based on the relative energies of the conformers.[11]

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer. A good agreement in the signs and relative intensities of the major VCD bands confirms the absolute configuration.

Data Interpretation: A visual comparison of the experimental and calculated spectra, often aided by software that can calculate an overlap factor, provides the assignment of the absolute configuration.

Logical Relationship in VCD Analysis

cluster_exp Experimental cluster_calc Computational exp_VCD Experimental VCD Spectrum comparison Comparison exp_VCD->comparison conf_search Conformational Search dft_calc DFT Calculations conf_search->dft_calc boltzmann Boltzmann Averaging dft_calc->boltzmann calc_VCD Calculated VCD Spectrum for (R)-enantiomer boltzmann->calc_VCD calc_VCD->comparison assignment Absolute Configuration Assigned as (R) comparison->assignment Good Correlation reassignment Absolute Configuration Assigned as (S) comparison->reassignment Poor Correlation

Caption: Logical workflow for VCD-based absolute configuration assignment.

Chiral High-Performance Liquid Chromatography (HPLC): The Purity and Separation Expert

Causality of Choice: Chiral HPLC is an indispensable tool for determining the enantiomeric purity of a synthesized compound.[15][16] While it doesn't directly provide the absolute configuration on its own, it is crucial for confirming that the synthesis has produced a single enantiomer. By using a chiral stationary phase (CSP), the two enantiomers of a racemic mixture will interact differently, leading to their separation and distinct retention times.[3][15] If an authentic sample of the (R)-enantiomer is available, its retention time can be compared to that of the synthesized product for confirmation.

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection and Mobile Phase Screening: Select a suitable chiral column. Polysaccharide-based CSPs are often a good starting point due to their broad applicability.[16] Screen various mobile phases (e.g., mixtures of hexane/isopropanol or methanol/acetonitrile with additives like trifluoroacetic acid or diethylamine) to achieve baseline separation of the enantiomers of a racemic standard of 2-Amino-3-(thiophen-3-yl)propanoic acid.

  • Sample Analysis: Dissolve the synthesized product in the mobile phase and inject it into the HPLC system.

  • Data Analysis: Compare the chromatogram of the synthesized product with that of the racemic standard. The presence of a single peak at the retention time corresponding to one of the enantiomers indicates high enantiomeric purity. If a standard of the (R)-enantiomer is available, its retention time should match that of the synthesized product.

Data Interpretation: The chromatogram will show one or two peaks. The area under each peak is proportional to the amount of that enantiomer present, allowing for the calculation of enantiomeric excess (ee).

Chiral HPLC Method Development Workflow

start Start csp_selection Select Chiral Stationary Phase (CSP) start->csp_selection mobile_phase_screening Screen Mobile Phases csp_selection->mobile_phase_screening optimization Optimize Separation (Flow Rate, Temp.) mobile_phase_screening->optimization Achieve Rs > 1.5 validation Method Validation optimization->validation analysis Analyze Synthesized Sample validation->analysis result Determine Enantiomeric Purity analysis->result

Caption: Workflow for developing a chiral HPLC method.

Specific Rotation: A Preliminary Check

Causality of Choice: The measurement of specific rotation is a classical and straightforward technique to characterize a chiral compound.[19][20] It measures the angle to which a solution of a chiral compound rotates plane-polarized light.[21] While not a standalone method for determining absolute configuration, if a literature value for the specific rotation of this compound is available, a comparison can provide a quick and valuable preliminary confirmation. The direction of rotation (dextrorotatory (+) or levorotatory (-)) is a characteristic property of a specific enantiomer under defined conditions.[19][20]

Experimental Protocol: Polarimetry

  • Sample Preparation: Prepare a solution of the synthesized compound of a known concentration in a specified solvent.

  • Measurement: Use a polarimeter to measure the observed rotation of the solution at a specific temperature and wavelength (typically the sodium D-line, 589 nm).[21]

  • Calculation: Calculate the specific rotation using the formula: [α] = α / (c × l), where α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters.

Conclusion

Confirming the absolute configuration of a synthesized chiral molecule like this compound requires a multi-faceted and rigorous analytical approach. X-ray crystallography, when applicable, provides the most definitive answer.[7][8] In its absence, Vibrational Circular Dichroism serves as a powerful and reliable alternative for determining the absolute configuration in solution.[2][12] Chiral HPLC is essential for quantifying the enantiomeric purity of the synthesized product.[16] Finally, specific rotation offers a rapid, albeit non-definitive, check that can be correlated with literature data. By judiciously selecting and combining these techniques, researchers and drug development professionals can have the utmost confidence in the stereochemical integrity of their synthesized molecules.

References

  • Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available from: [Link]

  • Wikipedia. Absolute configuration. Available from: [Link]

  • PubMed Central (PMC). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Available from: [Link]

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  • Schrödinger. Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Available from: [Link]

  • Springer. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Available from: [Link]

  • Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • YouTube. Empower your drug design & synthesis with vibrational circular dichroism (VCD). Available from: [Link]

  • Thieme. 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Available from: [Link]

  • ACS Publications. A Simple Method for Determining the Absolute Configuration of -Amino Acids. Available from: [Link]

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  • Science Mania. Understanding Specific Rotation: A Key Property of Chiral Compounds. Available from: [Link]

  • ACS Publications. A simple method for determining the absolute configuration of a-amino acids. Available from: [Link]

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  • Chemistry Steps. Specific Rotation. Available from: [Link]

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Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling (R)-2-Amino-3-(thiophen-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of (R)-2-Amino-3-(thiophen-3-yl)propanoic acid (CAS: 152612-27-6).[1][2] As a dedicated partner in your research and development endeavors, our goal is to furnish you with procedural knowledge that ensures both the integrity of your work and the safety of your laboratory personnel. This guide is structured to provide a deep, logical framework for risk mitigation, moving beyond a simple checklist to explain the causality behind each safety recommendation.

Foundational Principle: Hazard Assessment in the Absence of Specific Data

  • Thiophene Derivatives: Thiophene and its analogs are known to be potential skin and eye irritants.[3][4] Thiophene itself is classified as a flammable liquid and is harmful if swallowed.[3][5] Crucially, it can be absorbed through the skin, which elevates the risk associated with direct contact.[4]

  • Amino Acid Derivatives: While the parent amino acids are generally low-hazard, functionalized derivatives can exhibit significant reactivity and toxicity. For instance, similar compounds like (R)-2-Amino-3-(3-nitrophenyl)propanoic acid are documented as causing skin, eye, and respiratory irritation.[6]

Therefore, we must assume this compound may possess similar hazards. The following table summarizes the potential risks that dictate our PPE and handling strategy.

Potential HazardAssociated Structural MoietyRationale for Precaution
Skin & Eye Irritation/Damage Thiophene, Amino Acid DerivativeThiophene compounds are known irritants.[3][4] Functionalized amino acids can also cause significant irritation.[6] Direct contact could lead to inflammation or chemical burns.
Respiratory Tract Irritation Amino Acid Derivative (Solid Form)Handling the compound as a powder can generate dust, which, if inhaled, may irritate the respiratory system, a known hazard for similar compounds.[6]
Harmful if Swallowed or Absorbed ThiopheneThiophene and its derivatives can be toxic upon ingestion and may be absorbed through the skin.[3][4]
Unknown Chronic Effects Uncharacterized CompoundDue to the lack of long-term toxicological data, chronic exposure must be minimized as a primary safety principle.

Core Directive: Multi-Layered Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable to mitigate the assessed risks. Each component is selected to provide a specific barrier of protection, creating a redundant system that safeguards the researcher.

PPE CategoryRecommended EquipmentScientific Rationale & Standard Operating Procedure (SOP)
Hand Protection Double-layered Nitrile GlovesRationale: Nitrile provides excellent protection against a wide range of chemicals and is a preferred general-use laboratory glove.[7][8] Double-gloving minimizes the risk of exposure from undetected micropores or tears and is a best practice when handling potentially hazardous compounds.[9] SOP: Inspect outer gloves for any signs of degradation or puncture before each use. Change gloves immediately if contamination is suspected. Wash hands thoroughly after doffing gloves.[5]
Eye & Face Protection Chemical Safety Goggles with Side Shields or a Full-Face ShieldRationale: Protects against accidental splashes of solutions and airborne particles of the solid compound, preventing direct contact with sensitive eye tissue.[7][10] A face shield should be used in conjunction with goggles when there is a heightened risk of splashing.[10] SOP: Ensure goggles provide a complete seal around the eyes. A face shield is mandatory when handling larger quantities (>1g) or preparing solutions.
Body Protection Chemical-Resistant Laboratory CoatRationale: A standard lab coat is the minimum requirement to protect skin and street clothing from incidental contact.[7][10] The material should be chemical-resistant to prevent soak-through of any spills. SOP: The lab coat must be fully buttoned. For tasks with a higher spill potential, supplement with a chemical-resistant apron.[7]
Respiratory Protection NIOSH-Approved Respirator (if applicable)Rationale: This is an essential secondary control. The primary control is an engineering solution (see Section 3). A respirator is required if handling the powder outside of a certified fume hood or if there is a risk of aerosol generation that cannot be contained.[7][10] SOP: All handling of the solid compound must be performed within a certified chemical fume hood to eliminate the need for respiratory protection. If this is not possible, a full risk assessment must be performed and personnel must be fit-tested for an appropriate respirator.[8]

Operational Plan: A Step-by-Step Procedural Workflow

Adherence to a strict, sequential workflow is critical for safety. The following diagram and procedural steps integrate the use of PPE into the entire handling process, from preparation to cleanup.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase prep_hood Verify Fume Hood Certification & Airflow prep_ppe Assemble & Inspect All Required PPE prep_hood->prep_ppe prep_spill Prepare Spill Kit (Inert Absorbent, Waste Bags) prep_ppe->prep_spill don_ppe Don PPE (Coat, Goggles, Gloves) prep_spill->don_ppe Proceed to Handling handle Handle Compound Exclusively Inside Hood don_ppe->handle handle_ops Weighing, Transferring, Preparing Solutions handle->handle_ops decon Decontaminate Surfaces & Equipment handle_ops->decon Proceed to Cleanup doff_ppe Doff PPE in Sequence (Outer Gloves -> Coat -> Goggles -> Inner Gloves) decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for Safe Handling of this compound.

Detailed Protocol:

  • Preparation and Engineering Controls:

    • Verify that the chemical fume hood has a current certification and that the airflow monitor indicates it is functioning correctly.

    • Confirm that all necessary PPE is available and in good condition.[10] Inspect gloves for any tears or defects.

    • Ensure an appropriate spill kit, containing inert absorbent material like vermiculite or sand, is readily accessible.[9]

  • Handling the Compound:

    • Don all required PPE as detailed in the table above before entering the area where the chemical is stored or handled.

    • Perform all manipulations of the solid compound, including weighing and transferring, within the certified chemical fume hood to minimize inhalation exposure.[7]

    • Handle the material carefully to avoid generating dust.[7] Use appropriate tools, such as a chemical spatula, for transfers.

  • Post-Handling Decontamination:

    • After handling is complete, decontaminate all work surfaces and equipment.

    • Doff PPE carefully to avoid cross-contamination. The general sequence is to remove the most contaminated items first.

    • Dispose of all contaminated PPE as hazardous waste.[7][9]

    • Wash hands thoroughly with soap and water after all work is complete, even if gloves were worn.[5][7]

Emergency and Disposal Logistics

A comprehensive safety plan includes clear directives for managing unexpected events and handling waste streams correctly.

Spill Management Protocol:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: If the spill is small and you are trained to handle it, wear your full PPE (including respiratory protection if outside a hood). Contain the spill with an inert absorbent material.[9]

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[10]

  • Clean: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[9]

Waste Disposal Workflow:

All materials that come into contact with this compound must be treated as hazardous chemical waste.[7][9]

G cluster_segregation 1. Segregation at Point of Generation cluster_containment 2. Containment & Labeling start Waste Generation (Used PPE, Contaminated Labware, Spill Debris, Excess Reagent) solid_waste Solid Waste (Gloves, Weigh Boats, Wipes) start->solid_waste liquid_waste Liquid Waste (Contaminated Solvents) start->liquid_waste solid_container Collect in Labeled, Sealed Hazardous Waste Container (Solid) solid_waste->solid_container liquid_container Collect in Labeled, Leak-Proof Hazardous Waste Container (Liquid) liquid_waste->liquid_container storage 3. Store in Designated Secondary Containment Area solid_container->storage liquid_container->storage disposal 4. Arrange Pickup via Institutional EHS Office storage->disposal

Caption: Waste Segregation and Disposal Workflow.

Step-by-Step Disposal Protocol:

  • Waste Segregation: At the point of generation, separate solid and liquid waste streams.

    • Solid Waste: Collect items like used gloves, disposable lab coats, weigh boats, and contaminated absorbent materials in a dedicated, clearly labeled hazardous waste container.[7][9]

    • Liquid Waste: Collect any solutions containing the compound in a separate, leak-proof hazardous waste container compatible with the solvents used.[9]

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the date.[9]

  • Storage: Store the sealed waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[9]

References

  • This compound | C7H9NO2S | CID 819085. PubChem. [Link]

  • Material Safety Data Sheet Thiophene. Oxford Lab Fine Chem LLP. [Link]

  • (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid | C7H8BrNO2S | CID 7016818. PubChem. [Link]

  • Hazard Summary: Thiophene. New Jersey Department of Health. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • Personal Protective Equipment Selection Guide. University of Arizona Research Laboratory & Safety Services. [Link]

Sources

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